molecular formula C28H44O3 B12328891 Ercalcitriol-d3 CAS No. 1261254-46-9

Ercalcitriol-d3

货号: B12328891
CAS 编号: 1261254-46-9
分子量: 431.7 g/mol
InChI 键: ZGLHBRQAEXKACO-NZKOVVDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,25-Dihydroxyvitamin D2-[D3] is a deuterium-labeled form of the biologically active metabolite of vitamin D, serving as a critical tool for in-depth investigation of vitamin D physiology and signaling pathways. This compound is integral for research into immunomodulation, as the bioactive vitamin D metabolite acts as a potent immunomodulator by binding to the vitamin D receptor (VDR) in immune cells, influencing transcriptional programs for immune cell differentiation, and modulating cytokine secretion to maintain a balance between immune activation and tolerance . It strengthens innate immune defenses by inducing the expression of antimicrobial peptides like cathelicidin, while simultaneously attenuating excessive pro-inflammatory responses . Beyond immunology, this compound is valuable for metabolic studies, particularly in adipocyte biology, where research shows hydroxylated vitamin D metabolites are rapidly taken up by mature adipocytes, highlighting their role in local tissue signaling and potential sequestration . The deuterated structure of 1,25-Dihydroxyvitamin D2-[D3] makes it an essential tracer for precise and stable quantification in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), aiding in the accurate assessment of vitamin D metabolism and pharmacokinetics in complex biological matrices . This chemical is intended for research applications only in these and other scientific areas.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1261254-46-9

分子式

C28H44O3

分子量

431.7 g/mol

IUPAC 名称

trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i3D2,12D

InChI 键

ZGLHBRQAEXKACO-NZKOVVDYSA-N

手性 SMILES

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O)O)[2H]

规范 SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ercalcitriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ercalcitriol-d3, a deuterated analog of Ercalcitriol (1α,25-dihydroxyvitamin D2). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical characteristics, stability, and biological signaling of this compound.

Physicochemical Properties

This compound, also known as 1,25-Dihydroxyvitamin D2-[D3], is a stable isotope-labeled form of Ercalcitriol. The deuteration provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

General Properties
PropertyValueSource
Chemical Formula C₂₈H₄₁D₃O₃PubChem[1]
Molecular Weight 431.7 g/mol PubChem[1]
Appearance White to off-white solid powder (presumed based on related compounds)N/A
Melting Point Data not available for this compound. For the non-deuterated analog, Calcitriol (1α,25-dihydroxyvitamin D3), the melting point is reported to be in the range of 111-121°C.InvivoChem[2]
Solubility
SolventSolubility of Ercalcitriol/Calcitriol
DMSO 45 mg/mL (104.98 mM) for Ercalcitriol[3][4]
Ethanol Soluble to 5 mM for Ercalcitriol
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (4.67 mM) for Ercalcitriol[3][4]

It is important to note that sonication may be required to achieve complete dissolution in some solvent systems.[3][4]

Stability

Vitamin D analogs are known to be sensitive to various environmental factors. While specific stability studies on this compound are not widely published, data from related compounds like ergocalciferol (B368823) (Vitamin D2) and cholecalciferol (Vitamin D3) indicate that this compound is likely susceptible to degradation under the following conditions:

  • Temperature: Elevated temperatures can lead to rapid decomposition.[5][6]

  • Humidity: The presence of moisture can accelerate degradation.[5][6]

  • Light: Prolonged exposure to light can cause degradation.

  • pH: Both acidic and alkaline conditions can negatively impact stability. A comprehensive study on Vitamin D3 showed it is most stable at a pH above 5.[7]

  • Oxygen: Exposure to oxygen can contribute to degradation.[7]

For long-term storage, it is recommended to keep this compound as a solid at -20°C, protected from light and moisture.[3] Stock solutions should be stored at -80°C.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties of this compound are not publicly available. However, standard methodologies for characterizing active pharmaceutical ingredients (APIs) can be applied.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2°C per minute) starting from about 20°C below the approximate melting point.[8]

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.[8] For a pure compound, this range is typically narrow (0.5-2°C).[8]

Solubility Assessment

The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units (e.g., mM).

Stability Testing

A stability-indicating analytical method, typically HPLC, is used to assess the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Solutions of this compound of a known concentration are prepared in various media (e.g., aqueous buffers of different pH, organic solvents).

  • Stress Conditions: The solutions are exposed to different conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, light (photostability testing), and different pH values.

  • Time Points: Aliquots of the solutions are collected at specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).

  • Analysis: The concentration of the remaining this compound and the formation of any degradation products are quantified using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: The degradation kinetics (e.g., rate constant, half-life) are determined by plotting the concentration of this compound against time.

Biological Signaling Pathway

Ercalcitriol, the active form of vitamin D2, exerts its biological effects through a well-characterized signaling pathway involving the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[3][4] The signaling cascade for Ercalcitriol is analogous to that of Calcitriol (the active form of vitamin D3).

The key steps in the genomic signaling pathway are as follows:

  • Ligand Binding: Ercalcitriol enters the target cell and binds to the ligand-binding domain of the VDR located in the cytoplasm or nucleus.[9][10]

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[9][10]

  • DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9][11]

  • Transcriptional Regulation: The DNA-bound heterodimer recruits co-activator or co-repressor proteins, which in turn modulate the transcription of target genes by interacting with the transcriptional machinery.[10] This leads to either an increase or decrease in the synthesis of specific proteins, ultimately resulting in a physiological response.

Below is a Graphviz diagram illustrating this signaling pathway.

Ercalcitriol_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ercalcitriol This compound VDR_cyto VDR Ercalcitriol->VDR_cyto Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Heterodimerizes with RXR VDRE VDRE VDR_RXR_complex->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response

This compound Genomic Signaling Pathway

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical workflows for the analysis and application of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare supersaturated solution of this compound in chosen solvent start->prep equilibrate Equilibrate at constant temperature (e.g., 24-72h) prep->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (HPLC or LC-MS/MS) separate->quantify end End quantify->end

Solubility Determination Workflow
Logical Relationship in Quantitative Analysis using Deuterated Standards

This diagram illustrates the principle of using a deuterated standard like this compound for the accurate quantification of its non-deuterated counterpart in a biological matrix.

Deuterated_Standard_Logic analyte Analyte (Ercalcitriol) matrix Biological Matrix (e.g., Plasma, Serum) analyte->matrix standard Internal Standard (this compound) standard->matrix Spiked into extraction Sample Extraction (e.g., LLE, SPE) matrix->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Calculate Peak Area Ratio (Analyte / Internal Standard) analysis->ratio quantification Quantify Analyte Concentration ratio->quantification

Quantitative Analysis using this compound

References

The Synthesis and Characterization of Deuterated Ercalcitriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ercalcitriol, the biologically active form of vitamin D2. The introduction of deuterium (B1214612) into the Ercalcitriol molecule offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document outlines detailed synthetic methodologies, in-depth characterization techniques, and an exploration of the Vitamin D Receptor (VDR) signaling pathway through which Ercalcitriol exerts its biological effects.

Synthesis of Deuterated Ercalcitriol

The synthesis of deuterated Ercalcitriol can be achieved through several strategic approaches, primarily involving the introduction of deuterium atoms at specific, metabolically stable positions. The choice of synthetic route often depends on the desired location and number of deuterium atoms. Common strategies include the use of deuterated reagents in a de novo synthesis of key structural components or late-stage isotopic exchange reactions.

Synthetic Strategies

Two primary retrosynthetic approaches are commonly employed for the synthesis of deuterated vitamin D analogs, including Ercalcitriol:

  • Convergent Synthesis via A-Ring and CD-Ring Coupling: This versatile strategy involves the separate synthesis of a deuterated A-ring synthon and a non-deuterated CD-ring fragment, which are then coupled to form the complete deuterated molecule.[1] This approach allows for precise control over the location of deuterium incorporation in the A-ring.

  • Late-Stage Side-Chain Deuteration: This method focuses on introducing deuterium into the side chain of a pre-existing vitamin D scaffold. This is often achieved using deuterated Grignard reagents.[2]

Experimental Protocol: Synthesis of a Deuterated A-Ring Precursor

This protocol outlines a general procedure for the synthesis of a deuterated A-ring synthon, which can be subsequently used in the convergent synthesis of deuterated Ercalcitriol. The process begins with a hydrogen-deuterium exchange reaction on a suitable precursor alcohol.[2]

Materials:

  • Precursor alcohol (e.g., a protected derivative of (R)-4-hydroxy-2-cyclopenten-1-one)

  • Ruthenium on carbon (Ru/C) catalyst

  • Deuterium oxide (D₂O)

  • Hydrogen gas (H₂)

  • Anhydrous solvents (e.g., THF, Methanol)

  • Tosyl chloride

  • Sodium hydride (NaH)

  • Trimethylsilylacetylene (B32187)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Protecting group reagents (e.g., TBSCl, PivCl)

  • Deprotection reagents (e.g., NaOMe)

Procedure:

  • Hydrogen-Deuterium Exchange: The precursor alcohol is subjected to a hydrogen-deuterium exchange reaction using a catalytic amount of Ru/C in D₂O under a hydrogen atmosphere at elevated temperature (e.g., 80°C). This step introduces deuterium atoms at specific positions.[2]

  • Functional Group Transformations: The resulting deuterated alcohol undergoes a series of transformations to introduce the necessary functionality for coupling. This includes tosylation of the primary alcohol, epoxidation with NaH, and reaction with trimethylsilylacetylene to form a key alkyne intermediate.[2]

  • Protection and Deprotection: Hydroxyl groups are protected using appropriate protecting groups (e.g., TBS, Pivaloyl) to prevent unwanted side reactions. Subsequent selective deprotection steps are carried out to yield the final deuterated A-ring synthon ready for coupling.[2]

Experimental Protocol: Convergent Synthesis of Deuterated Ercalcitriol

This protocol describes the coupling of the deuterated A-ring synthon with a suitable CD-ring fragment, a common strategy in the synthesis of vitamin D analogs.

Materials:

  • Deuterated A-ring enyne precursor

  • CD-ring bromoolefin fragment

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Palladium-Catalyzed Coupling: The deuterated A-ring enyne precursor and the CD-ring bromoolefin are coupled using a palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling.[1]

  • Purification: The crude product is purified using column chromatography to yield the deuterated Ercalcitriol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of deuterated vitamin D analogs. Note that specific yields and deuterium incorporation levels can vary depending on the specific reaction conditions and substrates used.

ParameterValueReference
Deuterated A-Ring Synthesis
Yield of H/D Exchange96%[2]
Yield of Alkyne Formation22% (from deuterated alcohol)[2]
Yield of Protected Alcohol86% (from alkyne)[2]
Convergent Synthesis
Overall YieldVaries (typically moderate)[1][2]
Deuterium Incorporation
Deuterium Content>97%[3]

Characterization of Deuterated Ercalcitriol

The successful synthesis and purification of deuterated Ercalcitriol require rigorous characterization to confirm its identity, purity, and the extent and location of deuterium incorporation. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight of the deuterated compound and confirming the number of deuterium atoms incorporated. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for quantitative analysis.[1][4][5]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 or C8 reversed-phase column

Procedure:

  • Sample Preparation: A solution of the deuterated Ercalcitriol is prepared in a suitable solvent (e.g., methanol). For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically required.[2][4]

  • Chromatographic Separation: The sample is injected onto the LC system and separated on a reversed-phase column using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with a modifier like formic acid).

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent ion of deuterated Ercalcitriol and its characteristic fragment ions.[6]

The following table presents representative mass spectrometry data for the analysis of vitamin D analogs.

AnalyteParent Ion (m/z)Fragment Ion (m/z)Reference
25-OH-vitamin D3383.4211.3[6]
25-OH-vitamin D2395.3269.3[6]
Deuterated 25(OH)D₃-d₃Matches calculated mass shiftSpecific to deuterated fragments[1]
1α,25(OH)₂D₂Varies with ionizationVaries with fragmentation[7]
Deuterated ErcalcitriolExpected mass + number of DSpecific to deuterated fragmentsN/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise location of deuterium atoms within the Ercalcitriol molecule. Both ¹H NMR and ²H (Deuterium) NMR are employed.

In ¹H NMR, the absence or reduction in the intensity of a proton signal at a specific chemical shift indicates the substitution of a proton with a deuterium atom.

²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment. The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the corresponding position.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Appropriate deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation: A solution of the deuterated Ercalcitriol is prepared in a deuterated solvent.

  • Data Acquisition: ¹H and ²H NMR spectra are acquired using standard pulse sequences.

  • Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure and identify the sites of deuteration.

The following table provides representative ¹³C NMR chemical shifts for Vitamin D2 (Ergocalciferol), which serves as a reference for interpreting the spectra of its deuterated analogs.

Carbon AtomChemical Shift (δ, ppm)Reference
C-1812.3[8]
C-24¹17.6[8]
C-26 or C-2719.6[8]
C-26 or C-2719.9[8]

Signaling Pathway of Ercalcitriol

Ercalcitriol, like other active forms of vitamin D, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[9] The binding of Ercalcitriol to VDR initiates a cascade of molecular events that ultimately regulate gene expression.

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[10] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[11][12] This binding modulates the transcription of genes involved in a wide range of physiological processes, including calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune function.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Deuterated A-Ring Synthesis s3 Convergent Coupling s1->s3 s2 CD-Ring Fragment s2->s3 s4 Purification s3->s4 c1 LC-MS/MS s4->c1 c2 NMR Spectroscopy (¹H and ²H) s4->c2 c3 Data Analysis c1->c3 c2->c3 final final c3->final Validated Deuterated Ercalcitriol

Caption: Experimental workflow for synthesis and characterization.

Vitamin D Receptor Signaling Pathway

VDR_signaling cluster_cell Cell cluster_nucleus Nucleus Ercalcitriol Deuterated Ercalcitriol VDR VDR Ercalcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response Gene->Response

Caption: VDR signaling pathway.

References

An In-depth Technical Guide to the Biological Functions and Pathways of Ercalcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol, the 1α,25-dihydroxy derivative of vitamin D2, is a potent agonist of the Vitamin D Receptor (VDR).[1] As the biologically active form of vitamin D2, it plays a crucial role in a multitude of physiological processes, extending far beyond its classical role in calcium and phosphate (B84403) homeostasis. This technical guide provides a comprehensive overview of the core biological functions and signaling pathways of Ercalcitriol, with a focus on its molecular mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this critical signaling molecule.

Biological Functions of Ercalcitriol

Ercalcitriol exerts a wide range of biological effects by modulating the expression of a vast array of target genes. Its functions are critical in maintaining mineral balance, regulating bone health, and modulating the immune system.

Calcium and Phosphate Homeostasis

The primary and most well-understood function of Ercalcitriol is the regulation of calcium and phosphate levels in the body. It acts on several key organs to maintain mineral homeostasis:

  • Intestine: Ercalcitriol enhances the intestinal absorption of dietary calcium and phosphate. This is a critical step in ensuring adequate mineral supply for various physiological processes, including bone mineralization.

  • Kidney: In the kidneys, Ercalcitriol stimulates the reabsorption of calcium and phosphate from the glomerular filtrate, thereby reducing their excretion in urine.

  • Bone: Ercalcitriol plays a complex role in bone metabolism. It can stimulate the differentiation of osteoblasts, the cells responsible for bone formation.[2] It also indirectly promotes bone resorption by inducing the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) in osteoblasts, which in turn activates osteoclasts, the cells that break down bone tissue. This dual role is essential for bone remodeling and maintenance.

Immune Modulation

Ercalcitriol is a potent modulator of the innate and adaptive immune systems. The Vitamin D Receptor (VDR) is expressed in various immune cells, including monocytes, macrophages, dendritic cells, and T and B lymphocytes. Through its interaction with the VDR, Ercalcitriol can:

  • Enhance Innate Immunity: It can induce the expression of antimicrobial peptides, such as cathelicidin, which have direct microbicidal activity against a range of pathogens.

  • Regulate Adaptive Immunity: Ercalcitriol can influence the differentiation and activity of T helper (Th) cells, generally promoting a shift from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype. This contributes to its anti-inflammatory effects.

Cellular Proliferation and Differentiation

Ercalcitriol has been shown to regulate the proliferation and differentiation of various cell types. These anti-proliferative and pro-differentiative effects are the basis for its investigation in the context of cancer therapy. In several cancer cell lines, Ercalcitriol has been demonstrated to induce cell cycle arrest and promote apoptosis.

Signaling Pathways of Ercalcitriol

The biological effects of Ercalcitriol are primarily mediated through its interaction with the nuclear Vitamin D Receptor (VDR). The canonical signaling pathway involves the following key steps:

  • Ligand Binding: Ercalcitriol, being a lipophilic molecule, can diffuse across the cell membrane and enter the cytoplasm and nucleus. Inside the cell, it binds to the ligand-binding domain of the VDR.[3]

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).[3]

  • DNA Binding: The Ercalcitriol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4]

  • Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs leads to the recruitment of a complex of co-activator or co-repressor proteins. This, in turn, modulates the transcriptional machinery, leading to either an increase or decrease in the transcription of target genes.[3]

Ercalcitriol_Signaling_Pathway Ercalcitriol_ext Ercalcitriol VDR VDR Ercalcitriol_ext->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Target_Gene Target Gene VDRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Caption: Canonical signaling pathway of Ercalcitriol.

Data Presentation

Quantitative VDR Binding Affinity
CompoundReceptorBinding AffinityPotency
Ercalcitriol Vitamin D Receptor (VDR)HighStrong Agonist
Calcitriol (B1668218) Vitamin D Receptor (VDR)HighStrong Agonist
Quantitative Gene Expression Analysis

The regulation of target gene expression is a key downstream effect of Ercalcitriol signaling. The CYP24A1 gene, which encodes the enzyme responsible for the catabolism of active vitamin D metabolites, is a well-characterized VDR target gene and its expression is strongly induced by both Calcitriol and Ercalcitriol. The following table summarizes representative data on the induction of CYP24A1 and other target genes by Calcitriol, which is expected to be similar for Ercalcitriol.

Target GeneCell LineTreatmentFold Change in mRNA ExpressionReference
CYP24A1 HepG210 nM Calcitriol~1036-fold[5]
CYP24A1 SUM149PT100 nM Calcitriol (4h)>500-fold[6]
CYP24A1 SUM149PT100 nM Calcitriol (24h)>10,000-fold[6]
Osteocalcin (BGLAP) Osteoporotic RatsCalcitriolIncreased[7]
Runx2 Osteoporotic RatsCalcitriolIncreased[7]

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay is used to determine the binding affinity of a test compound (e.g., Ercalcitriol) for the VDR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Receptor Preparation: Prepare a source of VDR, typically from cell lysates or purified recombinant protein.

  • Incubation: Incubate a fixed concentration of a high-affinity radiolabeled VDR ligand (e.g., [³H]-Calcitriol) with the VDR preparation in the presence of varying concentrations of the unlabeled competitor compound (Ercalcitriol).

  • Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.

  • Quantification: Quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow Start Start Prepare_VDR Prepare VDR Source Start->Prepare_VDR Incubate Incubate VDR with Radioligand & Competitor Prepare_VDR->Incubate Separate Separate Bound from Free Radioligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50 & Ki Determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
VDR Reporter Gene Assay

This cell-based assay is used to quantify the functional activity of VDR agonists or antagonists by measuring the transcriptional activation of a reporter gene under the control of VDREs.

Methodology:

  • Cell Culture: Use a host cell line that is transiently or stably transfected with two plasmids: one expressing the VDR and another containing a reporter gene (e.g., luciferase) downstream of a promoter with one or more VDREs.

  • Treatment: Treat the cells with varying concentrations of the test compound (Ercalcitriol).

  • Lysis: After an appropriate incubation period, lyse the cells to release the cellular components, including the reporter protein.

  • Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: The intensity of the signal is proportional to the level of reporter gene expression and thus reflects the activity of the VDR. Dose-response curves can be generated to determine the EC50 value of the agonist.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of DNA-binding proteins, such as the VDR.

Methodology:

  • Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

  • Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments, typically by sonication or enzymatic digestion.

  • Immunoprecipitation: Use an antibody specific to the protein of interest (VDR) to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to the VDR.

  • Sequencing: Prepare a DNA library from the purified fragments and sequence it using a high-throughput sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for VDR binding.

ChIP_Seq_Workflow cluster_workflow ChIP-Seq Workflow for VDR Binding Site Analysis Start Start Crosslink Cross-link Proteins to DNA in vivo Start->Crosslink Fragment Fragment Chromatin Crosslink->Fragment Immunoprecipitate Immunoprecipitate VDR-DNA Complexes Fragment->Immunoprecipitate Purify Purify DNA Immunoprecipitate->Purify Sequence High-Throughput Sequencing Purify->Sequence Analyze Data Analysis (Peak Calling) Sequence->Analyze End End Analyze->End

Caption: Workflow for a ChIP-Seq experiment.

Conclusion

Ercalcitriol is a key signaling molecule with diverse and critical biological functions mediated through the Vitamin D Receptor. Its roles in calcium homeostasis, immune modulation, and cellular regulation underscore its therapeutic potential. A thorough understanding of its signaling pathways and the methodologies to study them is essential for the continued development of novel therapeutics targeting the vitamin D endocrine system. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

A Deep Dive into the Structural Nuances of Ercalcitriol and Calcitriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core Structural Differences Between Ercalcitriol (B1671611) and Calcitriol (B1668218) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structural and functional distinctions between ercalcitriol (1α,25-dihydroxyvitamin D₂) and calcitriol (1α,25-dihydroxyvitamin D₃), the two principal active forms of vitamin D. While both molecules are critical regulators of calcium and phosphate (B84403) homeostasis and exert their effects through the vitamin D receptor (VDR), subtle yet significant differences in their molecular architecture lead to variations in their metabolic pathways and the biological activity of their derivatives.

Core Structural Dissimilarities

The foundational difference between ercalcitriol and calcitriol lies in their side-chain structure, a variance inherited from their respective precursors, ergocalciferol (B368823) (vitamin D₂) and cholecalciferol (vitamin D₃). Calcitriol, derived from the animal-based cholecalciferol, possesses a saturated side chain. In contrast, ercalcitriol, originating from the plant- and fungus-derived ergocalciferol, features a double bond between carbons 22 and 23 and a methyl group at carbon 24.

FeatureErcalcitriol (1α,25-dihydroxyvitamin D₂)Calcitriol (1α,25-dihydroxyvitamin D₃)
Precursor Ergocalciferol (Vitamin D₂)Cholecalciferol (Vitamin D₃)
Side Chain Unsaturated (C22-C23 double bond)Saturated
Methyl Group Present at C24Absent at C24
Molecular Formula C₂₈H₄₄O₃C₂₇H₄₄O₃
Molar Mass 428.6 g/mol 416.64 g/mol

Vitamin D Receptor (VDR) Binding Affinity: A Tale of Equivalence

Both ercalcitriol and calcitriol are potent agonists of the Vitamin D Receptor (VDR), a nuclear receptor that mediates their genomic effects. Upon binding to the VDR, these molecules induce a conformational change that facilitates the recruitment of co-regulatory proteins and initiates the transcription of target genes. Despite the structural differences in their side chains, studies have demonstrated that ercalcitriol and calcitriol exhibit equal affinities for the VDR across various species and cell types.[1]

This equivalence in binding affinity suggests that the core interactions between the A-ring and the seco-steroid backbone with the VDR ligand-binding pocket are the primary determinants of high-affinity binding, and the variations in the side chain do not significantly impact this initial recognition and binding step.

Metabolic Fates: A Divergence in Pathways

While their initial interaction with the VDR is comparable, the metabolic pathways of ercalcitriol and calcitriol exhibit notable differences, primarily due to the structural variations in their side chains. The key enzyme responsible for the catabolism of active vitamin D metabolites is the mitochondrial enzyme 25-hydroxyvitamin D 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme initiates a cascade of hydroxylation reactions that ultimately lead to the inactivation and excretion of these hormones.

The metabolism of both molecules is a critical factor in determining their biological half-life and overall potency.

Metabolic_Pathways cluster_calcitriol Calcitriol Metabolism cluster_ercalcitriol Ercalcitriol Metabolism Calcitriol Calcitriol (1α,25-(OH)₂D₃) Metabolite_C1 1α,24,25-(OH)₃D₃ Calcitriol->Metabolite_C1 CYP24A1 Metabolite_C2 Calcitroic Acid Metabolite_C1->Metabolite_C2 Further Oxidation Ercalcitriol Ercalcitriol (1α,25-(OH)₂D₂) Metabolite_E1 24-epi-1α,25-(OH)₂D₂ Ercalcitriol->Metabolite_E1 CYP24A1 Metabolite_E2 Other Metabolites Metabolite_E1->Metabolite_E2

Figure 1: Simplified metabolic pathways of Calcitriol and Ercalcitriol.

Studies have shown that the 24-epimer of 1,25-dihydroxyvitamin D₂, a metabolite of ercalcitriol, exhibits a significantly reduced biological activity compared to its parent compound and calcitriol.[1][2] This particular metabolite has been found to be one-third as active as calcitriol in binding to the chick intestinal VDR.[2] Furthermore, in vivo studies in rats have demonstrated that 24-epi-1,25-dihydroxyvitamin D₂ has a shorter plasma half-life and is cleared from the body more rapidly than calcitriol.[1] This suggests that while the initial binding of ercalcitriol to the VDR is equipotent to calcitriol, its metabolic inactivation pathway may be more efficient, potentially leading to a shorter duration of action in certain biological contexts.

Experimental Protocols

Vitamin D Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound (e.g., ercalcitriol) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]calcitriol) for binding to the receptor.

Materials:

  • VDR Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: [³H]1α,25(OH)₂D₃ (Tritiated Calcitriol) with high specific activity.

  • Test Compound: Ercalcitriol.

  • Unlabeled Competitor: Non-radiolabeled Calcitriol.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

  • Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension.

  • Scintillation Cocktail and Counter.

Methodology:

  • Incubation: A constant amount of VDR preparation is incubated with a fixed concentration of [³H]calcitriol and varying concentrations of the unlabeled test compound (ercalcitriol) or unlabeled calcitriol (for standard curve).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation: Receptor-bound radioligand is separated from the free radioligand using either hydroxylapatite precipitation or charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay Start Prepare VDR, [³H]Calcitriol, and Test Compounds Incubate Incubate at 4°C to reach equilibrium Start->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity in Bound Fraction Separate->Quantify Analyze Calculate IC₅₀ and Ki Quantify->Analyze

Figure 2: Workflow for a VDR competitive binding assay.

LC-MS/MS Analysis of Vitamin D Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.

Materials:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Columns: C18 or other suitable reversed-phase columns.

  • Mobile Phases: Acetonitrile, methanol, water, and modifiers like formic acid or ammonium (B1175870) formate.

  • Internal Standards: Deuterated analogs of the metabolites of interest.

  • Sample Preparation Reagents: Solvents for liquid-liquid extraction (e.g., hexane, methyl-tert-butyl ether) or solid-phase extraction (SPE) cartridges.

Methodology:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation followed by either liquid-liquid extraction or solid-phase extraction to isolate the vitamin D metabolites.

  • Chromatographic Separation: The extracted metabolites are injected into the LC system and separated on a reversed-phase column using a gradient elution program.

  • Mass Spectrometric Detection: The separated metabolites are ionized (e.g., by atmospheric pressure chemical ionization or electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

LC_MS_Workflow Sample Plasma/Serum Sample Extraction Protein Precipitation & LLE or SPE Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: General workflow for LC-MS/MS analysis of vitamin D metabolites.

Conclusion

References

The Pivotal Role of Deuterated Vitamin D Analogs in Advancing Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role deuterated vitamin D analogs play in the field of metabolic research. From serving as indispensable internal standards for precise quantification to acting as tracers for elucidating complex metabolic pathways, these stable isotope-labeled compounds have revolutionized our understanding of vitamin D metabolism and its physiological implications. This document details the core principles, experimental applications, and key findings derived from the use of these powerful research tools.

Core Concepts: The Utility of Deuterated Vitamin D Analogs

Deuterated vitamin D analogs are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This subtle modification imparts a greater mass to the molecule without significantly altering its chemical and biological properties. This unique characteristic is leveraged in two primary ways in metabolic studies:

  • Internal Standards in Mass Spectrometry: Deuterated vitamin D analogs are considered the gold standard for internal standards in quantitative mass spectrometry (MS) techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Their chemical identity to the endogenous, non-deuterated (protium) forms ensures they behave similarly during sample preparation, chromatography, and ionization. However, their increased mass allows the mass spectrometer to differentiate them from the analyte of interest. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the endogenous levels of vitamin D and its metabolites, as the ratio of the analyte to the internal standard remains constant, correcting for any variations during the analytical process.

  • Tracers in Metabolic and Pharmacokinetic Studies: The deuterium label can also be used as a tracer to follow the metabolic fate of vitamin D molecules within a biological system. By administering a deuterated vitamin D analog, researchers can track its absorption, distribution, metabolism, and excretion (ADME) over time. This approach is invaluable for determining pharmacokinetic parameters such as half-life, clearance, and volume of distribution, providing crucial insights into how the body processes these essential compounds.

Data Presentation: Quantitative Insights from Deuterated Analog Studies

The use of deuterated vitamin D analogs has enabled the precise quantification of various metabolites and the determination of key pharmacokinetic parameters. The following tables summarize representative quantitative data from studies utilizing these powerful tools.

Table 1: Representative Concentrations of Vitamin D Metabolites in Pooled Human Serum Determined Using Deuterated Internal Standards

MetaboliteConcentrationReference
25-hydroxyvitamin D₃ (25(OH)D₃)5.1 ng/mL[2][3]
25(OH)D₃-23,26-lactone38.3 pg/mL[2][3]
1α,25-dihydroxyvitamin D₃-23,26-lactone8.9 pg/mL[2][3]

Table 2: Pharmacokinetic Parameters of Deuterated 25-Hydroxyvitamin D₂ and D₃ in Healthy Men [4][5]

ParameterDeuterated 25(OH)D₂Deuterated 25(OH)D₃
Half-life (t½) in Gambian Men 12.8 (± 2.3) days14.7 (± 3.5) days
Half-life (t½) in UK Men 15.1 (± 2.4) days15.6 (± 2.5) days
Combined Half-life (t½) 13.9 (± 2.6) days15.1 (± 3.1) days

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. The following sections outline methodologies for the quantification of vitamin D metabolites using deuterated internal standards and for conducting in vivo pharmacokinetic studies.

Quantification of 25-Hydroxyvitamin D₃ in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This protocol describes a common method for the accurate measurement of 25-hydroxyvitamin D₃ (25(OH)D₃) in human serum samples.

Materials:

  • Human serum samples

  • Deuterated 25-hydroxyvitamin D₃ (d₃-25(OH)D₃) as an internal standard

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To 100 µL of serum, add a known amount of d₃-25(OH)D₃ internal standard solution.

    • Add acetonitrile to precipitate proteins. Vortex and centrifuge to pellet the precipitate.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Optional but common for enhancing sensitivity):

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient of water and methanol/acetonitrile containing formic acid.

    • Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for the native and deuterated 25(OH)D₃ are monitored.

  • Quantification:

    • Calculate the peak area ratio of the endogenous 25(OH)D₃ to the d₃-25(OH)D₃ internal standard.

    • Determine the concentration of endogenous 25(OH)D₃ by comparing the peak area ratio to a calibration curve prepared with known concentrations of 25(OH)D₃ and a fixed concentration of the internal standard.

In Vivo Protocol for Determining the Half-Life of 25-Hydroxyvitamin D using a Deuterated Tracer

This protocol outlines a typical design for a human pharmacokinetic study to determine the half-life of 25-hydroxyvitamin D.

Study Design:

  • Participants: Healthy adult volunteers with stable vitamin D levels.

  • Intervention: A single oral dose of deuterated 25-hydroxyvitamin D₃ (d₃-25(OH)D₃).

  • Blood Sampling: Blood samples are collected at multiple time points before and after the administration of the deuterated tracer (e.g., baseline, and at various intervals over a period of several weeks).

Procedure:

  • Baseline Assessment:

    • Collect a baseline blood sample to determine endogenous levels of vitamin D metabolites.

  • Tracer Administration:

    • Administer a single, precisely measured oral dose of d₃-25(OH)D₃.

  • Serial Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and then weekly for several weeks) to track the concentration of the deuterated tracer over time.

  • Sample Analysis:

    • Analyze the plasma or serum samples for concentrations of d₃-25(OH)D₃ and endogenous 25(OH)D₃ using a validated LC-MS/MS method as described in the previous protocol.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of d₃-25(OH)D₃ versus time.

    • Use pharmacokinetic modeling software to fit the data to a suitable model (e.g., a one-compartment or two-compartment model).

    • Calculate the elimination rate constant (kₑ) and the half-life (t½ = 0.693/kₑ) of the deuterated tracer.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the study of deuterated vitamin D analogs.

Vitamin D Metabolic Pathway

This diagram illustrates the main steps in the metabolic activation of Vitamin D₃.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1/CYP27A1 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 CYP27B1 Inactive Metabolites Inactive Metabolites 1,25-dihydroxyvitamin D3->Inactive Metabolites CYP24A1

Caption: The metabolic activation pathway of Vitamin D₃.

Vitamin D Receptor (VDR) Signaling Pathway

This diagram outlines the genomic signaling pathway of the active form of vitamin D, 1,25-dihydroxyvitamin D₃.[1][3][6][7][8][9][10][11][12][13][14][15][16][17][18]

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Gene Target Gene Transcription VDRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: The genomic signaling pathway of 1,25-dihydroxyvitamin D₃.

Experimental Workflow for Quantification using a Deuterated Internal Standard

This diagram illustrates a typical workflow for the quantification of vitamin D metabolites using a deuterated internal standard.

Quantification_Workflow Start Start: Biological Sample Spike Spike with Deuterated Internal Standard Start->Spike Extract Sample Preparation (e.g., SPE) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Data Analysis & Quantification Analyze->Quantify End Result: Analyte Concentration Quantify->End

Caption: A typical experimental workflow for quantifying vitamin D metabolites.

Conclusion

Deuterated vitamin D analogs are indispensable tools in modern metabolic research. Their application as internal standards has significantly improved the accuracy and precision of quantifying vitamin D and its metabolites, providing reliable data for clinical diagnostics and research. Furthermore, their use as tracers has enabled detailed investigations into the pharmacokinetics and metabolic fate of vitamin D, offering a deeper understanding of its complex in vivo behavior. The methodologies and data presented in this guide underscore the profound impact of deuterated vitamin D analogs on advancing our knowledge in endocrinology, nutrition, and drug development. As analytical techniques continue to evolve, the role of these stable isotope-labeled compounds is set to expand, promising further breakthroughs in our understanding of vitamin D's role in health and disease.

References

An In-depth Technical Guide to the Stability and Storage of Ercalcitriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ercalcitriol-d3, the isotopically labeled form of the active vitamin D2 metabolite, is a critical tool in pharmacokinetic and metabolic studies. Understanding its stability and defining appropriate storage conditions are paramount to ensuring the integrity of experimental data. Like its non-labeled counterparts, this compound is susceptible to degradation from various environmental factors, including light, temperature, oxygen, and pH. This guide provides a comprehensive overview of the stability profile of this compound, drawing from data on Calcitriol and other vitamin D analogs, and outlines detailed protocols for its stability assessment.

Stability Profile and Storage Conditions

The stability of this compound is intrinsically linked to its chemical structure, which is sensitive to environmental stressors.

Recommended Storage Conditions

To maintain its integrity, this compound should be stored under controlled conditions.

ParameterRecommended ConditionRationale
Temperature Store at -20°C for long-term storage.Minimizes thermal degradation and preserves the compound's integrity over extended periods.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation, a primary pathway of degradation for vitamin D analogs.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Mitigates oxidative degradation.
Form Store as a solid/powder whenever possible.Solutions are generally less stable and should be prepared fresh.[4][5]
Container Use tightly sealed, inert containers (e.g., glass).Prevents exposure to moisture and atmospheric oxygen.
Impact of Stress Factors on Stability

This compound is susceptible to degradation under various stress conditions.

Stress FactorEffect on Stability
Acidic Conditions Highly unstable, leading to rapid degradation.
Basic Conditions More stable than in acidic conditions, but degradation can still occur.
Oxidation Susceptible to oxidative degradation.
Thermal Stress Elevated temperatures accelerate degradation.
Photostress Highly sensitive to UV and visible light, leading to isomerization and degradation.[1][2][3]
Humidity High humidity can promote degradation, especially in the solid state.[6]

Degradation Pathways

The degradation of this compound can occur through several pathways, primarily photodegradation and metabolic inactivation.

Photodegradation

Exposure to ultraviolet radiation can lead to the formation of several inactive isomers.[1][2][3]

Photodegradation cluster_products Photodegradation Products Ercalcitriol This compound PreErcalcitriol Pre-Ercalcitriol-d3 Ercalcitriol->PreErcalcitriol Isomerization Suprasterol_I Suprasterol I Ercalcitriol->Suprasterol_I Photodegradation Suprasterol_II Suprasterol II Ercalcitriol->Suprasterol_II Photodegradation Trans_VitaminD3 5,6-trans-Vitamin D3 Ercalcitriol->Trans_VitaminD3 Photodegradation Tachysterol Tachysterol PreErcalcitriol->Tachysterol Photoisomerization

Caption: Photodegradation pathway of Vitamin D analogs.

Metabolic Inactivation

The primary pathway for the biological inactivation of Calcitriol, and by extension this compound, is through hydroxylation catalyzed by the enzyme CYP24A1, leading to the formation of calcitroic acid.[7][8]

Metabolic_Inactivation Calcitriol Calcitriol Metabolite1 1,24,25-trihydroxyvitamin D3 Calcitriol->Metabolite1 CYP24A1 (24-hydroxylase) Calcitroic_Acid Calcitroic Acid (inactive) Metabolite1->Calcitroic_Acid Further oxidation

Caption: Metabolic inactivation of Calcitriol.

Mechanism of Action: Vitamin D Receptor (VDR) Signaling Pathway

This compound, like Calcitriol, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[7][9][10][11][12][13] This interaction initiates a cascade of events leading to the regulation of gene expression.

VDR_Signaling cluster_cell Target Cell Ercalcitriol This compound VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to

Caption: VDR signaling pathway.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[14][15][16][17][18]

Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer the solid this compound to a vial and place it in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid this compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

A validated HPLC method is crucial for separating and quantifying this compound from its degradation products.[19][20][21]

ParameterSpecification
Instrument HPLC with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (gradient or isocratic, e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 20 µL
Experimental Workflow

The overall workflow for a stability study involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, solid) Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV Analysis (265 nm) Dilute->HPLC Quantify Quantify Degradants HPLC->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway Validate Validate Method Specificity Pathway->Validate

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a sensitive molecule that requires careful handling and storage to ensure its stability. The primary degradation pathways involve photodegradation and metabolic inactivation. By adhering to the recommended storage conditions and employing validated stability-indicating analytical methods, researchers can ensure the quality and reliability of their studies involving this compound. The protocols and pathways outlined in this guide provide a robust framework for the stability assessment of this important research compound.

References

In-Depth Technical Guide to Ercalcitriol-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ercalcitriol-d3, a deuterated form of the active metabolite of vitamin D2. It is intended to serve as a technical resource for researchers utilizing this compound in their studies, particularly in the context of pharmacokinetics, metabolism, and as an internal standard in analytical assays.

Introduction to this compound

Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2, is the biologically active form of vitamin D2. It plays a crucial role in calcium homeostasis and bone metabolism, and its effects are mediated through the vitamin D receptor (VDR).[1] this compound is a stable isotope-labeled version of Ercalcitriol, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for researchers, primarily as an internal standard in mass spectrometry-based quantification assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a deuterated standard allows for precise and accurate measurement of endogenous Ercalcitriol levels in various biological matrices by correcting for sample loss during extraction and variations in instrument response.

Commercial Suppliers and Product Specifications

This compound is a specialized chemical available from a limited number of commercial suppliers that focus on stable isotope-labeled compounds and analytical standards. The following table summarizes the available quantitative data for a closely related labeled Ercalcitriol product, as specific data for this compound can be limited. Researchers are advised to contact the suppliers directly for the most current product specifications and availability of this compound.

SupplierProduct NameMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedChemExpressErcalcitriol-13C,d3C27¹³CH41D3O3432.66Not SpecifiedStore under recommended conditions in the Certificate of Analysis

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of Ercalcitriol, and by extension its deuterated form, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[4][5][6] The signaling pathway can be summarized as follows:

  • Ligand Binding: Ercalcitriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1]

  • DNA Binding: This VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5]

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins. This molecular machinery then modulates the transcription of vitamin D-responsive genes, leading to changes in protein expression and ultimately, a physiological response.[4]

The downstream effects of VDR activation are diverse and cell-type specific, influencing processes such as calcium and phosphate (B84403) metabolism, immune function, and cell proliferation and differentiation.[4][7]

Ercalcitriol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Ercalcitriol_ext This compound (extracellular) Ercalcitriol_int This compound (intracellular) Ercalcitriol_ext->Ercalcitriol_int Cellular Uptake VDR VDR Ercalcitriol_int->VDR Binds to VDR_RXR_complex VDR-RXR-Ercalcitriol-d3 Complex Ercalcitriol_int->VDR_RXR_complex VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE VDRE (DNA) VDR_RXR_complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Physiological_Response Physiological Response (e.g., Calcium Homeostasis, Immune Modulation) Gene_Transcription->Physiological_Response Leads to

Caption: this compound signaling through the Vitamin D Receptor (VDR) pathway.

Experimental Protocols: Quantification of 1,25-Dihydroxyvitamin D2 using LC-MS/MS with a Deuterated Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of endogenous 1,25-dihydroxyvitamin D2 in biological samples by LC-MS/MS. The following is a generalized protocol based on established methods.[8][9][10]

Objective: To accurately measure the concentration of 1,25-dihydroxyvitamin D2 in a serum or plasma sample.

Materials:

  • Biological sample (e.g., serum, plasma)

  • This compound (internal standard)

  • Organic solvents (e.g., methanol (B129727), acetonitrile (B52724), isopropanol, hexane (B92381), dichloromethane)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Aliquot a known volume of the sample into a clean tube.

    • Add a known amount of this compound internal standard solution to the sample.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the proteins.

    • Collect the supernatant.

  • Extraction and Clean-up:

    • Perform either LLE or SPE to extract and concentrate the analyte and internal standard, and to remove interfering substances.

      • LLE: Use a non-polar solvent like hexane or dichloromethane (B109758) to extract the vitamin D metabolites.

      • SPE: Use a suitable SPE cartridge to bind and elute the analytes.

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Reconstitution and Derivatization (Optional but Recommended):

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography (LC): Use a suitable C18 column to separate 1,25-dihydroxyvitamin D2 and this compound from other matrix components. A gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (1,25-dihydroxyvitamin D2) and the internal standard (this compound).

  • Quantification:

    • Generate a calibration curve using known concentrations of non-labeled 1,25-dihydroxyvitamin D2 standard spiked with the same amount of this compound internal standard as the samples.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

    • Determine the concentration of 1,25-dihydroxyvitamin D2 in the samples by interpolating their peak area ratios on the calibration curve.

Experimental_Workflow start Biological Sample (Serum/Plasma) add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation add_is->protein_precip extraction Extraction (LLE or SPE) protein_precip->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution (& Optional Derivatization) evaporation->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification Quantification (Calibration Curve) lcms->quantification

Caption: General workflow for the quantification of 1,25-dihydroxyvitamin D2 using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of the active form of vitamin D2. Its primary application as an internal standard in LC-MS/MS assays is critical for studies in endocrinology, nutrition, and drug metabolism. Understanding its mechanism of action through the VDR signaling pathway provides the biological context for its importance. The methodologies outlined in this guide offer a framework for the reliable use of this compound in a research setting. For specific applications, optimization of the described protocols is recommended to suit individual experimental needs and laboratory instrumentation.

References

The Role of Calcitriol in Immune Response Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Calcitriol (B1668218), the hormonally active form of vitamin D, has emerged as a potent modulator of the immune system. Beyond its classical role in calcium homeostasis, calcitriol exerts significant influence on both innate and adaptive immunity. This technical guide provides a comprehensive overview of the mechanisms by which calcitriol modulates immune responses, targeting researchers, scientists, and drug development professionals. We delve into the molecular pathways, the impact on various immune cell subsets, and the potential therapeutic implications for autoimmune diseases and other inflammatory conditions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding of calcitriol's immunomodulatory functions.

Introduction

The vitamin D receptor (VDR) is expressed in a wide variety of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, indicating that these cells are direct targets for calcitriol.[1][2][3] Upon binding to the VDR, calcitriol initiates a signaling cascade that ultimately leads to the regulation of gene transcription.[4] This interaction forms the basis of its profound and diverse effects on the immune system, which are generally characterized by a shift from a pro-inflammatory to a more tolerogenic state.[5][6] This guide will explore the multifaceted role of calcitriol in shaping immune responses.

Calcitriol Signaling Pathway

Calcitriol exerts its genomic effects by binding to the intracellular Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[4] Upon binding calcitriol, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4] This binding initiates the recruitment of co-activator or co-repressor complexes, leading to the modulation of gene transcription.[4]

Calcitriol_Signaling_Pathway Calcitriol/VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nucleus VDR-RXR VDR_RXR->VDR_RXR_nucleus Translocation VDRE VDRE (on DNA) Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates VDR_RXR_nucleus->VDRE Binds

Caption: Calcitriol/VDR Signaling Pathway.

Effects of Calcitriol on Immune Cells and Cytokine Production

Calcitriol's immunomodulatory effects are mediated through its direct actions on various immune cell populations, leading to changes in their proliferation, differentiation, and cytokine secretion profiles.

T Lymphocytes

Calcitriol has a profound impact on T cell biology. It generally suppresses T helper 1 (Th1) and T helper 17 (Th17) cell responses, which are associated with pro-inflammatory and autoimmune responses.[5] Conversely, it promotes the development of T helper 2 (Th2) and regulatory T cells (Tregs), which are involved in anti-inflammatory and tolerogenic responses.[5]

Table 1: Quantitative Effects of Calcitriol on T Cell Responses

ParameterEffect of CalcitriolQuantitative ChangeReference
Proliferation InhibitionDose-dependent inhibition[1][7]
Cytokine Production
    IFN-γ (Th1)InhibitionDose-dependent inhibition[7][8]
    IL-2 (Th1)InhibitionDose-dependent inhibition[7]
    TNF-α (Th1)InhibitionSignificant reduction[8][9]
    IL-17 (Th17)InhibitionSignificant reduction[5][8]
    IL-4 (Th2)Inhibition/No significant changeDose-dependent inhibition or no significant difference observed[7][8]
    IL-5 (Th2)InhibitionDose-dependent inhibition[7]
    IL-10 (Treg/Th2)InductionSignificant increase, particularly in females[8][10][11]
Cell Surface Markers
    CD25Increased expression on CD46-costimulated CD4+ T cells-[12]
    Foxp3 (Treg marker)Increased expression on CD46-costimulated CD4+ T cells-[12]
VDR Expression UpregulationSignificant increase in activated T lymphocytes[8]
B Lymphocytes

Calcitriol also directly influences B cell function. It inhibits B cell proliferation, differentiation into plasma cells, and subsequent immunoglobulin production.[5][13]

Table 2: Quantitative Effects of Calcitriol on B Cell Responses

ParameterEffect of CalcitriolQuantitative ChangeReference
Proliferation Inhibition-[5]
Differentiation Inhibition of differentiation into plasma cells-[13]
Immunoglobulin Production Suppression-[4][5]
Co-stimulatory Molecules
    CD86Decreased expression on activated B cells-[14]
Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating T cell responses. Calcitriol promotes a tolerogenic phenotype in DCs, characterized by reduced expression of co-stimulatory molecules and MHC class II, and altered cytokine production. This ultimately impairs their ability to activate pro-inflammatory T cells.[3][15][16]

Table 3: Quantitative Effects of Calcitriol on Dendritic Cell Phenotype and Function

ParameterEffect of CalcitriolQuantitative ChangeReference
Maturation InhibitionHinders TNF-α-induced maturation[3]
Cell Surface Markers
    CD80Downregulation-[3]
    CD86Significant decreasep=0.028[15]
    MHC Class IISignificant decreasep=0.047[15]
    CD11bSignificant increasep=0.011[15]
T Cell Stimulation InhibitionSignificantly inhibited allogeneic T cell stimulation[15]
Macrophages

Calcitriol modulates macrophage function, promoting an anti-inflammatory M2-like phenotype. It can also enhance the innate immune response by inducing the production of antimicrobial peptides such as cathelicidin.[5][17]

Table 4: Quantitative Effects of Calcitriol on Macrophage Responses

ParameterEffect of CalcitriolQuantitative ChangeReference
Cytokine Production
    TNF-αStimulation in RAW 264 macrophages-[18]
    IL-6Stimulation in RAW 264 macrophages-[18]
Gene Expression
    MIFIncreased expression by 59% in human adipocytesp<0.05[18][19]
    CD14Increased expression by 33% in human adipocytesp<0.05[18][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of calcitriol.

Cell Culture and In Vitro Stimulation
  • Cell Isolation: Isolate primary immune cells (e.g., T cells, B cells, monocytes) from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Culture the isolated cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Calcitriol Treatment: Treat the cells with varying concentrations of calcitriol (typically in the range of 10⁻¹⁰ to 10⁻⁷ M) or vehicle control (e.g., ethanol).[3][7]

  • Stimulation: For activation studies, stimulate the cells with appropriate agents. For example, stimulate T cells with anti-CD3 and anti-CD28 antibodies, or stimulate macrophages with lipopolysaccharide (LPS).[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[17]

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[17]

  • Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[17]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.[17]

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop.[17]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[17]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.[17]

Flow Cytometry for Phenotypic and Intracellular Cytokine Analysis

Flow_Cytometry_Workflow Flow Cytometry Workflow for Intracellular Cytokine Staining A 1. Cell Stimulation (e.g., PMA/Ionomycin + Protein Transport Inhibitor) B 2. Surface Staining (Fluorochrome-conjugated antibodies for cell surface markers) A->B C 3. Fixation (e.g., with paraformaldehyde) B->C D 4. Permeabilization (e.g., with saponin-based buffer) C->D E 5. Intracellular Staining (Fluorochrome-conjugated antibodies for intracellular cytokines) D->E F 6. Data Acquisition (Flow Cytometer) E->F G 7. Data Analysis F->G

Caption: Flow Cytometry Workflow.
  • Cell Stimulation and Protein Transport Inhibition: Stimulate cells in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin) for the final 4-6 hours of culture to allow for intracellular cytokine accumulation.[20]

  • Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify specific cell populations.[21]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve cell morphology and antigenicity. Then, permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular targets.[20][21]

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies specific for the intracellular cytokines of interest.[20][21]

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the results using appropriate software to quantify the percentage of cells expressing specific cytokines within different immune cell subsets.[22]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR Binding Site Analysis
  • Cell Treatment and Cross-linking: Treat cells with calcitriol or vehicle control. Cross-link protein-DNA complexes with formaldehyde.[5]

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.[5]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for VDR to immunoprecipitate VDR-bound DNA fragments.[5]

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[5]

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.[5]

  • Data Analysis: Align the sequencing reads to the reference genome to identify VDR binding sites (peaks). Perform motif analysis to identify enriched DNA sequences within the peaks.[5]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: Isolate total RNA from cells treated with calcitriol or vehicle control.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[8]

  • qPCR Reaction: Set up a qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the VDR and target genes of interest (e.g., cytokines, cell surface markers). Use housekeeping genes (e.g., GAPDH, B2M) for normalization.[8][23]

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between calcitriol-treated and control samples.[24]

Overall Immunomodulatory Effects of Calcitriol

The collective actions of calcitriol on various immune cells result in a coordinated shift in the immune response, generally dampening pro-inflammatory and autoimmune reactions while promoting tolerance.

Calcitriol_Immunomodulation Overall Immunomodulatory Effects of Calcitriol cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity Calcitriol Calcitriol DC Dendritic Cells Calcitriol->DC Inhibits Maturation & Promotes Tolerogenic Phenotype Macrophage Macrophages Calcitriol->Macrophage Promotes M2 Phenotype & Antimicrobial Peptides Th1_Th17 Th1 / Th17 Cells Calcitriol->Th1_Th17 Inhibits Proliferation & Pro-inflammatory Cytokines Treg_Th2 Treg / Th2 Cells Calcitriol->Treg_Th2 Promotes Differentiation & Anti-inflammatory Cytokines B_Cell B Cells Calcitriol->B_Cell Inhibits Proliferation & Antibody Production DC->Th1_Th17 Decreased Activation DC->Treg_Th2 Increased Induction

Caption: Calcitriol's Immunomodulatory Effects.

Conclusion and Future Directions

Calcitriol is a key regulator of the immune system, with multifaceted effects on both innate and adaptive immunity. Its ability to suppress pro-inflammatory responses and promote a tolerogenic state highlights its therapeutic potential for a range of immune-mediated disorders, including autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[7] Further research is warranted to fully elucidate the intricate molecular mechanisms underlying calcitriol's immunomodulatory actions and to optimize its clinical application. The development of VDR agonists with more favorable safety profiles could pave the way for novel therapeutic strategies in the management of inflammatory and autoimmune conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of Ercalcitriol-d3 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of 1α,25-dihydroxyvitamin D2 (Ercalcitriol), the biologically active form of vitamin D2, is crucial in various research and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[1][2][3] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by correcting for variability during sample preparation and analysis. Ercalcitriol-d3, a deuterated analog of Ercalcitriol, serves as an ideal internal standard due to its chemical and physical similarity to the analyte, allowing it to mimic the analyte's behavior throughout the analytical process.[4] Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the endogenous analyte by the mass spectrometer.[4]

These application notes provide a detailed protocol for the quantification of Ercalcitriol in human serum or plasma using this compound as an internal standard with LC-MS/MS.

Principle of the Method

A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the analyte (Ercalcitriol) and the internal standard (this compound) are extracted from the matrix, purified, and in some protocols, derivatized to enhance ionization efficiency.[2][5] The sample is then analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by their specific mass transitions in the mass spectrometer.[4] The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the sample, effectively correcting for any losses during sample processing or fluctuations in instrument response.[4]

Experimental Protocols

Materials and Reagents
Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ercalcitriol and this compound in methanol.

  • Intermediate Solutions: Prepare intermediate solutions by diluting the stock solutions with methanol to appropriate concentrations.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ercalcitriol intermediate solution with methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration.

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a common technique for the extraction of vitamin D metabolites from serum or plasma.[6][7]

  • Sample Pre-treatment: To a 200 µL aliquot of serum or plasma, add 20 µL of the this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of methanol or a mixture of methanol and isopropanol to precipitate proteins.[6] Vortex for 30 seconds and allow to stand for 5-10 minutes.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Loading onto SLE Plate: Load the supernatant onto an SLE plate and wait for the sample to be absorbed.

  • Elution: Elute the analytes with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).[7]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

Optional Derivatization

To enhance the sensitivity of the assay, derivatization can be performed after the evaporation step.[2][5]

  • Add a solution of the derivatizing agent (e.g., PTAD in acetonitrile) to the dried extract.

  • Incubate at room temperature for a specified time (e.g., 1 hour).[2]

  • Evaporate the derivatization agent and reconstitute the sample in the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is provided in the table below.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ercalcitriol and this compound. The exact m/z values may vary slightly depending on the instrument and whether the analytes are derivatized.

Data Presentation

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
1.07030
5.01090
6.01090
6.17030
8.07030

Table 2: Example MRM Transitions for Ercalcitriol and this compound (Non-derivatized)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ercalcitriol429.3411.312
Ercalcitriol429.3393.315
This compound432.3414.312
This compound432.3396.315

Note: The product ions correspond to the loss of water molecules. The exact transitions and collision energies should be optimized for the specific instrument used.

Table 3: Typical Method Validation Parameters

ParameterTypical Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 - 20 pg/mL[3]
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and minimized
Stability Assessed under various conditions

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample add_is Add this compound (Internal Standard) serum->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supported Liquid Extraction (SLE) centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Processing (Peak Area Ratio) ms->data result Quantification of Ercalcitriol data->result

Caption: Experimental workflow for Ercalcitriol quantification.

G cluster_process Analytical Process cluster_detection MS/MS Detection analyte Ercalcitriol sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep is This compound (IS) is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization Ionization (ESI+) lc_injection->ionization ms_analyte Analyte Signal ionization->ms_analyte ms_is IS Signal ionization->ms_is ratio Peak Area Ratio (Analyte/IS) ms_analyte->ratio ms_is->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of internal standard use for accurate quantification.

References

Application Notes & Protocols for Serum 1,25-Dihydroxyvitamin D2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,25-dihydroxyvitamin D is the biologically active form of vitamin D, playing a crucial role in calcium and phosphate (B84403) metabolism.[1][2] Its accurate quantification in serum is essential for clinical diagnosis and research.[1][2] Circulating levels of 1,25-dihydroxyvitamin D are extremely low (in the pg/mL range), making its measurement analytically challenging.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its quantification due to its high sensitivity and selectivity.[2][5] This document provides detailed protocols for the quantification of 1,25-dihydroxyvitamin D2 in human serum using LC-MS/MS with immunoaffinity extraction.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of 1,25-dihydroxyvitamin D2 and D3 in serum.

Table 1: Method Performance Characteristics

ParameterMethod 1Method 2Method 3
Analyte(s) 1,25(OH)₂D₂ & D₃1,25(OH)₂D₂ & D₃1,25(OH)₂D₂ & D₃
Linear Range 4.0 - 160.0 pg/mL[1][6]5 - 500 pg/mL3.9 - 212.6 pg/mL
LLOQ 4.0 pg/mL[1]5 pg/mL~15 pg/mL
Intra-assay CV (%) 2.5 - 7.0[2]<15<6.1
Inter-assay CV (%) 2.5 - 7.0[2]<15<6.1
Analytical Recovery (%) 89.9 - 115.5[1][6]Not Reported97.5 - 115.7
Sample Volume 500 µL[3][7]Not Reported100 µL

Table 2: LC-MS/MS Parameters

ParameterMethod 1Method 2
LC System Agilent 1260 HPLC[3]Waters ACQUITY UPLC
Analytical Column Not SpecifiedNot Specified
Mobile Phase Not SpecifiedA: Water, B: Methanol
Flow Rate Not Specified400 µL/min
MS System Agilent 6490 QQQ[3]Waters Xevo TQ-S micro
Ionization Mode ESI Positive[1][2]APCI[7]
MRM Transitions Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Immunoaffinity Extraction followed by LC-MS/MS

This protocol is based on the principle of highly specific immunoaffinity capture of 1,25-dihydroxyvitamin D from the serum matrix, followed by sensitive quantification using LC-MS/MS.[1][2][7]

Materials:

  • Human serum samples, calibrators, and controls

  • Immunoaffinity extraction tubes (e.g., ImmunoTube®)[3][7]

  • Internal Standard (IS) solution (deuterated 1,25-dihydroxyvitamin D3)[1][2]

  • Washing Solution

  • Elution Reagent

  • Reconstitution Solution (e.g., 50% methanol)

  • Nitrogen evaporator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Bring all reagents and samples to room temperature. b. To 500 µL of serum, calibrator, or control in a microtube, add 10 µL of the internal standard solution.[3] c. Gently mix the samples.

  • Immunoaffinity Extraction: a. Transfer the sample mixture to an immunoaffinity tube.[3] b. Incubate for 1 hour at room temperature on a rotator to allow binding of the analyte to the antibody.[3] c. Centrifuge the tubes at 550 x g for 1 minute.[3] d. Discard the supernatant. e. Wash the immunoaffinity tubes twice by adding 500 µL of washing solution and centrifuging at 550 x g for 2 minutes, discarding the supernatant each time.[3]

  • Elution: a. Place a clean collection vial under each immunoaffinity tube. b. Add 250 µL of elution reagent to each tube and centrifuge at 550 x g for 2 minutes to collect the eluate.[3]

  • Dry-down and Reconstitution: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 37°C.[3] b. Reconstitute the dried residue in 165 µL of reconstitution solution.[3]

  • LC-MS/MS Analysis: a. Transfer the reconstituted sample to an autosampler vial. b. Inject an appropriate volume onto the LC-MS/MS system. c. Quantify the analyte concentration based on the peak area ratio of the analyte to the internal standard using a calibration curve.[1][2]

Visualizations

Signaling Pathway

VitaminD_Signaling cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney cluster_target Target Tissues 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin_D3 7-dehydrocholesterol->Vitamin_D3 25-hydroxyvitamin_D3 25-hydroxyvitamin_D3 Vitamin_D3->25-hydroxyvitamin_D3 25-hydroxylase 25-hydroxylase 25-hydroxylase 1,25-dihydroxyvitamin_D3 1,25-dihydroxyvitamin_D3 25-hydroxyvitamin_D3->1,25-dihydroxyvitamin_D3 1a-hydroxylase 1a-hydroxylase 1a-hydroxylase VDR Vitamin D Receptor 1,25-dihydroxyvitamin_D3->VDR Dietary_D2_D3 Dietary_D2_D3 Dietary_D2_D3->Vitamin_D3 Gene_Expression Gene Expression (Calcium Homeostasis) VDR->Gene_Expression

Caption: Vitamin D metabolic and signaling pathway.

Experimental Workflow

experimental_workflow start Start: Serum Sample (500 µL) add_is Add Internal Standard (Deuterated 1,25(OH)₂D₃) start->add_is immuno_extract Immunoaffinity Extraction (1 hr incubation) add_is->immuno_extract wash Wash Step (2x with Wash Solution) immuno_extract->wash elute Elution (250 µL Elution Reagent) wash->elute dry Evaporation (Nitrogen, 37°C) elute->dry reconstitute Reconstitution (165 µL) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Experimental workflow for 1,25(OH)2D2 quantification.

Logical Relationships in Protocol

logical_relationship input Input Serum Sample Calibrators Controls prep Sample Preparation Addition of Internal Standard Immunoaffinity Extraction Wash & Elution input->prep is processed by analysis Analysis LC-MS/MS Detection prep->analysis generates eluate for data Data Processing Peak Integration Calibration Curve Fitting Concentration Calculation analysis->data produces raw data for output {Output|Concentration of 1,25-dihydroxyvitamin D2 (pg/mL)} data->output yields final

Caption: Logical flow of the quantification protocol.

References

Application Notes and Protocols: The Use of Ercalcitriol-d3 in Pharmacokinetic Studies of Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D analogs in biological matrices is paramount for pharmacokinetic (PK) studies, which are essential in drug development. These studies inform dosing regimens, assess bioavailability, and evaluate bioequivalence. Vitamin D analogs, a class of synthetic compounds structurally similar to the active form of vitamin D3, calcitriol, are potent modulators of the vitamin D receptor (VDR) and are used in the treatment of various conditions, including psoriasis, secondary hyperparathyroidism, and certain cancers.[1][2]

Given their low physiological concentrations, robust and sensitive analytical methods are required for their measurement. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity.[3] The use of a stable isotope-labeled internal standard is critical to ensure the accuracy and precision of LC-MS/MS assays by correcting for variability during sample preparation and analysis. Ercalcitriol-d3, a deuterated form of the vitamin D2 analog ercalcitriol, serves as an ideal internal standard for the quantification of various vitamin D analogs in pharmacokinetic studies. Its chemical and physical properties are nearly identical to the corresponding non-deuterated analytes, ensuring it behaves similarly throughout the analytical process.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS-based pharmacokinetic analysis of vitamin D analogs.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically enriched compound (e.g., this compound) to a sample at the beginning of the analytical workflow. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium in this case).

The internal standard experiences the same processing as the analyte, including extraction losses, matrix effects, and ionization variability. By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, these sources of error can be effectively normalized, leading to highly accurate and precise quantification.

Application of this compound in Pharmacokinetic Studies

This compound is a versatile internal standard for the pharmacokinetic analysis of several vitamin D analogs, particularly those with a similar core structure. Its primary applications include:

  • Bioavailability and Bioequivalence Studies: Determining the rate and extent to which different formulations of a vitamin D analog are absorbed and become available at the site of action.

  • Dose-Ranging Studies: Establishing the relationship between the administered dose of a vitamin D analog and the resulting concentrations in the body over time.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of a vitamin D analog.

  • Metabolism Studies: Investigating the metabolic fate of vitamin D analogs by quantifying the parent drug and its metabolites.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for the analysis of a vitamin D analog using this compound as the internal standard. These values are representative of the performance expected from the described protocol.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
HPLC SystemUHPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient60% B to 95% B over 5 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150 °C
Desolvation Temperature400 °C

Table 2: MRM Transitions and Mass Spectrometer Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vitamin D AnalogSpecific to analogSpecific to analog100Optimized
This compoundSpecific to analog+3Specific to analog+3100Optimized

Table 3: Method Validation Parameters

ParameterResult
Linearity Range10 - 500 pg/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)10 pg/mL
Intra-day Precision (%CV)
LLOQ< 15%
Low QC (30 pg/mL)< 10%
Mid QC (150 pg/mL)< 10%
High QC (400 pg/mL)< 10%
Inter-day Precision (%CV)
LLOQ< 15%
Low QC (30 pg/mL)< 10%
Mid QC (150 pg/mL)< 10%
High QC (400 pg/mL)< 10%
Accuracy (% Recovery) 85 - 115%
Matrix EffectMinimal and compensated by IS
Recovery> 80%

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of vitamin D analogs from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 methanol:water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 2 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the optimized MRM transitions and parameters for the specific vitamin D analog and this compound (refer to Tables 1 and 2).

  • Create a sequence including calibration standards, quality control samples, and the unknown plasma samples.

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data using the instrument's software.

  • Process the data to determine the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Quantify the vitamin D analog concentrations in the unknown samples using the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data_Proc Data Processing LC_MS->Data_Proc PK_Params Pharmacokinetic Parameters (AUC, Cmax, Tmax) Data_Proc->PK_Params

Caption: Experimental workflow for a pharmacokinetic study.

G VD Vitamin D Analog VDR Vitamin D Receptor (VDR) VD->VDR Complex VDR-RXR-Ligand Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) in DNA Complex->VDRE binds to Transcription Gene Transcription VDRE->Transcription regulates Response Biological Response Transcription->Response

Caption: Vitamin D receptor signaling pathway.

G cluster_0 Analytical Process cluster_1 Measurement Analyte Analyte Prep_A Sample Prep Analyte->Prep_A IS Internal Standard (this compound) Prep_B Sample Prep IS->Prep_B MS_A MS Signal (Analyte) Prep_A->MS_A MS_B MS Signal (IS) Prep_B->MS_B Ratio Ratio Calculation (Analyte Signal / IS Signal) MS_A->Ratio MS_B->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logical basis for using an internal standard.

References

Application Notes and Protocols for Ercalcitriol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol (1α,25-dihydroxyvitamin D2) is an active metabolite of vitamin D2, playing a crucial role in calcium homeostasis and various other physiological processes. Accurate quantification of Ercalcitriol in plasma is essential for clinical diagnostics, pharmacokinetic studies, and drug development. However, its low circulating concentrations and high protein binding present significant analytical challenges. This document provides detailed application notes and protocols for the most common sample preparation techniques used for Ercalcitriol analysis in plasma, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for removing interfering substances such as proteins and phospholipids (B1166683) from the plasma matrix, thereby enhancing the accuracy, sensitivity, and robustness of the analytical method.[1][2] The three primary methods employed are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup.[3][4] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[4]

Protocol: Acetonitrile-Based Protein Precipitation

  • Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., deuterated Ercalcitriol in a suitable solvent) to the plasma sample.

  • Precipitation: Add 600 µL of cold acetonitrile (B52724) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.

  • Injection: The reconstituted sample is ready for injection into the LC-MS/MS system.

Workflow for Protein Precipitation ```dot digraph "Protein Precipitation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

plasma [label="Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; is [label="Add Internal\nStandard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppt (B1677978) [label="Add Acetonitrile\n(Precipitating Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex1 [label="Vortex", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; evap [label="Evaporate to\nDryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcsms [label="LC-MS/MS\nAnalysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

plasma -> is [arrowhead=normal, color="#5F6368"]; is -> ppt [arrowhead=normal, color="#5F6368"]; ppt -> vortex1 [arrowhead=normal, color="#5F6368"]; vortex1 -> centrifuge [arrowhead=normal, color="#5F6368"]; centrifuge -> supernatant [arrowhead=normal, color="#5F6368"]; supernatant -> evap [arrowhead=normal, color="#5F6368"]; evap -> reconstitute [arrowhead=normal, color="#5F6368"]; reconstitute -> lcsms [arrowhead=normal, color="#5F6368"]; }

Caption: A typical workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can significantly reduce matrix effects. [6]It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

Protocol: Reversed-Phase SPE

  • Sample Pre-treatment: To 500 µL of plasma, add 25 µL of the internal standard and vortex. Add 500 µL of 0.1% (v/v) formic acid and vortex again. Centrifuge at 14,000 rpm for 5 minutes at 10°C. [5]2. SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water. [5]3. Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. [5]4. Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water to remove polar interferences. [5]5. Drying: Dry the cartridge by applying nitrogen for 30 seconds. [5]6. Elution: Elute the analyte with an appropriate organic solvent, for example, two aliquots of 500 µL of chloroform. [6]7. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. [6]8. Derivatization and Reconstitution: Add 200 µL of a derivatizing agent like PTAD solution, vortex, and let it stand for two hours. Evaporate to dryness again and reconstitute in 300 µL of the mobile phase. [5]9. Injection: The sample is now ready for analysis.

Workflow for Solid-Phase Extraction

Solid-Phase Extraction Workflow plasma Plasma Sample Pre-treatment load Sample Loading plasma->load condition SPE Cartridge Conditioning condition->load wash Washing load->wash elute Elution wash->elute evap Evaporate Eluate elute->evap deriv Derivatization & Reconstitution evap->deriv lcsms LC-MS/MS Analysis deriv->lcsms Ercalcitriol Signaling Pathway cluster_cell Target Cell Ercalcitriol_in Ercalcitriol VDR VDR Ercalcitriol_in->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms Heterodimer RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (mRNA) VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Calcium Transport) Gene_Transcription->Biological_Response Leads to Ercalcitriol_out Ercalcitriol (Circulation) Ercalcitriol_out->Ercalcitriol_in Enters Cell

References

Application Notes and Protocols for High-Throughput Screening Assays Using Ercalcitriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol (1α,25-dihydroxyvitamin D2) and its deuterated form, Ercalcitriol-d3, are potent agonists of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a critical role in calcium homeostasis, cell differentiation, and immune function.[1][2] The VDR is a well-established therapeutic target for a variety of diseases, including cancer, autoimmune disorders, and psoriasis.[1][3] High-throughput screening (HTS) assays are essential tools for the discovery and characterization of novel VDR modulators. This compound, as a stable, labeled analog of the natural ligand, is a valuable tool for these screening campaigns.

These application notes provide detailed protocols for several common HTS assays used to identify and characterize VDR ligands, with a focus on the application of this compound as a reference compound.

VDR Signaling Pathway

Upon binding to its ligand, such as this compound, the VDR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[2][4] The ligand-bound VDR then forms a heterodimer with the Retinoid X Receptor (RXR).[5][6] This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds RXR RXR VDR->RXR Heterodimerizes CoA Coactivators VDR->CoA Recruits VDR_CoR VDR-CoR Complex VDR_RXR_Complex VDR-RXR Heterodimer CoR Corepressors CoR->VDR_CoR VDR_CoR->VDR Dissociation VDRE VDRE (DNA) Gene Target Gene Transcription VDRE->Gene Modulates VDR_RXR_Complex->VDRE Binds cluster_nucleus cluster_nucleus

Caption: VDR Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for VDR agonists in various HTS assays. While specific EC50 and IC50 values for this compound are not widely published, they are expected to be in a similar nanomolar range to Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) and Ercalcitriol.

Assay TypeCompoundParameterTypical Value (nM)Reference
VDR-Mediated Reporter Gene AssayCalcitriolEC500.1 - 1[7]
VDR-Mediated Reporter Gene AssayErcalcitriolEC50Similar to Calcitriol[8][9]
VDR-Mediated Reporter Gene AssayCalcitriolEC500.23[10]
Competitive Radioligand Binding AssayCalcitriolIC50≈ 3.6[7]
Fluorescence Polarization AssayCalcitriolIC502.3[11]
Fluorescence Polarization AssayCalcipotriolIC501.9[11]

Experimental Protocols

VDR-Mediated Reporter Gene Assay

This assay measures the ability of a test compound to activate the VDR and induce the expression of a reporter gene (e.g., luciferase).[7]

Workflow Diagram:

Reporter_Gene_Assay_Workflow A Seed VDR reporter cells in 96-well plate B Incubate overnight A->B C Prepare serial dilutions of This compound and test compounds B->C D Add compounds to cells C->D E Incubate for 18-24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data analysis (EC50 determination) G->H

Caption: VDR Reporter Gene Assay Workflow.

Protocol:

  • Cell Plating: Seed a human cell line (e.g., HEK293) stably transfected with a VDR expression vector and a luciferase reporter vector containing VDREs into a 96-well white, clear-bottom plate. Allow cells to attach overnight.[7]

  • Compound Preparation: Prepare serial dilutions of this compound (as a reference agonist) and test compounds in an appropriate cell culture medium (e.g., DMEM with charcoal-stripped fetal bovine serum).[7]

  • Treatment: Remove the culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[7]

  • Signal Detection:

    • Remove the medium from the wells.

    • Add a luciferase assay reagent to lyse the cells and provide the substrate.

    • Incubate for 10-20 minutes at room temperature to stabilize the signal.[7]

  • Measurement: Read the luminescence intensity of each well using a plate luminometer.[7]

  • Data Analysis: Plot the relative luminescence units (RLU) against the log concentration of the test compound to determine the EC50 value.[8]

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the VDR by measuring its ability to compete with a radiolabeled ligand.[7]

Protocol:

  • Reagents:

    • Receptor Source: Recombinant human VDR.

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

    • Test Compound: this compound and other test compounds at serial dilutions.

    • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[7]

  • Assay Procedure:

    • In a microplate, combine the VDR, radioligand, and either the test compound, unlabeled Calcitriol (for non-specific binding), or buffer (for total binding).

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound from unbound radioligand (e.g., using hydroxylapatite).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the displacement of a fluorescently labeled VDR ligand (tracer) by a test compound.[11][12]

Workflow Diagram:

FP_Assay_Workflow A Prepare VDR and fluorescent tracer complex B Dispense complex into 384-well plate A->B C Add this compound (control) or test compounds B->C D Incubate for 2-4 hours C->D E Measure fluorescence polarization D->E F Data analysis (IC50 determination) E->F

Caption: Fluorescence Polarization Assay Workflow.

Protocol:

  • Reagents:

    • Full-length human VDR.

    • Fluorescent VDR ligand (e.g., Fluormone™ VDR Red).

    • Assay Buffer.

    • This compound and test compounds.[12]

  • Assay Procedure:

    • Prepare a complex of VDR and the fluorescent tracer.

    • In a 384-well black plate, add the test compounds or this compound as a positive control for displacement.

    • Add the VDR/tracer complex to each well.

    • Incubate at room temperature for 2-4 hours to reach equilibrium.[11]

  • Measurement: Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 535 nm excitation and 590 nm emission).[12]

  • Data Analysis: A decrease in polarization indicates displacement of the tracer. Calculate IC50 values from the dose-response curves.[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between the VDR and a coactivator peptide.[11]

Protocol:

  • Reagents:

    • GST-tagged VDR ligand-binding domain (VDR-LBD).

    • Terbium-labeled anti-GST antibody.

    • Fluorescein-labeled coactivator peptide (e.g., from TRAP220/DRIP-2).

    • This compound and test compounds.[11]

  • Assay Procedure:

    • In a 384-well plate, combine the VDR-LBD, terbium-labeled antibody, fluorescein-labeled peptide, and the test compound or this compound.

    • Incubate to allow for complex formation.

  • Measurement: Measure the TR-FRET signal. An increase in the signal indicates that the test compound is an agonist and promotes the recruitment of the coactivator peptide to the VDR.[11]

  • Data Analysis: Determine the EC50 values for agonist compounds.

Conclusion

The HTS assays described provide robust and reliable methods for the identification and characterization of novel VDR modulators. This compound is an excellent tool compound for these assays, serving as a potent reference agonist. The choice of assay will depend on the specific goals of the screening campaign, whether it is to identify binders, functional agonists or antagonists, or to elucidate the mechanism of action of hit compounds.

References

Enhancing Ercalcitriol Detection: A Guide to Derivatization Methods for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the accurate quantification of Ercalcitriol (1α,25-dihydroxyvitamin D2), the active form of vitamin D2, is crucial for a wide range of studies. However, its low endogenous concentrations and poor ionization efficiency pose significant challenges for mass spectrometry-based detection. Chemical derivatization offers a powerful solution by modifying the Ercalcitriol molecule to enhance its ionization and improve detection sensitivity and specificity. This document provides a detailed overview of common derivatization methods, their comparative performance, and step-by-step protocols.

Introduction to Derivatization for Ercalcitriol Analysis

Ercalcitriol, like other vitamin D metabolites, contains a cis-conjugated diene system, which is an ideal target for derivatization reactions. The primary goal of derivatization in this context is to introduce a readily ionizable group onto the molecule, thereby increasing its signal intensity in mass spectrometry. The most effective and widely used methods are based on the Diels-Alder reaction, employing a class of compounds known as Cookson-type reagents. These reagents are highly reactive dienophiles that readily form covalent adducts with the diene moiety of Ercalcitriol.

The benefits of derivatization for Ercalcitriol analysis include:

  • Increased Sensitivity: By incorporating a permanently charged or easily protonated group, derivatization can lead to a significant enhancement in ionization efficiency, resulting in lower limits of detection (LOD) and quantification (LOQ).

  • Improved Specificity: The derivatization reaction is specific to the conjugated diene system, reducing interference from other matrix components. The resulting derivative has a unique mass-to-charge ratio (m/z), further enhancing specificity in multiple reaction monitoring (MRM) assays.

  • Enhanced Chromatographic Properties: Derivatization can alter the polarity of the analyte, which can be leveraged to improve chromatographic separation from isomers and other interfering compounds.

Key Derivatization Reagents and Methods

Several reagents have been developed and successfully applied for the derivatization of vitamin D metabolites. The most prominent among these are:

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): A widely used and commercially available Cookson-type reagent that has been shown to increase ion intensity by as much as 100-fold.[1][2] It reacts rapidly with the diene system of Ercalcitriol.

  • Amplifex® Diene: A second-generation derivatization reagent specifically designed for LC-MS/MS analysis.[3] It contains a positively charged end group that significantly enhances ionization, reportedly offering a 10-fold improvement in signal-to-noise ratio compared to PTAD.[3][4]

  • 2-Nitrosopyridine (B1345732) (PyrNO): A more recent Diels-Alder "click" derivatization reagent that has demonstrated higher sensitivity than PTAD for the analysis of vitamin D metabolites.[1][2][5]

  • Caged Cookson-type Reagents: To address the low solution stability of highly reactive reagents like PTAD, "caged" versions have been developed.[6][7] These reagents, such as DAP-PA, are more stable and release the reactive dienophile upon heating, allowing for more practical and reproducible derivatization.[6][7]

  • One-Pot Double Derivatization: This method involves a sequential reaction, starting with a Diels-Alder reaction using PTAD, followed by acetylation of the hydroxyl groups.[8] This approach can improve the chromatographic separation of vitamin D metabolites and their isomers.[8]

Quantitative Comparison of Derivatization Methods

The choice of derivatization reagent can have a significant impact on the sensitivity of the LC-MS/MS assay. The following table summarizes the reported performance of different derivatization methods for vitamin D metabolites, which is indicative of their potential for Ercalcitriol analysis.

Derivatization Reagent/MethodFold Increase in Sensitivity/SignalReported LOQSample VolumeKey Advantages
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Up to 100-fold increase in ion intensity.[1] 24- to 276-fold increase in sensitivity for various vitamin D metabolites.[9]60 pM (25 pg/mL) for major metabolites.[1] As low as 1.0 ng/mL.[10]0.5 mL serum.[1]Widely used, commercially available, significant sensitivity enhancement.
Amplifex® Diene 10-fold higher signal-to-noise ratio than PTAD.[3][4]0.02 ng/mL for 1,25(OH)2D3.[11]Not specified.Higher sensitivity than PTAD, optimized for MS/MS.[3]
2-Nitrosopyridine (PyrNO) Higher sensitivity than PTAD.[1][2][5]Not explicitly stated, but enables analysis in smaller sample volumes.100 µL serum.[1][2]Improved ionization and high-resolution chromatographic separation.[1][2]
One-Pot Double Derivatization (PTAD + Acetylation) Not explicitly quantified, but improves separation.Insufficient for serum levels of 1,25(OH)2D3 in the cited study.[8]Not specified.Improved baseline separation of vitamin D metabolites and epimers.[8]

Experimental Protocols

The following are detailed protocols for the most common derivatization methods. It is recommended to optimize these protocols for your specific application and instrumentation.

Protocol 1: Derivatization using 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol is a general guideline for the derivatization of Ercalcitriol in an extracted and dried sample.

Materials:

  • Dried sample extract containing Ercalcitriol.

  • PTAD solution (0.4 mg/mL in ethyl acetate (B1210297) or acetonitrile).[10]

  • Internal standard (e.g., deuterated Ercalcitriol).

  • Reconstitution solution (e.g., mobile phase).

  • Vortex mixer.

  • Incubator or heating block.

  • Nitrogen evaporator.

Procedure:

  • Sample Preparation: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the biological sample to isolate the vitamin D metabolites. Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add an appropriate amount of internal standard solution to the dried extract.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of acetonitrile).

  • Derivatization Reaction: Add an equal volume of the PTAD solution (e.g., 50 µL of 0.4 mg/mL PTAD in ethyl acetate) to the reconstituted sample.[10]

  • Incubation: Vortex the mixture gently and incubate at a controlled temperature. Optimal conditions may vary, but a common starting point is 60°C for 10 minutes.[10]

  • Reaction Quenching (Optional): The reaction can be stopped by adding a quenching agent, such as a solution of a compound with a diene structure or by immediate cooling and dilution.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution for LC-MS/MS: Reconstitute the dried derivatized sample in the mobile phase or a suitable injection solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Derivatization using Amplifex® Diene Reagent

This protocol is based on the use of the commercially available Amplifex® Diene reagent, which is designed for high sensitivity.

Materials:

  • Dried sample extract containing Ercalcitriol.

  • Amplifex® Diene Reagent Kit (follow manufacturer's instructions for preparation).

  • Internal standard.

  • Reconstitution solution.

  • Vortex mixer.

  • Incubator.

Procedure:

  • Sample Preparation: Extract and dry the sample as described in Protocol 1.

  • Internal Standard Addition: Add the internal standard to the dried extract.

  • Reagent Preparation: Prepare the Amplifex® Diene reagent solution according to the manufacturer's protocol.

  • Derivatization Reaction: Add the prepared Amplifex® Diene reagent to the dried sample extract.

  • Incubation: Vortex the mixture and incubate according to the manufacturer's recommendations. This typically involves incubation at a specific temperature for a defined period to ensure complete reaction.

  • Reconstitution for LC-MS/MS: After incubation, dilute or reconstitute the sample as needed with the appropriate injection solvent.

  • Analysis: Proceed with LC-MS/MS analysis.

Protocol 3: Derivatization using 2-Nitrosopyridine (PyrNO)

This protocol outlines the use of PyrNO as a derivatization agent, which has been shown to improve ionization efficiency.

Materials:

  • Dried sample extract containing Ercalcitriol.

  • PyrNO solution in a suitable solvent (e.g., acetonitrile).

  • Internal standard.

  • Reconstitution solution.

  • Vortex mixer.

  • Incubator.

Procedure:

  • Sample Preparation: Perform sample extraction and evaporation to dryness as previously described.

  • Internal Standard Addition: Add the internal standard to the dried extract.

  • Derivatization Reaction: Add the PyrNO solution to the dried sample. The optimal concentration and volume should be determined empirically.

  • Incubation: Vortex the sample and incubate to allow the Diels-Alder reaction to proceed. Reaction conditions (temperature and time) should be optimized for maximal derivatization efficiency.

  • Sample Finalization: After the reaction is complete, the sample may need to be dried down and reconstituted in the injection solvent.

  • Analysis: Inject the derivatized sample for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for Ercalcitriol derivatization and a simplified representation of the Diels-Alder reaction.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Serum) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 AddIS Add Internal Standard Evaporation1->AddIS AddReagent Add Derivatization Reagent AddIS->AddReagent Incubation Incubation AddReagent->Incubation Evaporation2 Evaporation to Dryness Incubation->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for the derivatization of Ercalcitriol.

DielsAlderReaction cluster_product Product Ercalcitriol Ercalcitriol (contains cis-diene) Adduct Derivatized Ercalcitriol (Diels-Alder Adduct) Ercalcitriol->Adduct + Dienophile Cookson-type Reagent (Dienophile) Dienophile->Adduct

Caption: Simplified Diels-Alder reaction for Ercalcitriol derivatization.

Conclusion

Chemical derivatization, particularly through Diels-Alder reactions with Cookson-type reagents, is an indispensable strategy for enhancing the detection of Ercalcitriol by mass spectrometry. Reagents such as PTAD, Amplifex® Diene, and PyrNO offer significant improvements in sensitivity, allowing for the reliable quantification of this low-abundance vitamin D metabolite. The choice of the optimal derivatization method will depend on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of reagents. The protocols and comparative data presented in this application note provide a solid foundation for developing and implementing robust and sensitive methods for Ercalcitriol analysis in various research and clinical settings.

References

Solid-Phase Extraction (SPE) Protocols for the Analysis of Vitamin D Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of vitamin D and its metabolites, primarily 25-hydroxyvitamin D2 (25-OHD2) and 25-hydroxyvitamin D3 (25-OHD3), is crucial for assessing vitamin D status and its role in various physiological processes and disease states.[1] These metabolites are considered the preferred biomarkers due to their higher circulating concentrations and longer half-life in serum compared to the active hormone 1,25-dihydroxyvitamin D.[1] However, their analysis in biological matrices like serum and plasma presents significant challenges. These include low physiological concentrations, extensive binding to the Vitamin D Binding Protein (VDBP), and interference from complex matrix components, particularly phospholipids (B1166683).[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high specificity and sensitivity.[4][5] Effective sample preparation is a critical prerequisite for a robust and reliable LC-MS/MS assay. Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for sample cleanup and concentration, offering significant advantages over traditional methods like liquid-liquid extraction (LLE) and simple protein precipitation.[3][5] SPE provides cleaner extracts, reduces matrix effects such as ion suppression, improves analytical column longevity, and can be readily automated for high-throughput applications.[4][6]

This document provides detailed protocols for three common SPE-based methodologies for the extraction of vitamin D metabolites from human serum and plasma: Reversed-Phase SPE (RP-SPE), Phospholipid Depletion SPE, and Automated SPE systems.

General Principles and Workflow

The extraction of vitamin D metabolites from serum or plasma using SPE typically involves several key steps. The initial and most critical step is the disruption of the strong binding between the vitamin D metabolites and VDBP. This is usually achieved through protein precipitation with an organic solvent like acetonitrile (B52724) or methanol (B129727), often acidified with formic acid.[3][7] Following this, the sample undergoes a standardized SPE procedure to isolate the analytes of interest from salts, proteins, and phospholipids.[3]

G cluster_workflow General SPE Workflow for Vitamin D Metabolites cluster_spe Solid-Phase Extraction (SPE) sample 1. Sample Collection (Serum/Plasma) is_add 2. Add Internal Standard sample->is_add ppt 3. Protein Precipitation (e.g., Acetonitrile + Formic Acid) is_add->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 6b. Load Supernatant supernatant->load condition 6a. Condition Cartridge wash 6c. Wash (Remove Interferences) load->wash elute 6d. Elute Analytes wash->elute analysis 7. LC-MS/MS Analysis elute->analysis

Caption: General workflow for vitamin D metabolite analysis.

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol utilizes a hydrophobic reversed-phase sorbent (e.g., C18 or a hydrophilic-lipophilic balanced polymer) to retain the nonpolar vitamin D metabolites while allowing polar interferences to be washed away.

Experimental Protocol

This method is adapted from a procedure using a hydrophobic reversed-phase plate for the extraction of 25-OHD2 and 25-OHD3 from human plasma.[1]

  • Sample Pre-treatment:

    • Pipette 150 µL of plasma or serum into a collection plate or microcentrifuge tube.

    • Add an appropriate volume of internal standard solution (e.g., deuterated 25-OHD3).

    • Add 300 µL of 1% formic acid in acetonitrile to disrupt protein binding and precipitate proteins.[3]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.[7]

  • Solid-Phase Extraction (using Waters® Oasis HLB or Thermo Scientific™ SOLA™ HRP):

    • Conditioning: Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of 60% methanol in water.[8] Do not allow the sorbent to dry.

    • Loading: Transfer the supernatant from the pre-treatment step to the conditioned SPE plate.[8]

    • Washing:

      • Wash 1: Apply 200 µL of 5% methanol in water to remove salts and very polar interferences.[8]

      • Wash 2: Apply 200 µL of 40-60% methanol in water. This step is critical for removing moderately polar interferences without eluting the target analytes.[1][8]

    • Elution:

      • Elute the analytes with two aliquots of solvent. First, use 80 µL of 95:5 methanol/isopropanol, followed by a second elution with 50 µL of water to ensure complete recovery.[8] Alternatively, a single elution with 100% methanol can be used.[1]

  • Post-Elution:

    • The eluate can be directly injected for LC-MS/MS analysis. If required, the eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible solvent.

Quantitative Data

Parameter25-OHD225-OHD3Reference
Recovery 94.4%96.3%[1]
Linear Range 5 - 1000 ng/mL5 - 1000 ng/mL[1]
Precision (%RSD) < 4.0%< 4.2%[1]
SPE Recovery (General) 55% - 85% (metabolite dependent)55% - 85% (metabolite dependent)[9]

Protocol 2: Phospholipid Depletion SPE (HybridSPE®-Phospholipid)

This innovative approach combines the simplicity of protein precipitation with the specific removal of phospholipids in a single device. The technology utilizes zirconia-coated particles that act as Lewis acids, selectively binding the phosphate (B84403) groups (Lewis bases) of phospholipids, while proteins are physically trapped by a filter. This results in a highly effective cleanup, significantly reducing matrix-induced ion suppression.[2]

Experimental Protocol

This protocol is based on the HybridSPE®-Phospholipid 96-well plate methodology.[10]

  • Sample Preparation (In-well Protein Precipitation):

    • Pipette 100 µL of serum or plasma directly into the wells of the HybridSPE®-Phospholipid plate.[10]

    • Add an appropriate volume of internal standard.

    • Add 300 µL of precipitation solvent (e.g., 1% formic acid in acetonitrile).[10]

  • Extraction and Filtration:

    • Mix thoroughly by aspirating/dispensing with a pipette or by vortexing the plate for 4 minutes.[10][11]

    • Place the plate on a vacuum manifold and apply vacuum (e.g., 10-15 in. Hg) for 4 minutes, or until the entire sample has passed through the sorbent bed.[10][12]

    • The resulting filtrate, collected in a clean collection plate, is free of proteins and phospholipids.

  • Post-Elution:

    • The filtrate can be directly injected for LC-MS/MS analysis without any further steps.[10]

Caption: Workflow for the HybridSPE®-Phospholipid protocol.

Quantitative Data

The primary advantage of this method is the significant reduction in matrix effects, leading to improved analyte response and reproducibility compared to protein precipitation alone.

ParameterProtein Precipitation OnlyHybridSPE®-PhospholipidReference
Analyte Recovery (25-OHD3) 33%>90% (estimated from response)
Analyte Recovery (25-OHD2) 55% (high variability)>90% (consistent)
Key Benefit High levels of co-extracted phospholipids remain.[2]>95% of phospholipids are removed.[11][2][11]

Protocol 3: Automated and Online SPE

Automation of the SPE process is highly desirable in clinical research and high-throughput laboratories to increase sample processing capacity, improve reproducibility, and minimize operator intervention.[6][13] This can be achieved through offline robotic systems that handle liquid transfers and plate movements or through online SPE systems directly coupled to the LC-MS/MS instrument.[4][8]

Methodology Overview

An automated system, such as one using Instrument Top Sample Preparation (ITSP) or a robotic autosampler, performs the same fundamental steps as manual SPE but with robotic precision.[3][6]

  • Offline Automation: A liquid handling robot performs the sample pre-treatment (protein precipitation, centrifugation) and then executes the entire SPE protocol on a 96-well plate, including conditioning, loading, washing, and eluting.[8] The final collection plate is then transferred manually or robotically to the LC-MS/MS autosampler.

  • Online SPE: The sample (post-protein precipitation and centrifugation) is injected into the system. It first passes through a small SPE "trapping" column. Interferences are washed to waste, after which a valve switches to elute the trapped analytes from the SPE column onto the analytical LC column for separation and analysis.[4] This approach significantly increases throughput by overlapping the sample cleanup of one sample with the chromatographic analysis of the previous one.[4]

G cluster_workflow Logical Flow of an Online SPE-LC-MS/MS System cluster_spe Online SPE Module prep Sample Prep (Protein Precipitation, Centrifugation) autosampler Autosampler (Injects Supernatant) prep->autosampler trap Trap Column (Analytes Retained) autosampler->trap wash Wash to Waste (Interferences Removed) trap->wash valve Switching Valve wash->valve lc Analytical LC Column (Separation) valve->lc Elute ms Tandem Mass Spec (Detection) lc->ms

Caption: Logical flow of an automated online SPE system.

Quantitative Data

Automated methods are characterized by excellent precision and high throughput.

ParameterValue (25-OHD3)Value (25-OHD2)Reference
Lower Limit of Quantitation (LLOQ) 4.0 nmol/L7.5 nmol/L[6][14]
Recovery 89% - 104%89% - 104%[6]
Precision (Inter/Intra-assay %CV) < 10%< 10%[6][14]
Linearity Up to 2500 nmol/L (r=0.99)Up to 2500 nmol/L (r=0.99)[6]
Sample Throughput Up to 300 samples/dayUp to 300 samples/day[6][13]
Online SPE Accuracy 85.9% - 107.6%85.9% - 107.6%[4]

Summary and Conclusion

The choice of an SPE protocol for vitamin D metabolite analysis depends on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of extract cleanliness.

  • Reversed-Phase SPE is a robust and well-established method suitable for many applications, providing good recovery and removal of polar interferences.

  • Phospholipid Depletion SPE offers a superior solution for minimizing matrix effects, yielding cleaner extracts and potentially enhancing sensitivity and accuracy, making it ideal for challenging low-level quantification.[2]

  • Automated and Online SPE systems are the preferred choice for high-throughput clinical and research settings, delivering excellent reproducibility, reduced hands-on time, and significant gains in efficiency.[4]

Properly implemented, any of these solid-phase extraction protocols can serve as the foundation for a sensitive, accurate, and reliable method for the quantification of vitamin D metabolites, enabling researchers and clinicians to confidently assess vitamin D status.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Ercalcitriol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Ercalcitriol from biological matrices. Ercalcitriol, a synthetic analog of calcitriol, is the biologically active form of vitamin D2. Accurate quantification of Ercalcitriol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and various research applications. The following sections offer a comprehensive overview of LLE methods, including detailed protocols, quantitative data, and visual workflows to guide researchers in developing robust and efficient extraction procedures.

Introduction to Liquid-Liquid Extraction for Vitamin D Analogs

Liquid-liquid extraction is a fundamental and widely used sample preparation technique for the isolation of vitamin D metabolites from complex biological matrices such as plasma and serum.[1][2] The primary goal of LLE is to separate the analyte of interest from endogenous interferences like proteins and phospholipids, which can suppress ionization in mass spectrometry and interfere with chromatographic analysis.[1]

The process involves the partitioning of the analyte between two immiscible liquid phases: an aqueous phase (the biological sample, often pre-treated) and an organic solvent. The choice of solvent is critical and is based on the polarity and solubility of the analyte. For Ercalcitriol and other vitamin D metabolites, which are relatively nonpolar, solvents like hexane, heptane (B126788), diethyl ether, and mixtures including isopropanol (B130326) or ethyl acetate (B1210297) are commonly employed.[1][3][4]

Key steps in a typical LLE workflow include:

  • Sample Pretreatment: This often involves protein precipitation to release protein-bound Ercalcitriol.[1][2]

  • Extraction: The pre-treated sample is mixed with an immiscible organic solvent.

  • Phase Separation: The aqueous and organic layers are separated, typically by centrifugation.

  • Evaporation and Reconstitution: The organic layer containing the analyte is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS/MS).[1][5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of vitamin D analogs, providing a comparative overview of method performance.

Analyte(s)Biological MatrixExtraction MethodKey SolventsRecovery (%)LLOQReference
CalcitriolHuman PlasmaSPEMethanol (B129727), Water, Acetonitrile108.6 - 113.15.003 pg/mL[2]
25-hydroxyvitamin D2 & D3Human SerumSupported Liquid Extraction (SLE)Heptane, Water:Isopropanol> 903.75 ng/mL (D2), 1 ng/mL (D3)[5]
Eight Vitamin D AnalogsSerumLLENot specifiedNot specifiedNot specified[6]
25-hydroxyvitamin D2 & D3, epi-25-hydroxyvitamin D3Rat SerumProtein Precipitation & HybridSPE1% Formic acid in Acetonitrile33 - 55 (PPT), Higher and more consistent with HybridSPENot specified
CalcitriolPlasmaSLE-SPEMethanol, 10% Ammonia solutionNot specified1 ng/mL[7]
Cholecalciferol & CalcifediolHuman PlasmaDispersive Liquid-Liquid Microextraction (DLLME)Acetonitrile, n-Hexane91 - 966.4 - 11 ng/mL
Paricalcitol (B1678470)Human PlasmaLLENot specifiedNot specified10 pg/mL[8]
Vitamin D3 & 25(OH)D3Blood PlasmaSingle-step extractionAcetonitrileNot specifiedNot specified[9]

Experimental Protocols

This section provides detailed protocols for the liquid-liquid extraction of Ercalcitriol and related vitamin D analogs from biological matrices.

Protocol 1: General Liquid-Liquid Extraction for Ercalcitriol from Human Plasma

This protocol is a generalized procedure based on common LLE methods for vitamin D analogs.

1. Materials and Reagents:

  • Human plasma samples

  • Ercalcitriol standard and internal standard (e.g., deuterated Ercalcitriol)

  • Acetonitrile, HPLC grade

  • n-Hexane, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Pretreatment and Protein Precipitation:

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard solution.

  • To precipitate proteins, add 500 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 5 minutes at 10°C.[2]

3. Liquid-Liquid Extraction:

  • Carefully transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane to the supernatant.

  • Vortex for 2 minutes to facilitate the extraction of Ercalcitriol into the organic phase.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

4. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., a mixture of methanol and water).

  • Vortex briefly and transfer the solution to an autosampler vial for analysis.

Protocol 2: Supported Liquid Extraction (SLE) for Vitamin D Metabolites from Human Serum

This protocol is adapted from a method for 25-hydroxyvitamin D2 and D3 and can be applied to Ercalcitriol.[5] SLE offers a high-throughput alternative to traditional LLE.

1. Materials and Reagents:

  • Human serum samples

  • ISOLUTE® SLE+ supported liquid extraction plate/cartridge

  • Water:Isopropanol (50:50, v/v)

  • Heptane, HPLC grade

  • Mobile phase for reconstitution

  • 96-well collection plate

  • Vacuum manifold or positive pressure manifold

2. Sample Pre-treatment:

  • Dilute 150 µL of human serum with 150 µL of water:isopropanol (50:50, v/v).[5]

  • Cap and shake for 1 minute.[5]

3. Supported Liquid Extraction:

  • Load the entire pre-treated serum (300 µL) onto the ISOLUTE® SLE+ plate.[5]

  • Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[5]

  • Elute the analytes by applying 750 µL of heptane and wait for 5 minutes for the solvent to absorb.[5]

  • Apply a second aliquot of 750 µL of heptane, allow it to soak for another 5 minutes, and then apply a final pulse of vacuum to collect the eluate.[5]

4. Post-Extraction:

  • Evaporate the collected eluate to dryness at room temperature.[5]

  • Reconstitute the residue in 100 µL of the injection solvent (e.g., mobile phase A: mobile phase B, 70:30, v/v).[5]

  • Cap and vortex gently for 60 seconds.[5]

Visualizations

Experimental Workflow for LLE of Ercalcitriol

LLE_Workflow Sample Biological Sample (e.g., Plasma, Serum) Pretreatment Sample Pretreatment - Add Internal Standard - Protein Precipitation (e.g., Acetonitrile) Sample->Pretreatment Extraction Liquid-Liquid Extraction - Add Immiscible Organic Solvent (e.g., Hexane) - Vortex Pretreatment->Extraction Separation Phase Separation - Centrifugation Extraction->Separation Evaporation Evaporation - Transfer Organic Layer - Dry under Nitrogen Separation->Evaporation Reconstitution Reconstitution - Dissolve in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Quantitative Analysis of Deuterated 25-Hydroxyvitamin D by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. The measurement of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is the standard method for assessing a patient's vitamin D status. Stable isotope-labeled internal standards, such as deuterated 25-hydroxyvitamin D (d-25(OH)D), are essential for accurate quantification of endogenous 25(OH)D levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they compensate for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the development and validation of a quantitative UPLC-MS/MS method for deuterated 25-hydroxyvitamin D3 (d3-25(OH)D3).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can suffer from cross-reactivity and inaccuracies.[1] The use of a deuterated internal standard is a key component of a robust LC-MS/MS assay.

Vitamin D Signaling Pathway

Vitamin D, obtained from sun exposure or diet, is metabolized in the liver to 25-hydroxyvitamin D [25(OH)D].[2][3] This is the major circulating form and the best indicator of vitamin D status.[2] In the kidneys, 25(OH)D is further hydroxylated to the biologically active form, 1,25-dihydroxyvitamin D [1,25(OH)2D].[2][3] 1,25(OH)2D then binds to the vitamin D receptor (VDR), which forms a heterodimer with the retinoid X receptor (RXR).[2][3][4] This complex binds to vitamin D response elements (VDREs) on target genes, regulating their transcription and leading to various biological effects.[2][3][4]

Vitamin D Signaling Pathway cluster_synthesis Vitamin D Synthesis and Metabolism cluster_signaling Cellular Signaling Sunlight (UVB) Sunlight (UVB) Skin Skin Sunlight (UVB)->Skin Diet (Vitamin D2/D3) Diet (Vitamin D2/D3) Liver Liver Diet (Vitamin D2/D3)->Liver Skin->Liver Vitamin D3 25-hydroxyvitamin D (25(OH)D) 25-hydroxyvitamin D (25(OH)D) Liver->25-hydroxyvitamin D (25(OH)D) CYP2R1, CYP27A1 Kidney Kidney 1,25-dihydroxyvitamin D (1,25(OH)2D) 1,25-dihydroxyvitamin D (1,25(OH)2D) Kidney->1,25-dihydroxyvitamin D (1,25(OH)2D) CYP27B1 25-hydroxyvitamin D (25(OH)D)->Kidney VDR Vitamin D Receptor 1,25-dihydroxyvitamin D (1,25(OH)2D)->VDR VDR/RXR Complex VDR/RXR Complex VDR->VDR/RXR Complex RXR Retinoid X Receptor RXR->VDR/RXR Complex VDRE Vitamin D Response Element VDR/RXR Complex->VDRE Gene Transcription Gene Transcription VDRE->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Overview of the Vitamin D metabolic and signaling pathway.

Experimental Workflow

The general workflow for the quantitative analysis of deuterated 25-hydroxyvitamin D involves sample preparation, UPLC separation, and MS/MS detection and data analysis.

Experimental Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma/Serum UPLC Separation UPLC Separation Sample Preparation->UPLC Separation Protein Precipitation SPE/LLE MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Chromatographic Elution Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM Transitions Result Reporting Result Reporting Data Analysis->Result Reporting Quantification

Caption: General experimental workflow for UPLC-MS/MS analysis.

Detailed Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances. Several methods can be employed, with protein precipitation being a simple and common approach.[1][5] For cleaner extracts and improved sensitivity, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be utilized.[6][7][8][9][10]

Protocol: Protein Precipitation [1][5]

  • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the deuterated internal standard (e.g., d6-25-hydroxyvitamin D3).[5]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.[1][5]

Protocol: Solid Phase Extraction (SPE) [6][7][11]

  • Precondition an appropriate SPE cartridge (e.g., SOLA HRP) with methanol (B129727) and then equilibrate with water.[11]

  • Load the pre-treated sample (e.g., plasma diluted with a buffer) onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove polar interferences.[8]

  • Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).[8]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

UPLC Conditions

The chromatographic separation is critical for resolving the analyte from other matrix components. A reversed-phase C18 column is commonly used.[1]

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent[12]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Optimized for separation, e.g., starting at 80% A, ramping to 95% B over 2-3 minutes, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
MS/MS Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

ParameterRecommended Condition
Mass Spectrometer Waters Xevo TQ-S, Sciex QTRAP 5500, or equivalent[1][9]
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive[5]
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 150 °C[8]
Desolvation Temp. 500 - 600 °C[8]
MRM Transitions See Table 1

Table 1: Exemplary MRM Transitions for 25-Hydroxyvitamin D Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-hydroxyvitamin D3401.3383.3Optimized (e.g., 15)
d3-25-hydroxyvitamin D3404.3386.3Optimized (e.g., 15)
d6-25-hydroxyvitamin D3407.4389.4Optimized (e.g., 15)

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation

A comprehensive validation should be performed to ensure the reliability of the method. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.A calibration curve with at least 6 non-zero standards.[10] The coefficient of determination (r²) should be ≥ 0.99.[13] Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Precision The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision.The coefficient of variation (%CV) should be ≤15% for all quality control (QC) levels (Low, Medium, High).[14] For the LLOQ, %CV should be ≤20%.
Accuracy The closeness of the mean test results obtained by the method to the true value.The mean value should be within ±15% of the nominal value for QC samples (±20% for the LLOQ).[14]
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range. While not required to be 100%, it should be consistent.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. The calculated matrix factor should be consistent across different lots of matrix.
LLOQ The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio should be ≥10. The precision (%CV) should be ≤20% and accuracy should be within ±20% of the nominal value.[15]
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations in stored samples should not deviate by more than ±15% from the initial concentration. Assessed for freeze-thaw cycles, short-term bench-top stability, and long-term storage.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for a UPLC-MS/MS method for 25-hydroxyvitamin D.

Table 3: Linearity

AnalyteCalibration Range (ng/mL)
25-hydroxyvitamin D32.5 - 100> 0.99
25-hydroxyvitamin D22.5 - 100> 0.99

Data adapted from Zhang et al., 2014.[10]

Table 4: Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
25-hydroxyvitamin D3Low7.5< 10< 1090 - 110
Mid30< 10< 1090 - 110
High80< 10< 1090 - 110
25-hydroxyvitamin D2Low7.5< 10< 1090 - 110
Mid30< 10< 1090 - 110
High80< 10< 1090 - 110

Typical expected performance based on literature.

Table 5: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)Precision at LLOQ (%CV)Accuracy at LLOQ (%)
25-hydroxyvitamin D31.0 - 2.5< 2080 - 120
25-hydroxyvitamin D21.0 - 2.5< 2080 - 120

Typical LLOQ values from various sources.[1][14]

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable UPLC-MS/MS method for the quantification of deuterated 25-hydroxyvitamin D. The detailed protocols and performance expectations outlined herein will serve as a valuable resource for researchers, scientists, and drug development professionals involved in vitamin D analysis. The use of a validated LC-MS/MS method with a deuterated internal standard is crucial for obtaining accurate and precise measurements of vitamin D status, which is essential for both clinical diagnostics and research.

References

Troubleshooting & Optimization

Technical Support Center: Ercalcitriol-d3 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ercalcitriol-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in the optimization of mass spectrometer parameters for reliable and accurate detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

Ercalcitriol (also known as 1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. This compound is a deuterated analog of Ercalcitriol. In mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds like this compound are commonly used as internal standards (IS). This is because they are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. Using an internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1]

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Ercalcitriol and its deuterated internal standards?

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. The selection of precursor and product ion transitions is critical for method development. The most abundant MRM transitions are typically chosen for quantification.[2][3]

Below are commonly used MRM transitions for Vitamin D analogs, which can be used as a starting point for optimizing this compound detection. Note that optimal cone voltages and collision energies need to be determined empirically on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1α,25(OH)2D3417.3399.33516
1α,25(OH)2D3417.3159.13522
1α,25(OH)2D2429.3411.33516
1α,25(OH)2D3-d3 (IS) 420.3 402.3 35 16
25OHD3401.3383.33514
25OHD2413.3395.33514
25OHD3-d3 (IS) 404.3 386.3 35 14

Table 1: Example MRM transitions for various Vitamin D metabolites and their deuterated internal standards. These values serve as a starting point and should be optimized for the specific instrument and experimental conditions.[4]

Q3: What are the recommended Liquid Chromatography (LC) conditions for separating this compound?

Effective chromatographic separation is crucial to resolve this compound from other vitamin D metabolites, isomers, and matrix components, which is essential for accurate quantification.[2][4]

ParameterRecommendation
Column A C18 or chiral column is often used. For example, a Lux Cellulose-3 chiral column (100 mm, 2 mm, 3 µm) can be effective.[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol (B129727) or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.25 - 0.35 mL/min[4][5]
Column Temperature 40 - 60 °C[4]
Injection Volume 5 - 20 µL
Run Time A total run time of approximately 8-10 minutes per sample is common for high-throughput methods.[4]

Example LC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
17.83565
18.00100
19.80100
20.0982
30.0982

Table 2: An example of a binary reversed-phase gradient suitable for the separation of vitamin D metabolites.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: No or Low Signal Intensity

Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can stem from multiple sources, ranging from sample preparation to instrument settings. A systematic approach is needed to identify the root cause.

No_Low_Signal Start Start: No/Low Signal for this compound Check_IS 1. Verify Internal Standard (IS) - Concentration correct? - Degradation? Start->Check_IS Initial Check Check_SamplePrep 2. Review Sample Preparation - Extraction efficiency low? - Evaporation loss? Check_IS->Check_SamplePrep IS OK Solution_IS Solution: - Prepare fresh IS. - Verify stock concentration. Check_IS->Solution_IS Issue Found Check_MS 3. Check Mass Spectrometer - MRM transitions correct? - Source parameters optimized? - Instrument calibrated? Check_SamplePrep->Check_MS Prep OK Solution_SamplePrep Solution: - Optimize extraction method (LLE, SPE). - Check nitrogen evaporator temperature. Check_SamplePrep->Solution_SamplePrep Issue Found Check_LC 4. Examine LC System - Correct mobile phase? - Column clogged or old? - Leak in the system? Check_MS->Check_LC MS OK Solution_MS Solution: - Confirm MRM in method. - Infuse compound to optimize source. - Run system suitability/calibration. Check_MS->Solution_MS Issue Found Solution_LC Solution: - Prepare fresh mobile phase. - Replace column. - Perform leak check. Check_LC->Solution_LC Issue Found

Caption: Troubleshooting workflow for no or low signal intensity.

Detailed Steps & Explanations:

  • Internal Standard Verification: Ensure that the internal standard (this compound) working solution is at the correct concentration and has not degraded. Vitamin D analogs can be sensitive to light and temperature.[6] Prepare fresh dilutions from a reliable stock solution.

  • Sample Preparation Efficiency: The extraction of vitamin D metabolites from complex matrices like serum or plasma is a critical step.[7]

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interferences.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Ensure proper solvent choice and mixing.

    • Solid Phase Extraction (SPE): Can provide excellent cleanup but requires careful method development to avoid analyte loss.[8] Check the recovery of your extraction method by comparing a spiked, extracted sample to a non-extracted standard. Recoveries should ideally be between 75% and 95%.[2]

  • Mass Spectrometer Parameters:

    • MRM Transitions: Double-check that the correct precursor and product ions for this compound are entered into the acquisition method.

    • Ion Source Settings: Parameters like gas flow, temperature, and spray voltage are critical. These may need to be re-optimized, as instrument performance can drift over time.

  • LC System Integrity:

    • Column Health: Over time, columns can become clogged or lose their stationary phase, leading to poor peak shape and reduced signal.

    • Mobile Phase: Ensure mobile phases are correctly prepared and have not expired. Bacterial growth in aqueous phases can cause issues.

Issue 2: High Background Noise or Interfering Peaks

Q: My chromatogram is showing high background noise or peaks that interfere with the this compound peak. How can I resolve this?

A: High background and interfering peaks can mask your analyte of interest and lead to inaccurate quantification. This issue often points to insufficient sample cleanup or a contaminated LC-MS system.

Possible Solutions:

  • Improve Sample Preparation: The most common cause of interferences is the sample matrix itself. If using protein precipitation, consider switching to a more rigorous technique like SPE or LLE to better remove phospholipids (B1166683) and other matrix components.[1][9]

  • Chromatographic Separation: Adjust the LC gradient to better separate the analyte from interfering compounds. Using a chiral column can be particularly effective for separating vitamin D epimers, which often have identical MRM transitions and can interfere with quantification.[4]

  • Check for System Contamination: Run a blank injection (50:50 methanol/water) to see if the noise is coming from the system itself. If so, flush the LC system and clean the mass spectrometer's ion source.

  • Derivatization: For very low concentration analytes, derivatization with an agent like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) or Amplifex can increase ionization efficiency and move the analyte to a clearer region of the mass spectrum, away from background noise.[5][10]

Issue 3: Poor Reproducibility and Inconsistent Results

Q: My results for quality control (QC) samples are highly variable between runs. What should I investigate?

A: Poor reproducibility is a critical issue that undermines the validity of the entire assay. Consistency is key in bioanalytical method development.[1]

Key Areas to Investigate:

  • Sample Preparation Consistency: This is often the largest source of variability. Ensure that every step, from pipetting to vortexing and evaporation, is performed consistently for all samples, calibrators, and QCs.[11] Automation can help reduce this variability.

  • Internal Standard Addition: The internal standard must be added accurately to every sample before any extraction steps begin. Verify the precision of the pipette used for adding the IS.

  • Instrument Stability: Monitor the performance of the LC-MS system over time. System suitability tests (SSTs), where a standard is injected periodically throughout the run, can help track instrument performance. The retention time and peak area of the SST injections should be consistent. A coefficient of variation (%CV) of less than 15% is generally considered acceptable for QC samples.[10]

  • Matrix Effects: Even with an internal standard, severe or variable matrix effects can cause poor reproducibility. This occurs when co-eluting compounds suppress or enhance the ionization of the analyte. Diluting the sample or improving the cleanup method can mitigate these effects.

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is a robust method for extracting vitamin D metabolites from serum or plasma.[9]

  • Pre-treatment: Aliquot 200 µL of the sample (serum, plasma) into a clean tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution. Vortex for 30 seconds.

  • Protein Precipitation: Add 80 µL of methanol and 50 µL of isopropanol. Vortex at high speed for 30 seconds.[4]

  • Centrifugation: Centrifuge the samples at >7,500 x g for 5 minutes to pellet the precipitated proteins.[4]

  • SLE Column Loading: Load the supernatant onto an SLE column (e.g., 200 mg/mL 96-well plate) and allow the sample to absorb for 5 minutes.

  • Elution: Add 800 µL of an appropriate elution solvent (e.g., a non-polar solvent like methyl tert-butyl ether or a mixture like dichloromethane/isopropanol) and collect the eluate. Repeat the elution step for a total of two elutions.

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[4]

  • Reconstitution: Reconstitute the dried extract in 100-125 µL of the initial mobile phase (e.g., 50:50 water/methanol).[4] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Receive Sample (Serum/Plasma) Pretreat 1. Aliquot Sample (200 µL) Start->Pretreat Add_IS 2. Add Internal Standard (this compound) Pretreat->Add_IS Precipitate 3. Protein Precipitation (Methanol/Isopropanol) Add_IS->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Load_SLE 5. Load Supernatant onto SLE Column Centrifuge->Load_SLE Elute 6. Elute Analyte Load_SLE->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: Inject into LC-MS/MS Reconstitute->Analyze

Caption: General experimental workflow for sample preparation.

References

Troubleshooting poor recovery of Ercalcitriol-d3 during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address poor recovery of Ercalcitriol-d3 during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound during SPE?

Poor recovery can stem from several factors throughout the SPE workflow. The most common issues include improper conditioning of the SPE cartridge, suboptimal pH of the sample, incorrect choice or volume of wash and elution solvents, and the sample flow rate being too high.[1][2][3][4] It is also crucial to ensure the analyte has not been lost in the pre-treatment steps, such as protein precipitation.[2]

Q2: How does the stability of this compound affect its recovery?

This compound, like other vitamin D analogs, can be sensitive to factors such as light, oxygen, temperature, and pH.[5] Exposure to direct sunlight and acidic conditions can lead to degradation.[5][6] For instance, vitamin D3 is most stable at a pH above 5.[5] Ensuring proper storage and handling of samples and extracts is critical to prevent degradation and subsequent low recovery.

Q3: Can the sample matrix interfere with this compound recovery?

Yes, complex matrices such as serum, plasma, or fortified foods can contain interfering substances.[7][8] These interferences can co-elute with the analyte, leading to ion suppression in LC-MS analysis, or they can compete for binding sites on the SPE sorbent, reducing the recovery of this compound.[7][9] Proper sample pre-treatment is essential to minimize these matrix effects.[8]

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound in the Final Eluate

Question: I am not seeing the expected concentration of this compound in my final sample. What steps should I take to troubleshoot this?

Answer: To diagnose the issue, it is recommended to analyze the fractions from each step of the SPE process (load, wash, and elute) to pinpoint where the analyte is being lost.[2][9]

  • Analyte in the Loading Fraction (Breakthrough):

    • Cause: The analyte did not sufficiently bind to the SPE sorbent. This could be due to an inappropriate sorbent type for this compound, improper sample pH, or the sample solvent being too strong.[3][9]

    • Solution:

      • Verify Sorbent Choice: For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is typically appropriate.[4]

      • Adjust Sample pH: Ensure the sample pH promotes the analyte's retention on the sorbent. For reversed-phase SPE, a neutral pH is generally suitable for neutral compounds.[1]

      • Modify Sample Solvent: If the sample is dissolved in a high-percentage organic solvent, dilute it with a weaker solvent (like water) to increase the analyte's affinity for the sorbent.[9]

      • Check for Column Drying: The sorbent bed should not dry out between the conditioning and sample loading steps. If it does, re-condition the column.[1][4]

      • Reduce Flow Rate: A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent. Try decreasing the flow rate.[1][4]

  • Analyte in the Wash Fraction:

    • Cause: The wash solvent is too strong and is prematurely eluting the this compound.[2][4]

    • Solution:

      • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte on the column.[3][9]

  • Analyte Retained on the Column (Not Eluting):

    • Cause: The elution solvent is not strong enough to desorb the analyte from the sorbent.[1][2]

    • Solution:

      • Increase Elution Solvent Strength: Increase the percentage of a strong organic solvent (e.g., methanol (B129727), acetonitrile, or isopropanol) in your elution solution.[1][3]

      • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte. You can try eluting with multiple smaller volumes.[1][4]

      • Check for Secondary Interactions: There might be unintended secondary interactions between the analyte and the sorbent. Consider changing the pH of the eluting solvent to disrupt these interactions.[2]

Issue 2: Inconsistent and Poorly Reproducible Recovery

Question: My recovery of this compound varies significantly between samples. What could be causing this inconsistency?

Answer: Poor reproducibility can be caused by inconsistencies in the SPE methodology or issues with the analytical system itself.[2]

  • Methodological Inconsistencies:

    • Cause: Variations in sample volume, flow rates, or solvent preparation can lead to inconsistent results. The capacity of the SPE column may also be exceeded.[1]

    • Solution:

      • Standardize the Protocol: Ensure that each step of the SPE protocol is performed identically for all samples.

      • Verify Column Capacity: If the column capacity is exceeded, you may need to use a larger SPE cartridge or reduce the sample volume.[1]

      • Automate the Process: If possible, use an automated SPE system to minimize human error and improve consistency.

  • Analytical System Issues:

    • Cause: Problems with the analytical instrument, such as the autosampler or detector, can be mistaken for poor extraction recovery.[2]

    • Solution:

      • System Suitability Test: Before analyzing your extracted samples, run a series of known standards to confirm that the analytical system is functioning correctly and providing a stable response.[2]

      • Check for Carryover: Inject a blank solvent after a high-concentration standard to ensure there is no sample carryover in the injection system.[2]

Quantitative Data Summary

The following table summarizes typical recovery percentages for vitamin D compounds under various analytical conditions, which can serve as a benchmark for this compound method development.

CompoundMatrixAnalytical MethodAverage Recovery (%)
Vitamin D3 (Cholecalciferol)Dietary SupplementsUHPLC81%
CalcitriolDietary SupplementsUHPLC85%
Vitamin D3Chewable TabletsHPLC96.82% - 100.13%
Vitamin D3Fortified Milk PowderHPLC97.3% - 105%

This data is compiled from multiple sources for general reference.[10][11][12]

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol for this compound from Serum/Plasma

This protocol is a general starting point and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of serum or plasma, add an internal standard.

    • Perform protein precipitation by adding 3 mL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube. This supernatant will be loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18, 100 mg).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[1]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).[13]

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent, such as water or a low percentage of methanol in water (e.g., 5-10% methanol), to remove polar interferences.[9]

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of a strong solvent, such as methanol, acetonitrile, or isopropanol.[3]

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for analysis (e.g., by HPLC or LC-MS).

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_diagnose Diagnostic Step cluster_pathways Troubleshooting Pathways cluster_load Analyte in Load Fraction (Breakthrough) cluster_wash Analyte in Wash Fraction cluster_elute Analyte Retained on Column cluster_end Resolution start Poor this compound Recovery diagnose Analyze Fractions: Load, Wash, & Elute start->diagnose load_issue Issue: Insufficient Binding diagnose->load_issue Analyte Lost During Loading wash_issue Issue: Premature Elution diagnose->wash_issue Analyte Lost During Washing elute_issue Issue: Incomplete Elution diagnose->elute_issue Analyte Not Eluting load_sol1 Solution: - Adjust Sample pH - Weaken Sample Solvent - Check Sorbent Choice - Reduce Flow Rate load_issue->load_sol1 Address Binding end_node Optimized Recovery load_sol1->end_node wash_sol1 Solution: - Decrease Wash  Solvent Strength wash_issue->wash_sol1 Optimize Wash wash_sol1->end_node elute_sol1 Solution: - Increase Elution  Solvent Strength - Increase Elution Volume elute_issue->elute_sol1 Enhance Elution elute_sol1->end_node

Caption: Troubleshooting workflow for poor this compound recovery during SPE.

References

Technical Support Center: Addressing Isotopic Cross-Contamination in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic cross-contamination when using deuterated standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in deuterated standards?

A1: Isotopic cross-contamination refers to the presence of undesired isotopic species within a supposedly pure isotopically labeled standard. For example, a deuterated "heavy" standard may contain a small amount of its unlabeled or "light" counterpart.[1] This can also refer to the signal from the labeled standard appearing in the mass window of the analyte, or vice versa, due to the natural isotopic abundance of elements within the molecules.[1]

Q2: What are the primary causes of isotopic cross-contamination?

A2: The main causes include:

  • Incomplete Labeling: The chemical synthesis used to introduce deuterium (B1214612) may not be 100% efficient, leaving some of the standard unlabeled.[1]

  • Contamination during Synthesis/Purification: The unlabeled "light" compound may be introduced during the manufacturing or purification process of the deuterated standard.[1]

  • Natural Isotopic Abundance: For compounds, especially those with higher molecular weights or containing elements with multiple common isotopes (e.g., chlorine, bromine), the isotopic distribution of the analyte can overlap with the mass of the internal standard, and vice-versa.[1][2]

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, particularly under acidic or basic conditions or at elevated temperatures.[3][4][5]

Q3: How can isotopic cross-contamination impact my experimental results?

A3: Isotopic cross-contamination can lead to significant errors in quantitative analysis, especially in sensitive mass spectrometry-based assays.[1] Key issues include:

  • Inaccurate Quantification: The presence of the unlabeled analyte in the heavy standard can artificially inflate the measured amount of the endogenous analyte, leading to overestimation.[1][6] Conversely, the isotopic tail of a high-concentration analyte can contribute to the internal standard's signal, causing underestimation.[1][2]

  • Non-linear Calibration Curves: Cross-contamination can cause non-linearity in calibration curves, particularly at the high and low ends of the concentration range.[2][4]

  • Inaccurate Quality Control (QC) Sample Results: This can lead to a positive or negative bias in QC samples.[4]

Q4: How can I detect and quantify isotopic cross-contamination in my deuterated standards?

A4: High-resolution mass spectrometry (HRMS) is a primary technique for assessing the isotopic purity of standards.[1][7][8] By analyzing the pure standard, you can determine the relative abundance of the desired labeled species versus any unlabeled or partially labeled contaminants.[1] This involves comparing the observed isotopic distribution to the theoretical distribution.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine isotopic enrichment and confirm the positions of the deuterium labels.[7][9]

Troubleshooting Guides

Issue 1: Unexpectedly high background signal for the "light" analyte in blank samples spiked only with the "heavy" internal standard.

  • Possible Cause: The deuterated internal standard is contaminated with the unlabeled analyte.[1]

  • Troubleshooting Steps:

    • Analyze the Pure Standard: Prepare a high-concentration solution of the deuterated internal standard in a clean solvent (with no analyte) and acquire a high-resolution mass spectrum.[1]

    • Examine the Isotopic Profile: Look for a signal at the mass-to-charge ratio (m/z) of the monoisotopic "light" analyte. The presence of a peak indicates contamination.[1]

    • Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.[1]

    • Verify Purity: Check the certificate of analysis for the isotopic purity of the deuterated standard lot. Ideally, isotopic purity should be >99%.[4] If the impurity is significant, consider obtaining a new lot with higher isotopic purity.[4]

Issue 2: Calibration curve is non-linear, especially at high analyte concentrations.

  • Possible Cause: The naturally occurring isotopes (e.g., ¹³C) in the high-concentration analyte are contributing to the signal of the deuterated internal standard.[2][4]

  • Troubleshooting Steps:

    • Assess Contribution: Analyze a high-concentration standard of the unlabeled analyte and monitor the multiple reaction monitoring (MRM) transition of the internal standard.[4]

    • Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.[1]

    • Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can minimize the relative contribution from the analyte.[4][10]

    • Mathematical Correction: Apply a correction factor based on the measured contribution.[2][4]

Issue 3: The peak area of the deuterated internal standard consistently decreases over an analytical run.

  • Possible Cause: In-source hydrogen/deuterium (H/D) exchange or instability of the deuterated standard under experimental conditions.[3][4][11]

  • Troubleshooting Steps:

    • Optimize Source Conditions: Reduce the ion source temperature and adjust solvent conditions to minimize the potential for H/D exchange.[4]

    • Evaluate Label Stability: Assess the stability of the deuterium labels by incubating the internal standard in the mobile phase at various temperatures and for different durations.[4][11]

    • Check Label Position: Avoid using standards with deuterium labels on exchangeable sites like -OH, -NH, or -SH groups. Stable positions like aliphatic or aromatic carbons are preferred.[12]

Data Presentation

Table 1: Summary of Isotopic Purity of Commercially Available Deuterated Compounds

CompoundIsotopic Purity (%)
BEN-d₂94.7
TAM-d₄99.5
OXY-d₅98.8
EPL-d₃99.9
PRO-d₇96.5

Data synthesized from a study evaluating various commercially available deuterated compounds.[7]

Table 2: Impact of Internal Standard Concentration on Assay Bias

Internal Standard IsotopeInternal Standard Concentration (mg/L)Assay Bias (%)
m/z 458 → 1600.7up to 36.9
m/z 458 → 160145.8
m/z 460 → 1600.713.9

This table illustrates how adjusting the concentration of the stable isotope-labeled internal standard (SIL-IS) can mitigate assay bias caused by isotopic cross-contribution, using Flucloxacillin as an example.[13]

Experimental Protocols

Protocol 1: Assessing the Isotopic Purity of a Deuterated Standard

This protocol outlines the steps to determine the level of unlabeled ("light") contamination in a "heavy" isotopically labeled standard using high-resolution mass spectrometry.[1]

  • Standard Preparation:

    • Prepare a stock solution of the heavy labeled standard at a concentration of 1 mg/mL in a suitable, high-purity solvent.[1]

    • Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[1]

  • Mass Spectrometry Analysis:

    • Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[1]

    • Acquire data in full scan mode over a mass range that includes both the "light" and "heavy" species.[1]

    • Ensure the resolution is sufficient to distinguish between the different isotopic peaks.[1]

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[1]

    • Calculate the percentage of the "light" contaminant relative to the "heavy" standard.[1]

Protocol 2: Assessing the Stability of a Deuterated Internal Standard

This protocol is designed to determine if a deuterated internal standard is stable under the conditions of your analytical method.[3][11]

  • Sample Preparation:

    • Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at a concentration typical for your assay.[3][11]

    • Prepare a second set of samples by spiking the internal standard into your final mobile phase or reconstitution solvent.[11]

  • Incubation:

    • Store one aliquot of each set at a low temperature (e.g., -80°C) as a baseline (T=0) control.[11]

    • Incubate the remaining samples under conditions that mimic your entire analytical process (e.g., room temperature for extraction duration, autosampler temperature for the expected run time).[3][11]

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), process and inject the samples onto the LC-MS system.[4][11]

    • Acquire data and monitor for any increase in the peak area of the unlabeled analyte, which would indicate H/D exchange.[4]

Visualizations

cluster_prep Standard Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_dilute Create Dilution Series prep_stock->prep_dilute ms_infuse Infuse into HRMS prep_dilute->ms_infuse Analyze Samples ms_acquire Acquire Full Scan Data ms_infuse->ms_acquire data_extract Extract Ion Chromatograms ms_acquire->data_extract Process Data data_quantify Quantify 'Light' Contaminant data_extract->data_quantify

Caption: Workflow for assessing the isotopic purity of a labeled standard.

start Inaccurate Results or Inconsistent IS Response check_purity Check Isotopic Purity of IS (>99% ideal) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok source_new_is Source Higher Purity Internal Standard purity_ok->source_new_is No check_stability Assess H/D Exchange (Label Stability) purity_ok->check_stability Yes end_good Problem Resolved source_new_is->end_good stability_ok Label Stable? check_stability->stability_ok optimize_conditions Optimize Source/Solvent Conditions stability_ok->optimize_conditions No check_overlap Evaluate Isotopic Overlap from Analyte stability_ok->check_overlap Yes optimize_conditions->end_good overlap_present Overlap Significant? check_overlap->overlap_present adjust_is_conc Adjust IS Concentration or Apply Mathematical Correction overlap_present->adjust_is_conc Yes end_bad Further Investigation Needed overlap_present->end_bad No adjust_is_conc->end_good

Caption: Troubleshooting workflow for isotopic cross-contamination issues.

References

Technical Support Center: Chromatographic Resolution of Vitamin D Epimers and Isobars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of vitamin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal separation of vitamin D epimers and isobars. Accurate quantification of vitamin D metabolites is crucial, as isomeric forms can have different biological activities and their co-elution can lead to inaccurate measurements.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of vitamin D epimers and isobars.

Problem 1: Poor or no resolution between 25(OH)D₃ and its C3-epimer, 3-epi-25(OH)D₃.

  • Potential Cause: Inadequate selectivity of the stationary phase. Standard C18 columns often fail to provide sufficient resolution for these structurally similar compounds.[1]

  • Solution:

    • Column Selection: Employ columns with alternative selectivity. Pentafluorophenyl (PFP) or fluorophenyl phases are highly recommended and have demonstrated superior performance in separating these epimers.[1][2][3][4][5][6] Columns with cholesterol-based stationary phases or porous graphitic carbon have also shown excellent selectivity.[7][8] For reversed-phase chromatography, a highly hydrophobic C18 column with a high carbon load may also be effective.[7][9]

    • Tandem Columns: In some cases, coupling a high-resolution C18 column with a chiral column can achieve the desired separation.[10][11]

  • Potential Cause: Suboptimal mobile phase composition.

  • Solution:

    • Organic Modifier: The choice and ratio of organic solvents are critical.[7] Systematically vary the ratio of methanol (B129727) and acetonitrile (B52724).[7] In some methods, a simple mobile phase of 100% methanol has proven effective with specific columns like a cholesterol-based column.[7][8]

    • Mobile Phase Additives: The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase is common in LC-MS/MS methods to improve peak shape and ionization efficiency.[12]

Problem 2: Co-elution of vitamin D metabolites with isobaric interferences.

  • Potential Cause: Isobars, such as 7α-hydroxy-4-cholesten-3-one (7αC4) and 1α-hydroxyvitamin-D3 (1αOHD3), have the same mass-to-charge ratio as 25(OH)D₃ and its epimer, making their differentiation by mass spectrometry alone impossible.[10][11][12][13] Chromatographic separation is essential.[1][2][14]

  • Solution:

    • Optimized Chromatography: The same column and mobile phase strategies used for epimer separation (e.g., PFP columns) are often effective in resolving isobars.[13][15][16]

    • Gradient Elution: Implementing a gradient elution program, which involves changing the mobile phase composition over time, can enhance the separation of multiple components in a complex sample.[7][8] A shallow gradient can increase the separation window for closely eluting compounds.[7]

Problem 3: Poor peak shape (tailing or fronting).

  • Potential Cause: Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Mobile Phase Modifiers: Incorporating additives like buffers or ion-pairing reagents can mitigate peak tailing.[7]

    • pH Adjustment: Ensure the mobile phase pH is within the stable range for the column, especially for silica-based columns, to minimize undesirable interactions with silanol (B1196071) groups.[7]

    • Temperature Optimization: Adjusting the column temperature can improve peak symmetry.[7] Increased temperature can reduce mobile phase viscosity and lead to narrower peaks.[17]

Problem 4: Long analysis times unsuitable for high-throughput clinical laboratories.

  • Potential Cause: Chromatographic methods that achieve high resolution may require extended run times.[3]

  • Solution:

    • UHPLC/UPLC Systems: Utilize ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) systems with sub-2 µm particle columns. These systems can significantly reduce analysis time while maintaining or even improving resolution.[9]

    • Optimized Columns: Columns like the Raptor FluoroPhenyl have been shown to completely separate epimers and biomarkers in as little as 5 minutes.[1][2]

    • Isocratic vs. Gradient Elution: While gradient elution is often necessary for complex samples, a well-optimized isocratic method can be faster for simpler analyses.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate vitamin D epimers?

A1: Vitamin D epimers, such as 25(OH)D₃ and 3-epi-25(OH)D₃, are stereoisomers that differ only in the spatial orientation of the hydroxyl group at the C3 position.[7] This subtle structural difference results in very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.[7]

Q2: What is the most critical factor for achieving good resolution?

A2: The choice of the stationary phase (the column) is arguably the most critical factor. While mobile phase composition and temperature are important for optimization, the inherent selectivity of the column for the isomers is paramount. PFP and cholesterol-based columns are frequently cited for their superior selectivity in this application.[1][4][7][8]

Q3: Can I use a standard C18 column for this analysis?

A3: While many methods have been published using C18 columns, they often provide limited or incomplete resolution of vitamin D epimers.[1] For accurate quantification, especially in clinical settings where epimers can significantly contribute to total vitamin D levels, specialized columns are recommended.[1][2]

Q4: How does temperature affect the separation?

A4: Temperature is an important parameter for method optimization. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[17] However, the effect on selectivity can be compound-specific.[17] In some cases, cooling the column has been shown to be necessary to achieve resolution, particularly after derivatization.[18][19] Optimization of temperature is therefore crucial for achieving the best balance of resolution, peak shape, and analysis time.[7]

Q5: Is derivatization necessary for the analysis of vitamin D epimers?

A5: Derivatization is not always necessary but can be employed to improve the sensitivity of detection, especially for low-abundance metabolites like 1α,25(OH)₂D₃.[18][19] However, it's important to note that derivatization can sometimes hinder the chromatographic resolution of epimers, requiring re-optimization of the separation method.[18]

Data Presentation

Table 1: Chromatographic Columns for Vitamin D Epimer and Isobar Separation
Stationary PhaseExample Column(s)Key AdvantagesReference(s)
Pentafluorophenyl (PFP) / FluoroPhenyl Raptor FluoroPhenyl, Acquity UPLC CSH Fluoro-Phenyl, Kinetex F5Excellent selectivity for epimers and isobars, fast analysis times.[1][2][3][4][5][6]
Cholesterol COSMOCORE 2.6CholesterBaseline separation of epimers, can be used with simple mobile phases.[7][8]
Porous Graphitic Carbon Supel™ Carbon LCAbility to resolve structural isomers, baseline separation of epimers and metabolites.
Chiral ULTRON ES-OVM (used in tandem)Provides chiral recognition for separating stereoisomers.[10][11]
Highly Hydrophobic C18 YMC-Triart C18 ExRSHigh carbon load provides increased retention and separation of similar compounds.[9]
Table 2: Example Chromatographic Conditions for Vitamin D Metabolite Separation
MethodColumnMobile PhaseElution ModeFlow RateTemperatureReference(s)
Method 1 COSMOCORE 2.6Cholester (2.1 x 150 mm, 2.6 µm)100% MethanolIsocratic0.4 mL/min30°C[7][8]
Method 2 Tandem: ZORBAX C18 and ULTRON chiralA: 0.1% Formic acid in Acetonitrile, B: 0.1% Formic acid in WaterGradient200 µL/min40°C[12]
Method 3 ACQUITY C18 CSH (2.1 x 150 mm, 1.7 µm)Methanol/Water with Ammonium FormateGradientNot specified15°C[18][19]
Method 4 Kinetex F5 (2.1 x 100 mm, 2.6 µm)A: 0.1% Formic acid in Water, B: 0.1% Formic acid in MethanolIsocratic (30:70, v/v)0.3 mL/min25°C[20]
Method 5 YMC-Triart C18 ExRS (2.1 x 75 mm, 1.9 µm)THF/Acetonitrile (10/90)Isocratic0.425 mL/min30°C[9]

Experimental Protocols

Protocol 1: Separation of 25(OH)D₂/D₃ and their C3-Epimers using a Cholesterol-Based Column

This protocol is a representative method for achieving baseline separation of 25-hydroxyvitamin D₂, 25-hydroxyvitamin D₃, and their respective C3-epimers using a specialized stationary phase.[7][8]

1. Materials and Reagents:

  • Reference standards for 25-hydroxyvitamin D₂, 3-epi-25-hydroxyvitamin D₂, 25-hydroxyvitamin D₃, and 3-epi-25-hydroxyvitamin D₃.

  • HPLC-grade methanol.

2. Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • COSMOCORE 2.6Cholester column (2.1 mm x 150 mm, 2.6 µm) or equivalent.

3. Chromatographic Conditions:

  • Mobile Phase: 100% Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Elution Mode: Isocratic.

4. Sample Preparation:

  • Dissolve reference standards in the mobile phase to a known concentration.

  • For biological samples, a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction) is required.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the separation and identify peaks based on the retention times of the reference standards.

Protocol 2: LC-MS/MS Analysis of Vitamin D Metabolites, Epimers, and Isobars using a PFP Column

This protocol outlines a general approach for the sensitive and specific quantification of multiple vitamin D metabolites using a pentafluorophenyl column coupled with tandem mass spectrometry.[1][2][20]

1. Materials and Reagents:

  • Reference standards for all analytes of interest and their corresponding deuterated internal standards.

  • LC-MS grade methanol, acetonitrile, water, and formic acid.

2. Instrumentation:

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

  • Pentafluorophenyl column (e.g., Raptor FluoroPhenyl, Kinetex F5).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Elution Mode: A gradient or isocratic elution program optimized for the specific analytes and column. For example, an isocratic mobile phase of 70% B at a flow rate of 0.3 mL/min.[20]

  • Column Temperature: Optimized for best separation (e.g., 25°C).[20]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard must be determined.

5. Sample Preparation:

  • Spike biological samples with the internal standard solution.

  • Perform protein precipitation (e.g., with acetonitrile or methanol).

  • Centrifuge and collect the supernatant. The supernatant may be injected directly or subjected to further clean-up (e.g., solid-phase extraction).

6. Analysis:

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared sample.

  • Quantify the analytes by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Resolution of Vitamin D Epimers start Start: Poor or No Resolution check_column Is the column appropriate? (e.g., PFP, Cholester) start->check_column change_column Action: Switch to a recommended column (PFP, Cholester, etc.) check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp adjust_ratio Action: Vary organic modifier ratio (MeOH/ACN) optimize_mp->adjust_ratio Adjust Composition use_gradient Action: Implement a gradient elution optimize_mp->use_gradient Complex Sample optimize_temp Optimize Temperature adjust_ratio->optimize_temp use_gradient->optimize_temp adjust_temp Action: Systematically vary column temperature optimize_temp->adjust_temp success Resolution Achieved adjust_temp->success

Caption: A logical workflow for troubleshooting poor chromatographic resolution of vitamin D epimers.

Experimental_Workflow General LC-MS/MS Workflow for Vitamin D Analysis sample_prep 1. Sample Preparation - Add Internal Standard - Protein Precipitation - (Optional) SPE chromatography 2. Chromatographic Separation - PFP or Cholester Column - Optimized Mobile Phase - Gradient/Isocratic Elution sample_prep->chromatography ms_detection 3. MS/MS Detection - ESI+ or APCI+ - Multiple Reaction Monitoring (MRM) chromatography->ms_detection data_analysis 4. Data Analysis - Peak Integration - Calibration Curve - Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of vitamin D epimers and isobars by LC-MS/MS.

References

Technical Support Center: Stability of Ercalcitriol-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ercalcitriol-d3 in various organic solvents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended organic solvents for dissolving and storing this compound?

Based on stability studies of related vitamin D compounds like Calcitriol and Vitamin D3, organic solvents are generally preferred over aqueous solutions for short-term storage and handling.[1] Recommended solvents include:

  • Ethanol (EtOH)

  • Methanol (B129727) (MeOH)

  • A mixture of Ethanol and Methanol (50:50, v/v)

  • Isopropanol (Isoprop)

  • Propylene Glycol (PG)

  • Acetonitrile

Vitamin D3 has shown high stability in these non-aqueous solutions over a period of five days.[1] For stock solutions, it is often recommended to store them at low temperatures, such as -20°C for up to one month or -80°C for up to six months, while protecting them from light.[2]

2. What factors can affect the stability of this compound in organic solvents?

Several factors can influence the stability of active vitamin D compounds, including this compound:

  • Light: Exposure to light, particularly UV light, can cause degradation.[3][4] It is crucial to store solutions in amber vials or protect them from light.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[1] Storage at refrigerated (4°C) or frozen (-20°C to -80°C) temperatures is recommended for long-term stability.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1] While the effect might be less pronounced in organic solvents compared to aqueous solutions, it is good practice to minimize headspace in vials.[1]

  • pH: Although more relevant for aqueous solutions, residual water or acidic/basic impurities in organic solvents could potentially affect stability. Acidic conditions, in particular, have a destabilizing effect on Vitamin D3.[1]

  • Solvent Purity: Impurities in the solvent, such as metal ions or peroxides, can catalyze degradation. High-purity, HPLC-grade solvents are recommended.

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound standard in an appropriate organic solvent, such as methanol or ethanol. For example, a 1000 mg/L stock solution can be prepared by dissolving 10 mg of the standard in a 10.0 mL flask with the chosen solvent.[1] It is advisable to prepare fresh working solutions for daily experiments to ensure accuracy.[5] If precipitation occurs, sonication or gentle heating may aid dissolution.[2]

4. What are the signs of this compound degradation?

Degradation can be monitored by chromatographic techniques like HPLC-UV. Signs of degradation include:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A change in the color of the solution, although this is less common.

Common degradation products can include isomers like pre-vitamin D3 or esters if fatty acids are present.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh working solutions daily.[5] Store stock solutions protected from light at -20°C or -80°C.[2] Verify the stability of the compound under your specific experimental conditions using a stability-indicating HPLC method.
Precipitation in the solution Poor solubility or solvent evaporation.Use a solvent in which this compound is more soluble. Gentle heating and/or sonication can be used to aid dissolution.[2] Ensure vials are tightly sealed to prevent solvent evaporation.
Rapid loss of compound in solution Exposure to light, high temperature, or oxygen.Store all solutions in amber vials or wrap them in aluminum foil.[1] Maintain low storage temperatures.[1][2] Minimize the headspace in vials to reduce oxygen exposure.[1]

Data on Vitamin D3 Stability in Organic Solvents

The following table summarizes the stability of Vitamin D3 in various solvents over a five-day period at 25°C, which can be used as a reference for this compound.

Solvent Initial Concentration (%) Concentration after 5 days (%) Stability
Ethanol (EtOH)100> 95Very Stable[1]
Methanol (MeOH)100> 95Very Stable[1]
EtOH + MeOH (50:50, v/v)100> 95Very Stable[1]
Isopropanol (Isoprop)100> 95Very Stable[1]
Propylene Glycol (PG)100> 95Very Stable[1]
Distilled Water (DW)100< 10 (after 1 day)Very Unstable[1]

Experimental Protocols

Protocol for Stability Testing of Vitamin D3 in Different Solvents

This protocol is adapted from a comprehensive stability study of Vitamin D3.[1]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of Vitamin D3 standard in a 10.0 mL volumetric flask with methanol to prepare a 1000 mg/L stock solution.[1]

  • Preparation of Working Solutions:

    • Dilute the stock solution with the respective organic solvents (Ethanol, Methanol, Isopropanol, etc.) to a final concentration of 20 mg/L.[1]

  • Storage Conditions:

    • Transfer the working solutions into amber vials to protect them from light.[1]

    • Store the vials at a constant temperature of 25°C.[1]

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 2, 3, 4, and 5 days), withdraw an aliquot of each solution.

    • Analyze the samples using a stability-indicating HPLC-UV method.

  • HPLC-UV Method:

    • Column: Gemini C18, 100 × 3.0 mm, 3 µm particle size.[1]

    • Mobile Phase: Acetonitrile and water (99:1, v/v).[8]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection Wavelength: 265 nm.[1][9]

    • Injection Volume: 20 µL.[1]

  • Data Analysis:

    • Calculate the percentage of the initial Vitamin D3 concentration remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Sampling cluster_analysis Analysis stock Prepare 1000 mg/L Stock Solution in MeOH working Dilute to 20 mg/L in Test Solvents stock->working storage Store in Amber Vials at 25°C working->storage sampling Sample at Time Points (0-5 days) storage->sampling hplc HPLC-UV Analysis (265 nm) sampling->hplc data Quantify Remaining Compound hplc->data

Caption: Workflow for assessing the stability of this compound in organic solvents.

logical_relationship cluster_factors Destabilizing Factors cluster_compound Compound State cluster_outcome Outcome cluster_mitigation Mitigation Strategies light Light Exposure ercalcitriol This compound in Organic Solvent light->ercalcitriol temp High Temperature temp->ercalcitriol oxygen Oxygen oxygen->ercalcitriol degradation Degradation Products ercalcitriol->degradation leads to protect_light Use Amber Vials protect_light->light prevents low_temp Store at Low Temp (-20°C to -80°C) low_temp->temp prevents inert_atmo Minimize Headspace inert_atmo->oxygen minimizes

Caption: Factors influencing the stability of this compound and mitigation strategies.

References

Overcoming low ionization efficiency of vitamin D metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low ionization efficiency of vitamin D metabolites during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of vitamin D metabolites inherently low?

A1: The low ionization efficiency of vitamin D metabolites is a significant challenge in their quantification, particularly for dihydroxylated forms like 1,25-dihydroxyvitamin D [1,25(OH)₂D] which are present at very low physiological concentrations (pg/mL).[1] This difficulty stems from their molecular structure; they are lipophilic and lack easily ionizable polar functional groups, making them difficult to charge effectively in common mass spectrometry sources like electrospray ionization (ESI).[1][2]

Q2: What is the most effective strategy to overcome low ionization efficiency?

A2: Chemical derivatization is the most common and effective strategy to enhance the detection and ionization of vitamin D metabolites.[2][3] This process involves chemically modifying the metabolite to attach a tag that is more easily ionized.[2] For vitamin D, this typically involves a Diels-Alder reaction targeting the cis-diene moiety present in the molecule's structure, which can lead to signal enhancements of 3- to 295-fold depending on the specific metabolite and reagent used.[3][4][5]

Q3: Which derivatization reagents are most commonly used, and how do they compare?

A3: Several derivatization reagents are available, with Cookson-type reagents being particularly prevalent. The choice of reagent can significantly impact sensitivity and chromatographic performance. Key reagents include 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), Amplifex™ Diene, and 2-Nitrosopyridine (B1345732) (PyrNO).[1][3][6] PTAD is a widely used dienophile that can increase ion intensity by over 100-fold.[6] Amplifex contains a pre-charged group to further boost ionization, offering up to 10 times greater sensitivity than PTAD.[1] PyrNO is another highly effective reagent that has been shown to improve ionization and provide higher sensitivity than PTAD.[6][7]

Q4: How does sample preparation impact the analysis and signal intensity?

A4: Proper sample preparation is critical to minimize ion suppression and ensure accurate quantification.[6] Biological samples like serum contain high levels of matrix components, such as phospholipids, which can co-elute with vitamin D metabolites and interfere with their ionization in the MS source.[8] Techniques like protein precipitation followed by liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination of both (LLE-SPE) are employed to remove these interferences.[6][9] An effective cleanup can reduce ion suppression by 2- to 4-fold and significantly improve signal response.[6]

Q5: Which mass spectrometry ionization source is best for vitamin D analysis?

A5: The choice of ionization source depends on the specific metabolites and whether derivatization is used.

  • Electrospray Ionization (ESI): Commonly used, especially for derivatized metabolites. For underivatized compounds, sensitivity can be improved by forming adducts with mobile phase additives like lithium or methylamine.[2][10][11]

  • Atmospheric Pressure Chemical Ionization (APCI): Often preferred for underivatized, less polar compounds like 25(OH)D. APCI can offer higher sensitivity and is less susceptible to matrix effects than ESI for these molecules.[2][8]

  • Atmospheric Pressure Photoionization (APPI): Has been shown to significantly enhance ionization efficiency for vitamin D metabolites, with signal intensity increases of 4- to 27-fold compared to APCI.[12][13]

Q6: Why is the chromatographic separation of C3-epimers important?

A6: It is crucial to chromatographically separate vitamin D metabolites from their C3-epimers (e.g., 25(OH)D₃ from 3-epi-25(OH)D₃).[2] These compounds are isobaric, meaning they have the same mass and produce identical mass spectra, making them indistinguishable by the mass spectrometer alone.[2] Co-elution can lead to an overestimation of the primary metabolite's concentration, as the 3-epi-25(OH)D₃ form can have a 30-40% higher ionization efficiency.[14] Specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, are often required to achieve this separation.[14][15]

Troubleshooting Guides

Issue 1: Low or No Signal for Target Metabolite

Potential Cause Recommended Action
Inefficient Ionization Implement a chemical derivatization strategy. If already using one, consider a more sensitive reagent (see Table 1).[1][3] Optimize the ionization source; for underivatized metabolites, try APCI or APPI if available.[2][12]
Ion Suppression Improve the sample cleanup procedure. Incorporate a phospholipid removal step or combine LLE with SPE for a more thorough extraction.[6]
Suboptimal Mobile Phase Optimize mobile phase additives. For ESI, test additives like ammonium (B1175870) formate, methylamine, or lithium salts to promote adduct formation and enhance signal.[10][16]
Incorrect MS Parameters Infuse a derivatized standard to optimize MRM (Multiple Reaction Monitoring) transitions and source parameters (e.g., voltages, gas flows, temperature) for the specific derivative.[1]

Issue 2: Poor Reproducibility and High Signal Variability

Potential Cause Recommended Action
Inconsistent Sample Prep Automate extraction steps where possible. Ensure consistent timing and technique for LLE or SPE steps. Use of supported liquid-liquid extraction (SLE) can improve consistency over traditional LLE.[17]
Derivatization Reaction Variability Ensure the derivatization reagent is fresh and protected from moisture. Control reaction time and temperature precisely. Quench the reaction consistently.
Matrix Effects Review quality control samples for shifts in retention time or peak area. If matrix effects are suspected, enhance the sample cleanup protocol. Use a stable isotope-labeled internal standard for every analyte to correct for variability.[14]
Instrument Contamination Perform system cleaning and check for carryover by injecting blank samples between experimental samples.

Issue 3: Inaccurate Quantification or Suspected Interference

Potential Cause Recommended Action
Co-elution of Isobars/Epimers The presence of C3-epimers can lead to overestimation.[14] Switch to a column capable of resolving these isomers, such as a PFP column.[3][15]
Cross-reactivity (Immuno-based steps) If using immunoextraction, be aware of potential cross-reactivity with other metabolites and verify specificity.[6]
Non-linear Calibration Curve Ensure the calibration range is appropriate for the expected sample concentrations. Use a suitable matrix (e.g., charcoal-stripped serum) for preparing calibrators to mimic the sample matrix.

Data Presentation: Comparison of Key Methodologies

Table 1: Comparison of Common Derivatization Reagents

ReagentMechanismKey AdvantagesReported Sensitivity EnhancementCitations
PTAD Diels-Alder ReactionCommercially available, well-established, robust.>100-fold over underivatized.[5][6]
Amplifex™ Diene Diels-Alder ReactionContains a fixed positive charge for enhanced ionization; specific to cis-dienes.~10-fold over PTAD.[1][3]
PyrNO Diels-Alder ReactionSmall dienophile, results in excellent chromatographic separation and high sensitivity.Higher sensitivity than PTAD.[6][7]
DAP-PA Diels-Alder Reaction"Caged" Cookson-type reagent with significantly enhanced stability.>20-fold over underivatized.[18]

Table 2: Comparison of Atmospheric Pressure Ionization Sources

Ionization SourcePrincipleBest Suited ForPros / ConsCitations
ESI ElectrosprayDerivatized metabolites; underivatized with adduct-forming mobile phases.Pro: Soft ionization. Con: Prone to matrix effects; inefficient for nonpolar analytes.[2][8]
APCI Corona DischargeUnderivatized, less polar metabolites (e.g., 25(OH)D).Pro: Better for nonpolar analytes; less matrix suppression than ESI. Con: Can cause fragmentation.[2][8]
APPI UV Lamp PhotoionizationUnderivatized metabolites.Pro: Significant signal enhancement over APCI; low background. Con: Less common.[12][13]

Experimental Protocols

Protocol 1: General Method for PTAD Derivatization of Serum Samples

This protocol is a generalized summary based on common methodologies. Researchers should optimize steps for their specific instrumentation and analytes.

  • Protein Precipitation & Extraction:

    • To 100 µL of serum sample, add an internal standard solution.

    • Add 300 µL of acetonitrile (B52724) (or methanol) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[2]

    • Transfer the supernatant to a new tube.

  • Analyte Cleanup (SPE):

    • Condition a solid-phase extraction cartridge (e.g., C18 or a mixed-mode cartridge) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol (B129727) in water) to remove polar interferences.

    • Elute the vitamin D metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Derivatization:

    • Dry the eluate completely under a stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent like ethyl acetate (B1210297).

    • Add a solution of PTAD in ethyl acetate (concentration to be optimized, e.g., 50 µg/mL).[5]

    • Incubate the reaction mixture. Common conditions are room temperature for 30-60 minutes or 60°C for 20 minutes, but this must be optimized. Protect from light.

    • Stop the reaction by adding a quenching agent if necessary or by immediate drying.

  • Final Preparation:

    • Dry the derivatized sample under nitrogen.

    • Reconstitute in the mobile phase (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.[10]

Protocol 2: LLE-SPE Sample Preparation for Dihydroxyvitamin D

This protocol is adapted from a method designed to reduce ion suppression for low-level metabolites like 1α,25(OH)₂VitD.[6]

  • Internal Standard Addition:

    • Pipette 100 µL of serum into a glass tube.

    • Add the appropriate deuterated internal standards.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the serum.

    • Vortex for 2 minutes, then centrifuge for 5 minutes.

    • Transfer the upper organic layer (MTBE) to a new tube.

    • Repeat the extraction on the remaining aqueous layer with another 500 µL of MTBE.

    • Combine the organic layers and evaporate to dryness under nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract from the LLE step in 100 µL of hexane.

    • Load the sample onto a conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with 1 mL of 5% isopropanol (B130326) in hexane.

    • Elute the dihydroxyvitamin D metabolites with 1 mL of 30% isopropanol in hexane.

    • Dry the eluate under nitrogen.

  • Derivatization and Analysis:

    • Proceed with the derivatization reaction as described in Protocol 1, Step 3.

    • Reconstitute the final dried product for LC-MS/MS analysis.

Visualizations: Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis Analysis Sample Serum/Plasma Sample IS Add Internal Standard Sample->IS Extract Extraction (LLE, SPE, or LLE-SPE) IS->Extract Clean Evaporate & Reconstitute Extract->Clean Deriv Add Derivatization Reagent (e.g., PTAD, Amplifex) Clean->Deriv Incubate Incubate (Controlled Time & Temp) Deriv->Incubate Inject LC-MS/MS Injection Incubate->Inject Sep Chromatographic Separation (e.g., PFP Column for Epimers) Inject->Sep Ion Ionization (ESI, APCI, APPI) Sep->Ion Detect MS/MS Detection (MRM Mode) Ion->Detect Data Data Processing & Quantification Detect->Data

Caption: General workflow for enhancing Vitamin D metabolite analysis via LC-MS/MS.

G cluster_yes_deriv cluster_no_deriv start Low or No Signal Detected q1 Are you using chemical derivatization? start->q1 a1 Optimize Derivatization: - Check reagent activity - Optimize reaction time/temp q1->a1 Yes a4 Strongly Recommended: Implement Derivatization (e.g., with PTAD) q1->a4 No q2 Is signal still low? a1->q2 a2 Improve Sample Cleanup: - Use LLE-SPE - Add phospholipid removal step q2->a2 Yes q3 Is signal still low? a2->q3 a3 Optimize MS Source: - Infuse standard to tune parameters - Adjust mobile phase for adducts q3->a3 Yes q4 Derivatization not possible? a4->q4 a5 Optimize for Underivatized Analyte: 1. Use APCI or APPI source 2. Enhance sample cleanup 3. Add adduct-forming mobile phase additive q4->a5 Yes

Caption: Troubleshooting logic for low signal in Vitamin D metabolite analysis.

G cluster_reactants Reactants cluster_product Product vitD Vitamin D Metabolite (contains cis-diene) plus + vitD->plus reagent Dienophile Reagent (e.g., PTAD) reagent->plus product Derivatized Vitamin D (High Ionization Efficiency) plus->product Diels-Alder Reaction

Caption: Diels-Alder derivatization reaction to enhance ionization efficiency.

References

Selecting the appropriate SPE sorbent for Ercalcitriol purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of the appropriate Solid-Phase Extraction (SPE) sorbent for Ercalcitriol (B1671611) purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying Ercalcitriol?

A1: The primary challenge in purifying Ercalcitriol, an active metabolite of vitamin D2, lies in its separation from other structurally similar vitamin D analogs and endogenous interfering substances present in complex matrices like plasma or serum. Achieving high recovery and purity requires a selective sample preparation method.

Q2: Why is Solid-Phase Extraction (SPE) a suitable method for Ercalcitriol purification?

A2: SPE is a powerful technique for sample preparation that offers high selectivity, good recovery, and the ability to concentrate the analyte of interest.[1] It is widely used in pharmaceutical and clinical analysis for cleaning up and enriching samples before chromatographic analysis.[1]

Q3: What are the common SPE sorbents used for the purification of vitamin D analogs like Ercalcitriol?

A3: Based on existing literature for vitamin D and its metabolites, the most commonly employed SPE sorbents are:

  • Reversed-Phase (RP) Sorbents: Such as C18 (octadecyl-bonded silica) and other hydrophobic reversed-phase (HRP) materials.[2][3]

  • Normal-Phase Sorbents: Primarily silica.[2]

  • Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are polymeric sorbents with both hydrophilic and lipophilic retention characteristics.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of Ercalcitriol Inappropriate Sorbent Choice: The sorbent may not have sufficient affinity for Ercalcitriol.For non-polar compounds like Ercalcitriol, a reversed-phase sorbent (e.g., C18, HRP) is generally a good starting point. If the sample is in a non-polar solvent, a normal-phase sorbent (silica) may be more appropriate.
Improper Conditioning/Equilibration: The sorbent bed was not properly prepared, leading to inconsistent interactions.Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with the sample loading solvent to ensure proper wetting and activation of the sorbent.
Sample Overload: The amount of sample or analyte loaded exceeds the sorbent's capacity.Reduce the sample volume or concentration, or use a larger SPE cartridge with more sorbent mass.
Elution Solvent Too Weak: The elution solvent is not strong enough to desorb Ercalcitriol from the sorbent.Increase the strength of the elution solvent. For reversed-phase, this typically means increasing the percentage of organic solvent.
Poor Purity/Interferences in Eluate Ineffective Wash Step: The wash solvent is not adequately removing interfering compounds.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to leave Ercalcitriol bound to the sorbent. For reversed-phase, this could be a mixture of water and a small percentage of organic solvent.
Co-elution of Interferences: The interfering compounds have similar properties to Ercalcitriol and elute under the same conditions.Consider a different sorbent with alternative selectivity (e.g., a mixed-mode sorbent) or a multi-step SPE procedure (e.g., C18 followed by silica).[2]
Inconsistent Results Variable Flow Rate: Inconsistent flow rates during sample loading, washing, or elution can affect retention and recovery.Use a vacuum manifold or a positive pressure system to maintain a consistent and controlled flow rate throughout the SPE process.
Cartridge Drying Out: For some sorbents, allowing the bed to dry out after conditioning can negatively impact performance.Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps, unless the protocol specifies a drying step.

Sorbent Selection and Performance Data

The selection of an appropriate SPE sorbent is critical for the successful purification of Ercalcitriol. Below is a summary of commonly used sorbents and available performance data for related vitamin D compounds.

Sorbent TypeRetention MechanismTypical Application for Vitamin D AnalogsReported Recovery (for related compounds)Key Considerations
C18 (Reversed-Phase) Hydrophobic interactionsExtraction from aqueous matrices like plasma and serum.[2][3]94.4% for 25-hydroxyvitamin D2 using a Hydrophobic Reversed-Phase (HRP) sorbent.[1]Good for retaining non-polar compounds. The choice of end-capped or non-end-capped C18 can influence selectivity.
Silica (Normal-Phase) Adsorption (polar interactions)Separation of vitamin D metabolites based on polarity.[2] Often used as a secondary clean-up step after initial extraction with a reversed-phase sorbent.[2]Not explicitly quantified in the provided search results, but effective in resolving metabolites.[2]Requires non-aqueous solvents for sample loading. Sensitive to water content in the sample and solvents.
HLB (Hydrophilic-Lipophilic Balanced) Mixed-mode (hydrophobic and hydrophilic interactions)Extraction of a broad range of compounds, including steroids, from aqueous samples.High recoveries have been reported for various steroid hormones.Offers dual retention mechanisms which can be beneficial for complex sample matrices.
Mixed-Mode Multiple interaction modes (e.g., reversed-phase and ion-exchange)Purification of compounds with diverse functionalities. Can be used to separate neutral steroids from charged interferences.Not specifically reported for Ercalcitriol, but offers high selectivity for complex samples.Method development can be more complex due to the multiple retention mechanisms.

Experimental Protocol: Sorbent Selection for Ercalcitriol Purification

This protocol provides a general workflow for selecting and optimizing an SPE sorbent for Ercalcitriol purification.

1. Sorbent Screening:

  • Select at least three different types of SPE cartridges for initial screening based on the properties of Ercalcitriol (a relatively non-polar molecule):

    • Reversed-Phase (e.g., C18 or a similar HRP sorbent)

    • Normal-Phase (Silica)

    • Hydrophilic-Lipophilic Balanced (HLB)

  • Prepare a standard solution of Ercalcitriol in a suitable solvent.

2. Method Development for a Reversed-Phase (C18) Sorbent (Example):

  • Conditioning: Condition the C18 cartridge by passing 1-2 cartridge volumes of methanol (B129727) or acetonitrile (B52724) through the sorbent.

  • Equilibration: Equilibrate the sorbent by passing 1-2 cartridge volumes of the sample loading solvent (e.g., water or a buffer with a low percentage of organic solvent) through the cartridge.

  • Sample Loading: Load the Ercalcitriol standard solution onto the cartridge at a slow and steady flow rate. Collect the flow-through to check for any unbound analyte.

  • Washing: Wash the cartridge with a weak solvent to remove potential interferences. For a C18 sorbent, this would typically be a high-percentage aqueous solution (e.g., 95:5 water:methanol).

  • Elution: Elute the bound Ercalcitriol with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture of solvents). Collect the eluate for analysis.

  • Analysis: Analyze the collected fractions (flow-through, wash, and eluate) by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the recovery and purity of Ercalcitriol.

3. Optimization:

  • Based on the initial results, optimize the SPE method by adjusting:

    • The composition of the wash solvent to maximize interference removal without eluting Ercalcitriol.

    • The composition and volume of the elution solvent to ensure complete recovery of Ercalcitriol in the smallest possible volume.

4. Comparative Evaluation:

  • Repeat the method development and optimization process for the other selected sorbents (Silica and HLB).

  • Compare the recovery, purity, and reproducibility of the results obtained with each sorbent to select the most appropriate one for your specific application.

Workflow for SPE Sorbent Selection

SPE_Sorbent_Selection start Start: Define Purification Goal (Ercalcitriol from Matrix) prop Analyze Ercalcitriol Properties (Non-polar, steroid structure) start->prop select Select Candidate Sorbents (C18, Silica, HLB) prop->select dev_rp Develop Method: Reversed-Phase (C18) select->dev_rp dev_np Develop Method: Normal-Phase (Silica) select->dev_np dev_hlb Develop Method: Polymeric (HLB) select->dev_hlb opt Optimize Method (Wash & Elution Solvents) dev_rp->opt dev_np->opt dev_hlb->opt compare Compare Performance (Recovery, Purity, Reproducibility) opt->compare final Select Optimal Sorbent & Protocol compare->final end End: Purified Ercalcitriol final->end

References

Technical Support Center: Automation of Sample Preparation for Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing automated systems for vitamin D sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the automated sample preparation for vitamin D analysis.

Issue Potential Cause Recommended Solution
High Variability (CV%) in Quality Control (QC) Samples Inconsistent robotic liquid handling (pipetting errors).1. Perform a calibration and performance check of the liquid handler. 2. Ensure correct tip type and size are used for specified volumes. 3. Check for air bubbles in the syringe and tubing. 4. Verify proper tip immersion depth to avoid aspiration of air or touching the bottom of the well.
Incomplete protein precipitation.1. Ensure the correct ratio of precipitant (e.g., acetonitrile (B52724), methanol) to sample is used.[1] 2. Optimize mixing/vortexing time and speed to ensure thorough mixing.[1] 3. Check the age and storage conditions of the precipitating agent.
Matrix effects from the sample.1. Incorporate a more rigorous extraction method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3][4] 2. Use a deuterated internal standard that co-elutes with the analyte to compensate for matrix effects.[1] 3. Evaluate different sample dilutions to minimize the impact of interfering substances.
Low Analyte Recovery Inefficient extraction of vitamin D from its binding protein (VDBP).1. Optimize the protein precipitation step by testing different organic solvents or acids (e.g., formic acid).[1] 2. Increase incubation time after adding the precipitant to ensure complete dissociation of vitamin D from VDBP.[1] 3. For SPE, ensure the sorbent is appropriate for vitamin D and that the wash steps are not eluting the analyte.
Suboptimal SPE or LLE parameters.1. SPE: Verify that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes.[3] 2. LLE: Ensure appropriate solvent selection and sufficient mixing to allow for efficient partitioning of vitamin D into the organic layer. Check for and resolve emulsion formation.
Analyte degradation.1. Protect samples and extracts from light, as vitamin D is light-sensitive.[1] 2. Minimize the time samples are at room temperature; use cooled autosamplers if possible.
System Clogs or Errors Particulates from precipitated protein clogging tubing or SPE plates.1. Ensure a thorough centrifugation step to pellet all precipitated proteins before transferring the supernatant.[5] 2. Incorporate an automated filtration step after protein precipitation.[2]
Incompatible solvents causing precipitation in the system.1. Review the miscibility of all solvents used in the workflow. 2. Perform a system wash with an appropriate solvent between different stages of the preparation.
Carryover in Blank Samples Contamination from a high-concentration sample into a subsequent blank.1. Implement a rigorous wash step for the autosampler needle/probe with a strong, appropriate solvent. 2. Run a blank injection after a high-concentration sample to confirm the absence of carryover. Some automated systems have been shown to have no carryover.[6]
Inadequate cleaning of reusable SPE cartridges.1. If using reusable SPE cartridges, ensure the regeneration and re-equilibration steps are sufficient to remove all traces of the previous sample.

Frequently Asked Questions (FAQs)

1. What are the most common automated sample preparation techniques for vitamin D analysis?

The most common automated techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins.[7] The supernatant containing the vitamin D is then collected for analysis.

  • Solid Phase Extraction (SPE): This technique provides a cleaner extract by passing the sample through a solid sorbent that retains the vitamin D, while interferences are washed away. The purified vitamin D is then eluted.[1][3] Automated SPE can be performed in online or offline modes.[1]

  • Liquid-Liquid Extraction (LLE): This method separates vitamin D from the sample matrix by partitioning it into an immiscible organic solvent.[8] Automation of LLE can significantly increase throughput.[9][10]

2. Which analytical method is typically paired with automated sample preparation for vitamin D analysis?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for vitamin D analysis due to its high specificity and sensitivity.[6][7][11] Most automated sample preparation systems are designed to prepare samples for injection into an LC-MS/MS system.[12][13]

3. How can I minimize matrix effects in my automated vitamin D assay?

Matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[14] To minimize these effects:

  • Use a robust sample cleanup method like SPE or LLE to remove interfering substances.[4]

  • Employ a stable isotope-labeled internal standard (e.g., d6-25-OH-Vitamin D3) that behaves similarly to the analyte during sample preparation and analysis.[1]

  • Optimize the chromatographic separation to resolve vitamin D from co-eluting matrix components.

4. What are the advantages of automating sample preparation for vitamin D analysis?

Automating sample preparation offers several advantages over manual methods:

  • Increased Throughput: Automated systems can process a large number of samples with minimal manual intervention.[9][10][12][13] For example, some systems can process 96 samples in under ten minutes.[2]

  • Improved Reproducibility: Automation reduces human error, leading to more consistent and reliable results.[12]

  • Reduced Manual Labor: This frees up researchers to focus on other tasks.[6]

  • Enhanced Safety: Reduces operator exposure to hazardous solvents.

5. Are there commercially available kits for automated vitamin D sample preparation?

Yes, several companies offer kits that are validated for use with specific automated liquid handling platforms.[12][13][15] These kits often include all necessary reagents, calibrators, and quality controls, which can streamline the implementation of an automated workflow.[13]

Experimental Protocols

Generalized Automated Protein Precipitation and Solid Phase Extraction (SPE) Workflow

This protocol provides a general overview of a common automated workflow for vitamin D sample preparation. Specific volumes and reagents may need to be optimized for your particular instrumentation and assay requirements.

Materials:

  • Serum or plasma samples

  • Internal Standard (IS) solution (e.g., d6-25-OH-Vitamin D3 in methanol)

  • Precipitating Agent (e.g., Acetonitrile with 1% formic acid)[1]

  • SPE Plate (e.g., Oasis HLB μElution)[3]

  • SPE Conditioning Solvent (e.g., Methanol)[3]

  • SPE Equilibration Solvent (e.g., 60% Methanol in water)[3]

  • SPE Wash Solvent (e.g., 5% Methanol in water, followed by 60% Methanol in water)[3]

  • SPE Elution Solvent (e.g., 95:5 Methanol:Isopropanol)

  • Reconstitution Solvent (e.g., Water)

Automated Procedure:

  • Sample and Reagent Loading: Place samples, calibrators, quality controls, and all necessary reagents onto the deck of the automated liquid handler.[8]

  • Internal Standard Addition: The liquid handler adds a defined volume of the internal standard solution to each sample well.[1]

  • Protein Precipitation: The precipitating agent is added to each well. The system then mixes the samples, typically through automated shaking or vortexing, for a set duration to ensure complete protein precipitation.[1]

  • Centrifugation: The plate is automatically transferred to an integrated centrifuge and spun to pellet the precipitated proteins.

  • Supernatant Transfer: The liquid handler carefully aspirates the supernatant, avoiding the protein pellet, and transfers it to the conditioned SPE plate.[3]

  • Solid Phase Extraction:

    • Conditioning: The SPE plate is conditioned with the appropriate solvent.[3]

    • Equilibration: The plate is equilibrated.[3]

    • Loading: The supernatant is loaded onto the SPE plate.

    • Washing: The plate is washed with one or more wash solvents to remove interfering substances.[3]

    • Elution: The purified vitamin D is eluted from the SPE sorbent into a clean collection plate.[3]

  • Final Preparation: A reconstitution solvent may be added, and the plate is sealed and vortexed before being transferred to the LC-MS/MS for analysis.

Visualizations

Automated_SPE_Workflow start Start: Load Samples & Reagents add_is Add Internal Standard start->add_is ppt Protein Precipitation (Add Acetonitrile) add_is->ppt mix Vortex/Mix ppt->mix centrifuge Centrifuge mix->centrifuge transfer Transfer Supernatant to SPE Plate centrifuge->transfer spe Solid Phase Extraction (Condition, Load, Wash, Elute) transfer->spe collect Collect Eluate spe->collect final Final Prep (Reconstitute, Seal, Mix) collect->final end End: Transfer to LC-MS/MS final->end

Caption: Automated Solid Phase Extraction (SPE) workflow for vitamin D analysis.

Troubleshooting_Logic issue High CV% in QCs cause1 Inconsistent Pipetting issue->cause1 Check cause2 Incomplete Precipitation issue->cause2 Check cause3 Matrix Effects issue->cause3 Check solution1 Calibrate Liquid Handler cause1->solution1 If Yes solution2 Optimize Mixing cause2->solution2 If Yes solution3 Improve Cleanup (SPE/LLE) cause3->solution3 If Yes

Caption: Troubleshooting logic for high variability in QC samples.

References

Impact of different anticoagulants on Ercalcitriol measurement in plasma.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of different anticoagulants on the measurement of Ercalcitriol (active Vitamin D2) and its precursor, 25-hydroxyergocalciferol, in plasma. It includes troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Which sample type is ideal for Ercalcitriol measurement?

For highest accuracy and to minimize potential interference, serum is the preferred sample type for measuring vitamin D metabolites.[1] This eliminates the confounding effects that anticoagulants present in plasma can have on certain analytical methods.[1] However, plasma is widely used, and with the right methodology, it can yield reliable results.

Q2: If I must use plasma, which anticoagulant is recommended?

The choice of anticoagulant largely depends on the analytical method you are using.

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Both EDTA and Heparin plasma are generally acceptable. Multiple studies have developed and validated LC-MS/MS methods that show no significant difference in the concentrations of vitamin D metabolites between serum, EDTA plasma, and heparin plasma.[2][3] LC-MS/MS is considered the gold standard due to its high specificity and ability to distinguish between different vitamin D metabolites.[2]

  • For Immunoassays: EDTA plasma is generally a safer choice than heparin. Immunoassays are more susceptible to interference from tube additives and anticoagulants.[4][5] Some studies have reported significant positive bias (falsely high results) when using heparin plasma with specific immunoassay platforms, while EDTA plasma did not show the same effect.[6]

Q3: Why is citrate (B86180) not recommended for Ercalcitriol analysis?

Citrate anticoagulants, commonly used for coagulation studies, are not recommended for most biochemical analyses, including vitamin D measurement.[7] Citrate tubes contain a liquid anticoagulant that can dilute the sample, and the citrate itself can interfere with various enzymatic reactions and analytical processes, often leading to significantly lower measured concentrations of analytes compared to serum.[7][8]

Q4: Can different blood collection tubes from various manufacturers affect my results?

Yes. Blood collection tubes contain various components, such as separator gels, clot activators, and surfactants, that can interfere with analytical assays, particularly immunoassays.[4] Different manufacturers use different formulations, which can lead to variability in results.[4] It is crucial to validate the specific blood collection tubes being used with your assay to ensure they do not introduce bias.

Troubleshooting Guide

Q: My Ercalcitriol results are unexpectedly high/low. What are the potential pre-analytical causes related to sample collection?

Unexpected results can often be traced back to the pre-analytical phase. Use the following logical guide to troubleshoot.

start Unexpected Ercalcitriol Results (High or Low) q_method What is the analytical method? start->q_method lcms LC-MS/MS q_method->lcms ia Immunoassay q_method->ia cause_lcms Potential Cause: Anticoagulant interference is unlikely. Review sample prep (extraction efficiency), instrument calibration, and potential co-elution of interfering metabolites. lcms->cause_lcms q_anticoagulant_ia What anticoagulant was used? ia->q_anticoagulant_ia heparin Heparin q_anticoagulant_ia->heparin edta EDTA q_anticoagulant_ia->edta serum Serum / Other q_anticoagulant_ia->serum cause_heparin Potential Cause: Positive interference from heparin is known for some immunoassay platforms, leading to falsely HIGH results. heparin->cause_heparin cause_edta Potential Cause: Interference is less common with EDTA. Consider other factors: tube manufacturer, sample handling, or assay specificity. edta->cause_edta serum->cause_edta solution_heparin Solution: 1. Confirm interference on your specific platform. 2. Re-test with serum or EDTA plasma if available. 3. If re-testing is not possible, interpret results with caution. cause_heparin->solution_heparin solution_other Solution: 1. Validate collection tubes from your supplier. 2. Review sample storage and handling protocols. 3. Check assay cross-reactivity with other vitamin D metabolites. cause_edta->solution_other cause_lcms->solution_other

Caption: Troubleshooting logic for unexpected Ercalcitriol results.

Data Presentation: Summary of Anticoagulant Effects

The table below summarizes the observed impact of common anticoagulants on Ercalcitriol (and other Vitamin D metabolite) measurements based on the analytical method used.

Sample TypeAnalytical MethodObserved Impact on AccuracyReference
Serum LC-MS/MSReference/Gold Standard. Considered the ideal matrix to avoid anticoagulant effects.[1]
ImmunoassayReference/Gold Standard. Preferred matrix for immunoassays to prevent interference.[1]
EDTA Plasma LC-MS/MSNo significant difference. Results are comparable to serum.[3]
ImmunoassayGenerally acceptable. Less likely to cause interference compared to heparin.[5]
Heparin Plasma LC-MS/MSNo significant difference. Results are comparable to serum.[3]
ImmunoassayHigh Risk of Interference. Can cause significant positive bias (e.g., mean bias of +57.5% on Liaison XL). Method-dependent.
Citrate Plasma All MethodsNot Recommended. Causes significant negative bias due to dilution and chemical interference.[7][8]

Experimental Protocols

Key Experiment: Quantification of Vitamin D Metabolites by LC-MS/MS

This section describes a generalized, representative protocol for the accurate measurement of Ercalcitriol and other vitamin D metabolites from plasma or serum, based on common methodologies.[3][9][10]

1. Sample Preparation: Protein Precipitation & Extraction

  • Objective: To release vitamin D metabolites from the Vitamin D Binding Protein (DBP) and remove larger proteins that would interfere with the analysis.

  • Procedure:

    • To 250 µL of plasma or serum in a microcentrifuge tube, add an internal standard solution containing deuterated forms of the analytes (e.g., d6-25-hydroxyvitamin D3).

    • Add a protein precipitation agent, such as a solution of zinc sulfate (B86663) in methanol (B129727).[9]

    • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for further purification.

2. Purification: Solid-Phase Extraction (SPE)

  • Objective: To remove phospholipids (B1166683) and other matrix components that can cause ion suppression in the mass spectrometer.

  • Procedure:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 30% methanol in water) to remove polar interferences.

    • Elute the vitamin D metabolites with a high-organic solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

3. Analysis: LC-MS/MS

  • Objective: To chromatographically separate and specifically detect and quantify the target vitamin D metabolites.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.[9]

    • Mobile Phase: A gradient of water and methanol/acetonitrile, often with a small amount of formic acid or ammonium (B1175870) formate.

  • Mass Spectrometry:

    • Mode: Positive ESI.

    • Detection: Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard for highly specific quantification.

Visualizations

cluster_collection 1. Blood Collection cluster_processing 2. Sample Processing cluster_analysis 3. Analysis collection Venipuncture serum_tube Serum Tube (Red Top / Gold Top) collection->serum_tube plasma_tube Plasma Tube collection->plasma_tube clot Allow to Clot (30-60 min) serum_tube->clot centrifuge_plasma Centrifuge plasma_tube->centrifuge_plasma centrifuge_serum Centrifuge clot->centrifuge_serum serum_sample Serum Aliquot centrifuge_serum->serum_sample plasma_sample Plasma Aliquot (EDTA or Heparin) centrifuge_plasma->plasma_sample lcms LC-MS/MS Analysis (Preferred Method) serum_sample->lcms ia Immunoassay Analysis serum_sample->ia plasma_sample->lcms Reliable plasma_sample->ia Caution: Interference Risk

Caption: Recommended workflow for sample collection and analysis.

References

Validation & Comparative

A Comparative Guide to Method Validation for Ercalcitriol Quantification in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ercalcitriol (B1671611) (1,25-dihydroxyvitamin D2), the active form of vitamin D2, in serum is crucial for a variety of research and clinical applications, including pharmacokinetic studies, nutritional assessments, and the diagnosis and management of calcium metabolism disorders. This guide provides a detailed comparison of the two primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). We present a summary of their performance characteristics based on published validation data and outline the experimental protocols for each.

At a Glance: Method Performance Comparison

The choice of analytical method for Ercalcitriol quantification depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and available resources. Below is a summary of key performance parameters for LC-MS/MS and RIA based on reported method validation studies.

ParameterLC-MS/MSRadioimmunoassay (RIA)
Linearity Range 4.0 - 500 pg/mL[1][2]Not explicitly stated in reviewed sources
Lower Limit of Quantification (LLOQ) 5 - 10 pg/mL[1][3]~20 pg/mL (based on reference interval)[4]
Limit of Detection (LOD) As low as 1.5 pmol/L (~0.6 pg/mL)1.25 pg/tube[4]
Precision (CV%) Intra- and Inter-assay < 15%[1]Intra-assay: 7.8% at 81 pg/mL, Inter-assay: 10.7% at 34 pg/mL[4]
Accuracy/Recovery 89.9% - 115.5%[2]Measures 98% of added analyte[4]
Specificity High; distinguishes between Ercalcitriol and Calcitriol (B1668218) based on chromatography and mass.Can be high with specific monoclonal antibodies; some RIAs show cross-reactivity. A key advantage of one described RIA is its equipotency for Ercalcitriol and Calcitriol[4].
Throughput High-throughput methods are available[5].Generally lower throughput than modern LC-MS/MS systems.
Sample Preparation Multi-step: Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Immunoaffinity Extraction[1][2].Multi-step: Acetonitrile (B52724) Extraction, C18-Sep-pak Chromatography, HPLC separation[4].

Visualizing the Methodologies

To better understand the workflow of each analytical method and the overall process of method validation, the following diagrams are provided.

experimental_workflow cluster_lcmsms LC-MS/MS Workflow cluster_ria RIA Workflow lcmsms_start Serum Sample lcmsms_prep Sample Preparation (Protein Precipitation, LLE/SPE) lcmsms_start->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis lcmsms_prep->lcmsms_analysis lcmsms_data Data Acquisition & Processing lcmsms_analysis->lcmsms_data lcmsms_end Concentration Result lcmsms_data->lcmsms_end ria_start Serum Sample ria_prep Sample Preparation (Extraction, Chromatography) ria_start->ria_prep ria_assay Competitive Binding Assay (Antibody, Tracer) ria_prep->ria_assay ria_measure Radioactivity Measurement ria_assay->ria_measure ria_end Concentration Result ria_measure->ria_end

Caption: High-level experimental workflows for LC-MS/MS and RIA.

method_validation cluster_parameters Key Validation Parameters cluster_workflow Validation Workflow title Method Validation for Ercalcitriol Quantification linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-assay) sensitivity Sensitivity (LLOQ/LOD) specificity Specificity stability Stability protocol Define Analytical Protocol experiments Perform Validation Experiments protocol->experiments experiments->linearity experiments->accuracy experiments->precision experiments->sensitivity experiments->specificity experiments->stability data_analysis Analyze Data & Assess Performance experiments->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance documentation Document Validation Report acceptance->documentation

Caption: The logical flow of a typical method validation process.

Detailed Experimental Protocols

The following sections provide a more in-depth look at the methodologies for the key experiments cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is widely considered the gold standard for the quantification of small molecules like Ercalcitriol due to its high specificity and sensitivity.

1. Sample Preparation:

  • Protein Precipitation: To release Ercalcitriol from its binding proteins, an organic solvent such as acetonitrile is added to the serum sample.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: The supernatant from the protein precipitation step is mixed with an immiscible organic solvent to extract the Ercalcitriol. The organic layer is then separated and evaporated.

    • SPE: The sample is passed through a solid-phase extraction cartridge that retains the Ercalcitriol, which is then eluted with a suitable solvent.

  • Immunoaffinity Extraction: For enhanced selectivity, some methods employ an initial immunoaffinity step using antibodies specific to 1,25-dihydroxyvitamin D to capture the analyte before LC-MS/MS analysis[2].

  • Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.

2. LC Separation:

  • An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A C18 reversed-phase column is typically used to chromatographically separate Ercalcitriol from other endogenous components.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.

3. MS/MS Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to ionize the Ercalcitriol molecules.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of Ercalcitriol is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective detection method minimizes interferences.

Radioimmunoassay (RIA) Protocol

RIA is a classic immunoassay technique that relies on the competition between a radiolabeled and an unlabeled antigen for a limited number of antibody binding sites.

1. Sample Preparation:

  • Extraction: Ercalcitriol is extracted from the serum sample using a solvent like acetonitrile[4].

  • Chromatographic Cleanup: The extract is further purified using a C18-Sep-pak cartridge followed by HPLC to separate Ercalcitriol from other vitamin D metabolites and potential interfering substances[4].

2. Competitive Binding Assay:

  • A known amount of radiolabeled Ercalcitriol (tracer) and a specific antibody are added to the prepared sample extract (containing unlabeled Ercalcitriol) or to a series of standards.

  • The unlabeled Ercalcitriol in the sample or standard competes with the radiolabeled tracer for binding to the limited number of antibody sites.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • A separation step is performed to distinguish the antibody-bound Ercalcitriol from the free (unbound) Ercalcitriol. This can be achieved by precipitating the antibody-antigen complexes.

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • The concentration of Ercalcitriol in the sample is determined by comparing the measured radioactivity to a standard curve generated from the standards with known concentrations. A higher concentration of unlabeled Ercalcitriol in the sample results in lower measured radioactivity.

Conclusion

Both LC-MS/MS and RIA are capable of quantifying Ercalcitriol in serum with high sensitivity. LC-MS/MS offers superior specificity and is less susceptible to cross-reactivity, making it the preferred method for many applications, particularly in drug development and clinical research where accurate differentiation from other metabolites is critical. However, RIA, especially with the use of highly specific monoclonal antibodies, can be a viable and sensitive alternative. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the need for sample throughput. A thorough method validation, as outlined in this guide, is essential to ensure the reliability and accuracy of the generated data, regardless of the chosen platform.

References

A Comparative Guide to Internal Standards for Vitamin D Analysis: The Role of Ercalcitriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of vitamin D metabolites is crucial for researchers, scientists, and drug development professionals in understanding vitamin D metabolism and its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is a cornerstone of accurate LC-MS/MS assays, compensating for variations in sample preparation and instrument response. This guide provides a comparative overview of Ercalcitriol-d3 (deuterated 1α,25-dihydroxyvitamin D2) and other commonly used internal standards for the analysis of the biologically active form of vitamin D, 1α,25-dihydroxyvitamin D.

Introduction to Internal Standards in Vitamin D Analysis

The ideal internal standard should be chemically and physically similar to the analyte of interest, but mass-distinguishable. In vitamin D analysis, deuterated analogs of the target metabolites are the preferred choice. For the simultaneous quantification of 1α,25-dihydroxyvitamin D2 (Ercalcitriol) and 1α,25-dihydroxyvitamin D3 (Calcitriol), several deuterated internal standards are employed, including:

  • This compound (d3-1,25-(OH)₂D₂): A deuterated form of the active vitamin D2 metabolite.

  • Calcitriol-d3 (d3-1,25-(OH)₂D₃): A deuterated form of the active vitamin D3 metabolite.

  • Calcitriol-d6 (d6-1,25-(OH)₂D₃): A hexadeuterated form of the active vitamin D3 metabolite.

The choice of internal standard can significantly impact assay performance, including accuracy, precision, and robustness in the face of matrix effects.

Performance Comparison of Internal Standards

While direct head-to-head comparative studies are limited, a review of published LC-MS/MS methods provides insights into the performance of different internal standards. The following tables summarize typical performance characteristics from various validated methods. It is important to note that these values are influenced by the entire analytical workflow, including sample preparation and instrumentation.

Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)

Internal Standard UsedAnalyteLinearity Range (pg/mL)LLOQ (pg/mL)Reference
This compound & Calcitriol-d61,25-(OH)₂D₂ & 1,25-(OH)₂D₃4.0 - 160.04.0[1][2]
Calcitriol-d61,25-(OH)₂D₂ & 1,25-(OH)₂D₃5.0 - 500.05.0[3]
Calcitriol-d31,25-(OH)₂D₃5.0 - 1000.05.0[4]
Calcitriol-d61,25-(OH)₂D₂ & 1,25-(OH)₂D₃3.1 - 6523.4[5]

Table 2: Comparison of Accuracy and Precision

Internal Standard UsedAnalyteConcentration (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)Reference
This compound & Calcitriol-d61,25-(OH)₂D₂10, 40, 120< 10%< 12%Within ±15%[1]
1,25-(OH)₂D₃10, 40, 120< 9%< 10%Within ±15%[1]
Calcitriol-d61,25-(OH)₂D₂58, 18611%13%Not Specified[6]
1,25-(OH)₂D₃48, 1208.7%13%Not Specified[6]
Calcitriol-d31,25-(OH)₂D₃15, 150, 750< 5%< 7%Within ±10%[4]
Calcitriol-d61,25-(OH)₂D₃Not Specified<5%<7.5%Not Specified[5]

Table 3: Comparison of Recovery and Matrix Effect

Internal Standard UsedAnalyteRecovery (%)Matrix Effect (%)Reference
This compound & Calcitriol-d61,25-(OH)₂D₂ & 1,25-(OH)₂D₃89.9 - 115.5Minimal[1][2]
Calcitriol-d61,25-(OH)₂D₃> 60% (absolute)Minimal with immunoaffinity extraction[3]
Calcitriol-d31,25-(OH)₂D₃Not SpecifiedMinimal[7]

Experimental Protocols

A robust and reliable LC-MS/MS method for the quantification of 1,25-dihydroxyvitamin D involves several key steps. Below is a representative experimental protocol synthesized from multiple validated methods.

1. Sample Preparation: Immunoaffinity Extraction

Immunoaffinity extraction is a highly specific method for isolating 1,25-dihydroxyvitamin D from complex biological matrices like serum, thereby reducing interferences.[1][2][3][8]

  • Objective: To selectively isolate 1,25-(OH)₂D₂ and 1,25-(OH)₂D₃ from serum.

  • Procedure:

    • To 500 µL of serum or plasma, add a known amount of the deuterated internal standard solution (e.g., this compound and Calcitriol-d6).

    • Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.

    • Load the supernatant onto an immunoaffinity column containing antibodies specific to 1,25-dihydroxyvitamin D.

    • Wash the column to remove non-specifically bound components.

    • Elute the purified 1,25-dihydroxyvitamin D metabolites with an appropriate organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

To enhance the ionization efficiency and, consequently, the sensitivity of detection for 1,25-dihydroxyvitamin D, a derivatization step is often employed. 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a commonly used derivatizing agent that reacts with the cis-diene moiety of vitamin D.[4][9]

  • Objective: To improve the ionization efficiency of 1,25-dihydroxyvitamin D metabolites.

  • Procedure:

    • Reconstitute the dried extract from the previous step in a small volume of a suitable solvent (e.g., acetonitrile).

    • Add a solution of PTAD in an organic solvent (e.g., ethyl acetate).

    • Incubate the mixture to allow the derivatization reaction to complete.

    • The derivatized sample is then ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify the derivatized 1,25-(OH)₂D₂ and 1,25-(OH)₂D₃.

  • Typical LC Conditions:

    • Column: A reversed-phase C18 or Phenyl-Hexyl column.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid.[4]

    • Flow Rate: Appropriate for the column dimensions.

    • Column Temperature: Controlled to ensure reproducible retention times.

  • Typical MS/MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

    • MRM Transitions: These are specific to the derivatized forms of the analytes and internal standards and need to be optimized for the specific instrument used.

Visualizations

Vitamin D Metabolic Pathway

VitaminD_Metabolism cluster_synthesis Synthesis cluster_activation Activation cluster_catabolism Catabolism 7-DHC 7-Dehydrocholesterol (in skin) VitaminD3 Vitamin D3 (Cholecalciferol) 7-DHC->VitaminD3 UVB Light Liver Liver VitaminD3->Liver 25OHD3 25-hydroxyvitamin D3 (Calcifediol) Liver->25OHD3 CYP2R1/CYP27A1 Kidney Kidney 25OHD3->Kidney 24,25OH2D3 24,25-dihydroxyvitamin D3 25OHD3->24,25OH2D3 CYP24A1 25OHD3->24,25OH2D3 1,25OH2D3 1α,25-dihydroxyvitamin D3 (Calcitriol) Biologically Active Form Kidney->1,25OH2D3 CYP27B1 CalcitroicAcid Calcitroic Acid (Inactive) 1,25OH2D3->CalcitroicAcid CYP24A1 1,25OH2D3->CalcitroicAcid Experimental_Workflow Sample Serum/Plasma Sample Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Extraction Immunoaffinity Extraction Precipitation->Extraction Derivatization Derivatization (e.g., PTAD) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Quantification LCMS->Data

References

Isotope Dilution LC-MS/MS: The Gold Standard for Precise Ercalcitriol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the accuracy and precision of ercalcitriol (B1671611) quantification, comparing isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) with alternative methods.

The accurate measurement of ercalcitriol (1,25-dihydroxyergocalciferol or 1,25(OH)₂D₂), the active form of vitamin D₂, is paramount for a deeper understanding of its physiological roles and for the development of new therapeutics. While various analytical methods are available, isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has emerged as the gold standard, offering superior accuracy and precision. This guide provides a detailed comparison of ID-LC-MS/MS with other techniques, supported by experimental data and protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for ercalcitriol quantification hinges on a balance of sensitivity, specificity, accuracy, and precision. ID-LC-MS/MS consistently outperforms other methods, particularly immunoassays, in these key performance metrics.

MethodAnalyte SpecificityAccuracy (% Recovery)Inter-Assay Precision (% CV)
ID-LC-MS/MS High (distinguishes D₂ and D₃ metabolites)89.9% - 115.5%[1]3.8% - 13%[2][3]
Immunoassay (RIA, ECLIA, etc.) Variable (often cross-reacts with other metabolites)Poor agreement with LC-MS/MS, with significant bias observed.[4][5][6]< 13.0% (RIA), < 9.8% (ECLIA)[4]

Experimental Protocols

A robust and reliable quantification of ercalcitriol using ID-LC-MS/MS involves several critical steps, from sample preparation to data acquisition.

Sample Preparation: Immunoaffinity Extraction
  • Sample Aliquoting : 500 µL of serum, calibrator, or control is aliquoted.

  • Internal Standard Spiking : A deuterated internal standard for 1,25(OH)₂D₂ is added to each sample.

  • Immunoextraction : Samples are subjected to immunoaffinity extraction to specifically isolate 1,25-dihydroxyvitamin D metabolites.

  • Washing : The immuno-captured analytes are washed to remove interfering substances.

  • Elution : The purified 1,25-dihydroxyvitamin D fraction is eluted.

  • Derivatization : The eluate is evaporated to dryness and derivatized with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization efficiency.[7] More recent advancements utilize novel derivatizing agents like Amplifex, which can increase sensitivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation : The derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 or similar column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).[8]

  • Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor to product ion transitions for both the native ercalcitriol and its deuterated internal standard.[2]

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of ercalcitriol, the following diagrams are provided.

Ercalcitriol Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Serum Serum Sample Spike Spike with Deuterated Internal Standard Serum->Spike Extract Immunoaffinity Extraction Spike->Extract Derivatize Derivatization (e.g., PTAD) Extract->Derivatize LC LC Separation Derivatize->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification vs. Calibration Curve MS->Quant

Isotope Dilution LC-MS/MS Workflow for Ercalcitriol.

Ercalcitriol, as the active form of vitamin D₂, exerts its biological effects through the vitamin D signaling pathway.

Vitamin_D_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Ercalcitriol Ercalcitriol (1,25(OH)₂D₂) VDR Vitamin D Receptor (VDR) Ercalcitriol->VDR Complex VDR/RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Gene Target Gene Transcription VDRE->Gene Response Cellular Response Gene->Response

Simplified Vitamin D Signaling Pathway.

Discussion

The data overwhelmingly supports the use of isotope dilution LC-MS/MS for the quantification of ercalcitriol. The high specificity of this method allows for the differentiation of vitamin D₂ and D₃ metabolites, which is a significant limitation of immunoassays.[9] Immunoassays often exhibit cross-reactivity, leading to inaccurate measurements, especially in samples containing multiple vitamin D metabolites.[4][9]

The accuracy of ID-LC-MS/MS, demonstrated by recovery rates close to 100%, ensures that the measured concentrations reflect the true values in the sample.[1][2] Furthermore, the excellent precision, with low coefficients of variation, provides confidence in the reproducibility of the results.[2][3]

While the initial investment in instrumentation and the complexity of the methodology are higher for LC-MS/MS compared to immunoassays, the superior data quality is indispensable for research and clinical applications where accurate and reliable results are critical. The continued development of new derivatization agents and more sensitive mass spectrometers is further enhancing the capabilities of this powerful analytical technique.[8]

References

A Comparative Guide to Linearity and Range Determination for Ercalcitriol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of linearity and range determination for Ercalcitriol (B1671611) assays, offering insights into the performance of different analytical methodologies. The data presented is compiled from various sources, including validation reports and scientific publications, to assist researchers in selecting and validating appropriate assays for their specific needs.

Comparison of Assay Performance: Linearity and Range

The accurate quantification of Ercalcitriol, the active form of vitamin D2, is crucial in various research and clinical settings. The linearity of an assay ensures that the measured response is directly proportional to the concentration of the analyte, while the range defines the upper and lower concentrations for which the assay is accurate, precise, and linear. Below is a summary of typical performance characteristics for different Ercalcitriol assay methodologies.

Assay TypeAnalyteLinearity RangeCorrelation Coefficient (r) / Coefficient of Determination (r²)Source
LC-MS/MS 1,25-dihydroxyvitamin D2 (Ercalcitriol)5 - 500 pg/mLNot SpecifiedWaters Corporation[1]
LC-MS/MS Ergocalciferol (Vitamin D2)Not explicitly stated, but calibration curve shownr = 0.9993Esoterix, Inc.[2]
Radioimmunoassay (RIA) Ercalcitriol and Calcitriol (B1668218)Not explicitly stated, but good correlation shownr = 0.98 (compared to a polyclonal antibody method)PubMed[3]
ELISA Calcitriol (Vitamin D3 analogue)15.6 - 1000 pg/mLNot SpecifiedAssay Genie[4]
ELISA Total 25-OH Vitamin D7.7 - 122.9 ng/dLr = 0.99DIAsource[5]

Note: Data for Ercalcitriol-specific immunoassays is limited in publicly available resources. The data for Calcitriol and Total 25-OH Vitamin D ELISAs are included to provide a general performance expectation for this assay type.

Experimental Protocols for Linearity and Range Determination

The determination of linearity and range is a critical component of analytical method validation. The following protocols outline the general procedures for both LC-MS/MS and Immunoassay methods, based on established guidelines such as the ICH Q2(R1)[6].

I. Linearity and Range Determination for an LC-MS/MS Assay

Objective: To demonstrate the linear relationship between the instrument response and the known concentration of Ercalcitriol over a specified range.

Methodology:

  • Preparation of Standard Stock Solution: A primary stock solution of certified Ercalcitriol reference standard is prepared in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Preparation of Calibration Standards: A series of at least five calibration standards are prepared by serially diluting the stock solution with a biological matrix (e.g., charcoal-stripped serum) to cover the anticipated analytical range. A blank sample (matrix without analyte) and a zero sample (matrix with internal standard) are also prepared.

  • Sample Extraction: A validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is used to isolate Ercalcitriol and an internal standard from the matrix of the calibration standards.

  • LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The chromatographic conditions (column, mobile phase, flow rate, etc.) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy, etc.) are optimized for the detection of Ercalcitriol and its internal standard.

  • Data Analysis:

    • The peak area ratio of the analyte to the internal standard is calculated for each calibration standard.

    • A calibration curve is generated by plotting the peak area ratio (y-axis) against the nominal concentration of the standard (x-axis).

    • The linearity of the curve is evaluated using a linear regression model (typically a weighted 1/x or 1/x²).

    • The correlation coefficient (r) or coefficient of determination (r²) is calculated. An r² value > 0.99 is generally considered acceptable.

  • Range Determination: The range of the assay is established as the interval between the upper and lower concentrations of the calibration curve that demonstrate acceptable linearity, accuracy, and precision.

II. Linearity and Range Determination for an ELISA

Objective: To verify the linear response of the assay for the quantification of Ercalcitriol within a defined concentration range.

Methodology:

  • Preparation of Standards: A set of at least five standards is prepared by serially diluting a high-concentration Ercalcitriol standard provided in the kit with the assay diluent. A blank (zero standard) is also included.

  • Assay Procedure: The ELISA is performed according to the manufacturer's instructions. This typically involves adding the standards, controls, and samples to the wells of a microplate pre-coated with an anti-Ercalcitriol antibody, followed by the addition of a detection antibody (often enzyme-conjugated) and a substrate.

  • Data Acquisition: The optical density (OD) is measured at a specific wavelength using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the mean OD of each standard (y-axis) against its corresponding concentration (x-axis). A four-parameter logistic (4-PL) or other appropriate non-linear regression model is often used for immunoassays.

    • To assess linearity of dilution, a high-concentration sample is serially diluted with the assay diluent and the concentrations are measured. The measured concentrations are then corrected for the dilution factor and compared to the expected concentration. The recovery should be within an acceptable range (e.g., 80-120%).

  • Range Determination: The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the standard curve that consistently meet the criteria for accuracy and precision.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the linearity and range of an Ercalcitriol assay.

G cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Ercalcitriol Stock Solution standards Prepare Serial Dilutions (min. 5 levels + blank/zero) stock->standards extraction Sample Extraction (for LC-MS/MS) standards->extraction instrument Instrumental Analysis (LC-MS/MS or ELISA) standards->instrument Direct for ELISA extraction->instrument curve Generate Calibration Curve (Response vs. Concentration) instrument->curve regression Perform Linear Regression Analysis curve->regression eval Evaluate Linearity (r/r²) and Range (LLOQ/ULOQ) regression->eval

References

A Comparative Guide to the Limit of Detection and Quantification for Ergocalciferol (Vitamin D2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ergocalciferol (B368823) (Vitamin D2), offering researchers, scientists, and drug development professionals a comprehensive resource based on published experimental data. While the query specifically mentioned Ergocalciferol-d3, it is important to note that Ergocalciferol-d3 is a deuterated analog of Ergocalciferol and is typically used as an internal standard in analytical methods for the accurate quantification of Ergocalciferol. The LOD and LOQ are determined for the analyte of interest, which in this context is Ergocalciferol (Vitamin D2).

The following sections present a compilation of LOD and LOQ values from various studies employing different analytical techniques and matrices, along with detailed experimental protocols.

Quantitative Data Summary

The performance of an analytical method is critically defined by its LOD and LOQ. The table below summarizes these parameters for Ergocalciferol as reported in various scientific publications, highlighting the diversity of matrices and analytical approaches.

AnalyteMethodMatrixLODLOQ
Ergocalciferol (Vitamin D2)LC-MS/MSFood1.75 ng/g3.75 ng/g
Ergocalciferol (Vitamin D2)LC-MS/MSEdible Oil-50 ng/g
Ergocalciferol (Vitamin D2)LC-MS/MSHuman Plasma-0.495 ng/mL[1]
Ergocalciferol (Vitamin D2)HPLCMilk0.56-2.54 µg/mL-
Ergocalciferol (Vitamin D2)LC-MS/MSSerum/Plasma1.0 ng/mL (Analytical Sensitivity)-

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols used to determine the LOD and LOQ values presented above.

1. LC-MS/MS for Ergocalciferol in Food [2][3]

  • Sample Preparation: A small amount of the food sample was saponified and then extracted. Dihydrotachysterol was utilized as an internal standard.

  • Instrumentation: A linear ion trap mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source was used for analysis.

  • Method: The determination of Ergocalciferol was performed using selected reaction monitoring (SRM) mass spectrometry.

  • Results: The method demonstrated linearity with an R² value of 0.9989. The LOD and LOQ were established at 1.75 ng/g and 3.75 ng/g, respectively.[2][3]

2. LC-MS/MS for Ergocalciferol in Edible Oil [4]

  • Sample Preparation: The sample preparation involved saponification followed by extraction with hexane (B92381). The resulting hexane residue was evaporated and reconstituted in methanol (B129727) before analysis.

  • Instrumentation: An Agilent 6470 triple quadrupole LC/MS system with an APCI source operating in positive ionization mode was employed.

  • Method: Matrix-matched calibration curves were generated for Ergocalciferol over a concentration range of 10 to 500 ng/g.

  • Results: The LOQ for Ergocalciferol in edible oil was determined to be 50 ng/g.[4]

3. LC-MS/MS for Ergocalciferol in Human Plasma [1]

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction with acetonitrile (B52724) and methanol was performed. The residue was dissolved using a PTAD reagent along with the reconstituted solution.

  • Instrumentation: A Thermo TSQ Ultra (MS/MS) with a Thermo Finnegan surveyor LC system using an APCI positive ionization mode was used. A Zorbax SB-CN column (4.6 mm x 75 mm, 3.5 micron) was used for separation.

  • Method: Detection was carried out using multiple reaction monitoring (MRM). The method was validated according to FDA guidelines.

  • Results: The LOQ for this method was determined to be 0.495 ng/mL.[1]

4. HPLC for Ergocalciferol in Milk [5]

  • Sample Preparation: The specific extraction method from milk was not detailed in the abstract.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Method: The final analytical procedure was validated based on the Horwitz function and the AOAC Peer Verified Methods (PVM) program.

  • Results: The method showed good linearity (>0.99) and a sensitivity (LOD) in the range of 0.56-2.54 µg/mL.[5]

5. LC-MS/MS for Ergocalciferol in Serum/Plasma [6]

  • Sample Preparation: The process involved isotope dilution with internal standards, followed by protein precipitation and purification by phospholipid depletion.

  • Instrumentation: A Thermo/Cohesive TX-4 HPLC system with an AB Sciex® 5000 triple quadrupole mass spectrometer. A Phenomenex® Synergi Max-RP® analytical column was used.

  • Method: Positive mode atmospheric pressure chemical ionization (APCI) was used for detection in Multiple Reaction Monitoring (MRM) mode.

  • Results: The analytical sensitivity, which is related to the LOD, was reported as 1.0 ng/mL for each analyte.[6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of LOD and LOQ for Ergocalciferol using LC-MS/MS, a commonly employed analytical technique.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination Sample Sample Collection (e.g., Plasma, Food) Spike Spike with Ergocalciferol-d3 (Internal Standard) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Ionization (e.g., APCI, ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Calibration Generate Calibration Curve (Signal vs. Concentration) Detection->Calibration SignalNoise Determine Signal-to-Noise Ratio for low concentration standards Calibration->SignalNoise LOD_Calc Calculate LOD (e.g., S/N = 3) SignalNoise->LOD_Calc LOQ_Calc Calculate LOQ (e.g., S/N = 10) SignalNoise->LOQ_Calc

Caption: Workflow for LOD and LOQ Determination of Ergocalciferol by LC-MS/MS.

References

A Researcher's Guide to Certified Reference Materials for Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for accuracy and consistency in vitamin D analysis, the use of Certified Reference Materials (CRMs) is indispensable. This guide provides a comparative overview of available CRMs, their certified values, and detailed experimental protocols for their application in validating analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accurate measurement of vitamin D and its metabolites, primarily 25-hydroxyvitamin D [25(OH)D], is crucial for clinical diagnostics, nutritional status assessment, and research into its role in various physiological processes. However, significant variability has been observed between different analytical methods and laboratories.[1][2] To address this, organizations such as the National Institute of Standards and Technology (NIST) have developed CRMs to serve as benchmarks for method validation and to ensure the comparability of results.[3][4]

Comparison of Certified Reference Materials for Vitamin D

Several CRMs are available for the analysis of vitamin D metabolites in human serum and other matrices. The most widely used are the Standard Reference Materials (SRMs) from NIST. Other bodies, such as the Community Bureau of Reference (BCR), also provide relevant CRMs.

NIST Standard Reference Materials (SRMs)

NIST has produced a series of SRMs for vitamin D metabolites in human serum, each with multiple levels of analyte concentrations. The certification of these materials is primarily based on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) reference measurement procedures.[3][4][5][6]

Table 1: Certified Values for NIST SRM 972a - Vitamin D Metabolites in Frozen Human Serum [3]

AnalyteLevel 1 (ng/mL)Level 2 (ng/mL)Level 3 (ng/mL)Level 4 (ng/mL)
25-hydroxyvitamin D3 (25(OH)D3)28.8 ± 1.118.1 ± 0.419.8 ± 0.429.4 ± 0.9
25-hydroxyvitamin D2 (25(OH)D2)0.54 ± 0.060.81 ± 0.0613.3 ± 0.30.55 ± 0.10
3-epi-25-hydroxyvitamin D31.81 ± 0.101.28 ± 0.091.17 ± 0.1426.0 ± 2.2
Total 25-hydroxyvitamin D29.3 ± 1.118.9 ± 0.433.1 ± 0.529.9 ± 0.9

Values are presented as certified value ± expanded uncertainty.

Table 2: Certified Values for Other NIST SRMs for Vitamin D Metabolites in Human Serum

SRMAnalyteLevel/TypeCertified Value (ng/mL)
SRM 972 [4]25(OH)D3Level 123.9 ± 0.8
Level 212.3 ± 0.6
Level 318.5 ± 1.1
Level 433.0 ± 0.8
25(OH)D2Level 21.71 ± 0.08
Level 326.4 ± 2.0
SRM 2970 [5][7]25(OH)D2High Level25.3 ± 1.1
25(OH)D3High Level29.4 ± 0.9
SRM 2973 [6]25(OH)D3High Level73.1 ± 2.5
24R,25(OH)2D3High Level4.65 ± 0.22
Other Certified Reference Materials

The BCR has produced CRM 122, a vitamin D CRM in a margarine matrix, which is useful for food analysis applications.

Table 3: Certified Values for BCR-122 - Vitamins in Margarine

AnalyteCertified Value
Cholecalciferol (Vitamin D3)0.125 mg/kg

LGC Standards also offers a range of vitamin D reference materials, including various metabolites and isotopically labeled internal standards, which are crucial for LC-MS/MS-based methods.[8]

Experimental Protocol: Vitamin D Analysis in Human Serum using LC-MS/MS

The following is a generalized protocol for the quantification of 25-hydroxyvitamin D2 and D3 in human serum using LC-MS/MS, incorporating the use of a CRM for method validation.

1. Materials and Reagents

  • Certified Reference Material (e.g., NIST SRM 972a)

  • Calibrators and Quality Control samples

  • Internal Standard (IS): Deuterated 25-hydroxyvitamin D3 (d6-25-hydroxyvitamin D3)

  • Methanol, Acetonitrile (B52724), Water (LC-MS grade)

  • Formic Acid

  • Protein Precipitation Reagent (e.g., ice-cold acetonitrile or methanol)

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables (if applicable)

2. Sample Preparation

A common and straightforward sample preparation method is protein precipitation.

  • Pipette 50 µL of serum (CRM, calibrator, QC, or unknown sample) into a microcentrifuge tube.

  • Add 150 µL of ice-cold protein precipitation reagent containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed to separate the analytes from matrix components.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

4. Data Analysis and Method Validation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantification: Determine the concentration of 25(OH)D2 and 25(OH)D3 in the CRM and unknown samples using the calibration curve.

  • Method Validation:

    • Accuracy: Analyze the CRM and compare the measured concentration to the certified value. The deviation should be within acceptable limits (e.g., ±15%).

    • Precision: Assess the intra- and inter-assay precision by repeatedly analyzing quality control samples at different concentrations.

    • Linearity: Evaluate the linear range of the assay using the calibration curve.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified.

Visualizing the Workflow and Comparison

Experimental Workflow for Vitamin D Analysis using CRMs

The following diagram illustrates the typical workflow for analyzing vitamin D in serum samples and validating the method using a certified reference material.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Serum Sample (Unknown, QC, CRM) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: A typical workflow for the analysis of vitamin D in serum using LC-MS/MS and a CRM.

Logical Relationship in CRM-based Method Comparison

This diagram illustrates how different analytical methods can be compared against a certified reference material to assess their accuracy and bias.

crm_comparison cluster_methods Analytical Methods cluster_results Performance Evaluation cluster_comparison Comparison & Bias Assessment CRM Certified Reference Material (e.g., NIST SRM 972a) 'True' Value Compare_A Compare A vs CRM CRM->Compare_A Compare_B Compare B vs CRM CRM->Compare_B Compare_C Compare C vs CRM CRM->Compare_C Method_A Method A (e.g., In-house LC-MS/MS) Result_A Result A Method_A->Result_A Method_B Method B (e.g., Commercial Immunoassay) Result_B Result B Method_B->Result_B Method_C Method C (e.g., Another Laboratory's Method) Result_C Result C Method_C->Result_C Result_A->Compare_A Result_B->Compare_B Result_C->Compare_C

Caption: Comparing analytical methods for vitamin D using a CRM to determine accuracy and bias.

By utilizing certified reference materials and following robust, validated analytical protocols, researchers and clinicians can significantly improve the accuracy, reliability, and comparability of vitamin D measurements, leading to better clinical outcomes and more consistent research findings.

References

Comparative analysis of different sample extraction techniques for vitamin D.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vitamin D Sample Extraction Techniques

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of vitamin D and its metabolites, primarily 25-hydroxyvitamin D (25(OH)D), is crucial for clinical diagnostics and research. Given the lipophilic nature of vitamin D and its tight binding to plasma proteins, effective sample preparation is a critical prerequisite for reliable quantification, particularly for the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] This guide provides a comparative analysis of the most common sample extraction techniques, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their laboratory's needs.

The primary goals of sample extraction for vitamin D analysis are to release the analyte from the vitamin D binding protein (VDBP) and to remove interfering matrix components like phospholipids (B1166683), which can cause ion suppression in mass spectrometry.[1][3][4] The choice of extraction method represents a trade-off between analytical cleanliness, recovery, throughput, cost, and automation compatibility.

Overview of Key Extraction Techniques

Four principal techniques dominate the landscape of vitamin D sample preparation: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

  • Protein Precipitation (PP): This is the simplest and often fastest method, involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to a plasma or serum sample to denature and precipitate proteins.[2][5] While efficient at releasing protein-bound analytes, traditional PP is less effective at removing lipids and other interferences, which can compromise assay sensitivity and reproducibility.[3]

  • Liquid-Liquid Extraction (LLE): LLE separates vitamin D from the aqueous sample matrix into an immiscible organic solvent (e.g., hexane, ethyl acetate).[1] It offers cleaner extracts compared to PP but is notoriously labor-intensive, requires large volumes of organic solvents, and is difficult to automate, making it less suitable for high-throughput workflows.[6][7]

  • Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte.[8] Interfering components are washed away, and the purified analyte is then eluted with a different solvent. SPE provides very clean extracts and high analyte recovery but often requires multi-step procedures and significant method development.[3][9]

  • Supported Liquid Extraction (SLE): SLE simplifies LLE by immobilizing the aqueous sample onto a high-surface-area, inert solid support, such as diatomaceous earth.[7][10] A water-immiscible organic solvent is then passed through the support, eluting the analytes of interest while leaving behind proteins, salts, and phospholipids. SLE combines the cleanup efficiency of LLE with simplicity, speed, and high potential for automation.[11][12]

Quantitative Performance Comparison

The selection of an extraction technique is heavily influenced by its performance characteristics. The following table summarizes key quantitative data from various studies to facilitate an objective comparison.

Technique Analyte(s) Recovery (%) Precision (% CV) Limit of Quantitation (LOQ) Source
Protein Precipitation (PP) Vitamin D & metabolites70 - 107%3.1 - 5.5% (Intra-batch)0.25 ng/mL[1][6]
Liquid-Liquid Extraction (LLE) 25(OH)D₃Not specifiedNot specified0.2 ng/mL[1]
Solid-Phase Extraction (SPE) 25(OH)D₂, 25(OH)D₃94.4 - 96.3%< 10% (Within- & Between-assay)4.0 nmol/L (D₃), 7.5 nmol/L (D₂)[9][13]
LLE-SPE Combination Vitamin D metabolitesLLE recovery is 10-20% lower than SPE/SLENot specified0.02 - 0.05 ng/mL[14][15]

Note: Direct comparison of values across different studies should be done with caution due to variations in matrices, instrumentation, and specific protocols.

Experimental Workflows and Methodologies

Detailed and reproducible protocols are essential for consistent results. The following sections provide representative methodologies for each key extraction technique, accompanied by standardized workflow diagrams created using Graphviz.

Protein Precipitation (PP)

This method is valued for its simplicity and speed, making it suitable for high-throughput screening environments where extensive cleanup is not the primary concern.

This protocol is adapted from a validated LC-MS/MS method for Vitamin D₃ in human plasma.[6]

  • Aliquoting: Pipette 200 µL of plasma sample, calibration standards, or quality control samples into appropriately labeled plastic vials.

  • Precipitation: Add the precipitating solvent (e.g., acetonitrile or methanol) to the vials. A common ratio is 3:1 or 4:1 solvent-to-sample.

  • Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation and release of vitamin D.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[16]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at a controlled temperature (e.g., 35-40°C).

  • Reconstitution: Reconstitute the dried residue in 150 µL of a mobile phase-compatible solvent (e.g., 70:30 methanol:water mixture).[6][16]

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

PP_Workflow start Start add_sample Aliquot Sample (e.g., 200 µL Plasma) start->add_sample add_precipitant Add Precipitating Solvent add_sample->add_precipitant vortex Vortex to Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end_node End analyze->end_node

Caption: General workflow for Vitamin D extraction using Protein Precipitation (PP).

Liquid-Liquid Extraction (LLE)

LLE provides a more thorough cleanup than PP by partitioning the analyte into an organic phase, leaving polar interferences behind.

This protocol is based on a conventional LLE procedure for vitamin D analysis.[16]

  • Aliquoting: Pipette 200 µL of plasma or serum sample into a 2 mL tube.

  • Denaturation: Add 50 µL of 5 M NaOH and mix to denature the VDBP.

  • Internal Standard: Add the internal standard solution.

  • Extraction: Add 1.5 mL of an immiscible organic solvent (e.g., hexane). Cap the tube and vortex vigorously for 10 seconds, followed by mixing for 4 minutes.

  • Phase Separation: Centrifuge at 13,000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Freezing (Optional): Place samples in a -20°C freezer for 20 minutes to freeze the lower aqueous layer, which facilitates easier removal of the organic supernatant.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean autosampler vial, avoiding any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at ~35°C.

  • Reconstitution: Reconstitute the residue in 80 µL of mobile phase (e.g., 70% Methanol) and vortex well.

  • Analysis: Transfer the reconstituted sample to a vial insert for LC-MS/MS analysis.

LLE_Workflow start Start add_sample Aliquot Sample & Add Reagents start->add_sample add_solvent Add Extraction Solvent (e.g., Hexane) add_sample->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end_node End analyze->end_node

Caption: General workflow for Vitamin D extraction using Liquid-Liquid Extraction (LLE).

Supported Liquid Extraction (SLE)

SLE offers a streamlined, high-throughput alternative to LLE, providing clean extracts with reduced solvent usage and manual effort.

This protocol is adapted from an application note for the extraction of 25-OH vitamin D₂ and D₃ from human serum using an ISOLUTE® SLE+ plate.[11]

  • Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution. This step disrupts protein binding.[11]

  • Sample Loading: Load the entire 300 µL of pre-treated serum onto the wells of the SLE plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb into the support for 5 minutes.

  • Analyte Elution (Step 1): Add 750 µL of heptane (B126788) to each well. Allow the solvent to soak for 5 minutes to elute the analytes.

  • Analyte Elution (Step 2): Apply a second aliquot of 750 µL of heptane. Allow it to soak for another 5 minutes.

  • Collection: Apply a final pulse of vacuum or positive pressure to pull the remaining eluate into a collection plate.

  • Evaporation: Evaporate the collected eluate to dryness at room temperature or with gentle heat.

  • Reconstitution: Reconstitute the residue in 100 µL of an appropriate solvent (e.g., mobile phase) and vortex gently.

  • Analysis: Inject the sample into the LC-MS/MS system.

SLE_Workflow start Start pretreat Pre-treat Sample (Dilute) start->pretreat load Load Sample onto SLE Plate pretreat->load absorb Wait 5 min (Absorb) load->absorb elute Add Elution Solvent (e.g., Heptane) absorb->elute elute_wait Wait 5 min (Elute) elute->elute_wait collect Collect Eluate elute_wait->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end_node End analyze->end_node

Caption: General workflow for Vitamin D extraction using Supported Liquid Extraction (SLE).

Solid-Phase Extraction (SPE)

SPE is a powerful technique for generating highly purified extracts, essential for assays requiring maximum sensitivity and minimal matrix effects.

This protocol is based on a method using a hydrophobic reversed-phase (HRP) SPE plate for 25-OHD₂ and 25-OHD₃ from human plasma.[9]

  • Protein Binding Disruption: In a tube, mix the plasma sample with a disruption agent (e.g., acetonitrile) to release the analytes from VDBP.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or HRP) by passing a conditioning solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge by passing an equilibration solvent (e.g., water) through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. The analytes will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., 40% methanol in water) to remove phospholipids and other interferences while the analytes remain bound.[9]

  • Elution: Elute the analytes from the cartridge using a strong organic solvent (e.g., 100% methanol) into a clean collection tube or plate.[9]

  • Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the sample in the mobile phase for analysis.

  • Analysis: Inject the purified sample into the LC-MS/MS system.

SPE_Workflow start Start condition Condition & Equilibrate SPE Cartridge start->condition load Load Pre-treated Sample condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analytes wash->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end_node End analyze->end_node

Caption: General workflow for Vitamin D extraction using Solid-Phase Extraction (SPE).

Conclusion and Recommendations

The optimal sample extraction technique for vitamin D analysis depends on the specific requirements of the assay and the laboratory.

  • Protein Precipitation (PP) is a viable option for rapid, high-throughput screening where the highest sensitivity is not required. It is cost-effective but prone to significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE) provides cleaner samples than PP but its low throughput and high labor cost make it less practical for routine clinical analysis.[7]

  • Solid-Phase Extraction (SPE) delivers the cleanest extracts, highest recoveries, and excellent sensitivity, making it a strong choice for research applications and methods requiring low limits of quantification.[9] However, it involves more steps and can be more costly.

  • Supported Liquid Extraction (SLE) strikes an excellent balance between performance and practicality. It offers the cleanup efficiency of LLE in a simple, fast, and easily automated format, making it ideal for high-throughput clinical and research laboratories that require clean samples and reproducible results.[11]

Ultimately, laboratories should validate their chosen method to ensure it meets the required performance characteristics for accuracy, precision, and sensitivity for their specific application.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Ercalcitriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Ercalcitriol-d3, a deuterated analog of the active form of vitamin D3, requires stringent disposal procedures due to its high potency and potential toxicity. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

This compound is classified as a highly toxic substance, potentially fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, it must be managed as hazardous chemical waste in accordance with local, state, and federal regulations. Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited and can lead to environmental contamination and pose a public health risk.[4][5][6]

Summary of Key Safety and Handling Data

Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. The following table summarizes critical safety information, primarily based on data for its non-labeled counterpart, Calcitriol.

IdentifierValue
Chemical Name This compound
Synonyms (1α,3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol-d3
Primary Hazards Fatal if swallowed, in contact with skin, or if inhaled.[1][2] Causes damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, and respiratory protection.[1]
Handling Precautions Handle in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generating dust.[7] Do not eat, drink, or smoke when using this product.
Storage Keep container tightly closed in a dry, well-ventilated, and secure area.[3]

Detailed Protocol for Disposal of this compound

The following step-by-step methodology outlines the necessary procedures for the safe segregation, collection, and disposal of this compound waste.

I. Waste Segregation and Collection

Objective: To safely segregate and collect different forms of this compound waste at the point of generation to prevent cross-contamination and ensure proper handling.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Designated and clearly labeled chemical waste containers:

    • Solid waste container (leak-proof, with a secure lid).

    • Liquid waste container (compatible material, e.g., high-density polyethylene, with a secure cap).

    • Sharps container (puncture-resistant).

Procedure:

  • Solid Waste:

    • Place all non-sharp solid materials contaminated with this compound, such as gloves, absorbent paper, weighing boats, and empty vials, into the designated solid chemical waste container.

    • Ensure the container is clearly labeled with "this compound Waste," "Hazardous Waste," and any other institutional or regulatory-required hazard symbols.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in the designated liquid chemical waste container.

    • Do not mix with incompatible chemical wastes.

    • Securely cap the container after each addition.

    • Clearly label the container with "this compound Waste," the approximate concentration, and list all solvent components.

  • Sharps Waste:

    • Dispose of all contaminated sharps, including needles, syringes, and Pasteur pipettes, directly into a designated, puncture-resistant sharps container.

    • Do not recap, bend, or break needles.[8]

II. Decontamination of Laboratory Equipment

Objective: To safely decontaminate laboratory equipment that has come into contact with this compound.

Materials:

  • Detergent solution.

  • Appropriate organic solvent (e.g., ethanol (B145695) or isopropanol).

  • Deionized water.

  • Wipes, cloths, or sponges.

  • PPE as described above.

Procedure:

  • Equipment Cleaning:

    • For immersible equipment, rinse with a suitable solvent in which this compound is soluble. Perform this action in a chemical fume hood.

    • For non-immersible surfaces, wipe down thoroughly with a cloth soaked in a compatible solvent, followed by a detergent solution, and finally a rinse with deionized water.

  • Disposal of Cleaning Materials:

    • All contaminated cleaning materials (wipes, gloves, etc.) must be disposed of as solid this compound waste as described in section I.

III. Final Disposal

Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

Procedure:

  • Storage Pending Disposal:

    • Store all sealed and labeled this compound waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Engage a Licensed Waste Disposal Vendor:

    • All chemical waste, including materials contaminated with this compound, must be disposed of through a licensed hazardous waste disposal company.[8][9]

    • Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

  • Documentation:

    • Ensure all waste containers are accurately and securely labeled.

    • Complete all necessary waste manifest forms as required by your institution and the disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ercalcitriol_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE start->ppe decon Step 3: Decontaminate Equipment & Surfaces start->decon segregate Step 2: Segregate Waste at Point of Generation ppe->segregate solid Solid Waste (Gloves, Vials, Paper) segregate->solid liquid Liquid Waste (Solutions, Solvents) segregate->liquid sharps Sharps Waste (Needles, Pipettes) segregate->sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps storage Step 4: Store Sealed Containers Securely collect_solid->storage collect_liquid->storage collect_sharps->storage decon_waste Dispose of Cleaning Materials as Solid Waste decon->decon_waste decon_waste->collect_solid vendor Step 5: Arrange for Pickup by Licensed Hazardous Waste Vendor storage->vendor end End: Compliant Disposal vendor->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Ercalcitriol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Ercalcitriol-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols. This compound, a deuterated form of a vitamin D analog, is a potent compound requiring careful handling to prevent exposure.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and eye contact.

PPE CategoryItemSpecification
Eye Protection Safety GlassesTightly fitting, with side-shields.
Hand Protection GlovesChemical-resistant nitrile or rubber gloves. Double gloving is recommended. Gloves should have a breakthrough time of >60 minutes.[1]
Body Protection Lab Coat/CoverallsA disposable laboratory coat or coveralls of low permeability. For larger quantities (>1kg), disposable coveralls and shoe covers are recommended.[1]
Respiratory Protection RespiratorA NIOSH-approved dust respirator or a half-mask respirator with HEPA cartridges should be used, especially when handling powders or if there is a risk of aerosolization.[1][2]

Operational Plan: Handling and Experimental Protocol

All handling of this compound, particularly in powder form, should occur within a designated containment system to minimize exposure risk.

Engineering Controls:

  • Ventilation: All work with this compound powder should be conducted in a powder weighing hood, glove box, or a similar ventilated containment system.[1] Solutions that may aerosolize should also be handled within a containment system or with local exhaust ventilation.[1]

  • Emergency Equipment: An eye wash unit and an emergency shower must be readily accessible in the work area.[1]

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the containment system is functioning properly.

  • Weighing and Transfer:

    • Conduct all powder handling within a certified chemical fume hood or other ventilated enclosure.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, minimizing the generation of dust.

    • Close containers tightly when not in use.[3][4]

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • If vortexing or other agitation is required, ensure the container is securely capped.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][5]

Spill Management and Disposal Plan

Immediate and appropriate response to spills is critical to prevent the spread of contamination.

Spill Cleanup Protocol:

  • Minor Spills (Powder):

    • Evacuate non-essential personnel from the immediate area.[5]

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.[1]

    • Use dry clean-up procedures; do not sweep dry powder.[1][6]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable detergent and water.

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1][6]

    • Restrict access to the area and move upwind if possible.[1][6]

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection.[5]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[1]

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Puncturing containers to prevent reuse is a recommended practice before disposal at an authorized landfill.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood/Containment System Functionality prep_ppe->prep_hood handling_weigh Weigh/Transfer Powder prep_hood->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_experiment Perform Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Area & Equipment handling_experiment->cleanup_decontaminate spill_alert Alert Personnel & Evacuate Area handling_experiment->spill_alert Spill Occurs cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_contain Contain Spill (Dampen Powder) spill_alert->spill_contain spill_collect Collect Waste in Sealed Container spill_contain->spill_collect spill_clean Clean & Decontaminate Spill Area spill_collect->spill_clean

Safe Handling Workflow for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。